2'-Deoxycoformycin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVKHBSQESCIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860661 | |
| Record name | 3-(2-Deoxypentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, aqueous solubility > 100 mg/ml, H2O >30 (mg/mL), pH 9 borate buffer >50 (mg/mL) | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632 | |
| Record name | PENTOSTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632 | |
| Record name | PENTOSTATIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/218321%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
White crystals from methanol/water, White to off-white solid | |
CAS No. |
53910-25-1 | |
| Record name | (8R)-3-(2-Deoxy-b-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOSTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220-225 °C, Mp: also reported as 204-209.5 °C with darkening at > 150 °C. | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1131 | |
| Record name | PENTOSTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2'-Deoxycoformycin in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxycoformycin (Pentostatin) is a potent inhibitor of adenosine (B11128) deaminase (ADA), a critical enzyme in purine (B94841) metabolism.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the lymphocytotoxic effects of this compound. It details the biochemical cascade initiated by ADA inhibition, the subsequent impact on DNA synthesis and repair, and the induction of apoptosis in lymphocytes. This document also summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for assessing the drug's activity, and includes visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Adenosine Deaminase
This compound is a structural analog of the transition state of adenosine during its deamination by adenosine deaminase (ADA).[4] This mimicry allows it to bind with extremely high affinity to the active site of ADA, effectively inhibiting its enzymatic activity.[5] ADA is a crucial enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[1] Lymphocytes, particularly T-cells and B-cells, exhibit high ADA activity, making them especially susceptible to the effects of its inhibition.[6]
The inhibition of ADA by this compound leads to a cascade of intracellular events culminating in lymphocyte death.[1] The primary consequences of ADA blockade are the accumulation of its substrates, deoxyadenosine and adenosine.
Biochemical Consequences of ADA Inhibition
The accumulation of deoxyadenosine is the central event triggering the cytotoxic effects of this compound in lymphocytes.
Accumulation of Deoxyadenosine Triphosphate (dATP)
Accumulated deoxyadenosine is readily phosphorylated by deoxycytidine kinase (dCK) and other kinases to its triphosphate form, deoxyadenosine triphosphate (dATP). Lymphocytes possess high dCK activity and relatively low deoxynucleotidase activity, leading to the preferential accumulation of dATP in these cells.
Inhibition of Ribonucleotide Reductase and DNA Synthesis
High intracellular concentrations of dATP act as a potent negative feedback inhibitor of ribonucleotide reductase.[1][7] This enzyme is essential for the reduction of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair.[1] Inhibition of ribonucleotide reductase leads to a depletion of the other deoxyribonucleoside triphosphates (dNTPs), ultimately halting DNA replication and repair processes.[1][8] This disruption of DNA synthesis is a key factor in the cytostatic and cytotoxic effects of this compound.[8]
Induction of Apoptosis
The accumulation of dATP and the subsequent disruption of DNA metabolism trigger programmed cell death, or apoptosis, in lymphocytes.[1][9] This process is initiated through multiple pathways:
-
DNA Strand Breaks: The imbalance in the dNTP pool and the inhibition of DNA repair mechanisms lead to the accumulation of DNA strand breaks.[1][9]
-
p53 Activation: The presence of DNA damage activates the tumor suppressor protein p53, a key regulator of apoptosis.[1][9]
-
Mitochondrial Pathway: Activated p53 can trigger the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic cascade.[1][9]
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase
The accumulation of adenosine, the other substrate of ADA, leads to the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[10] This enzyme is responsible for the breakdown of SAH, a byproduct of methylation reactions. The buildup of SAH, a potent inhibitor of transmethylation reactions, can disrupt essential cellular processes that rely on methylation, such as gene expression and signal transduction.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Enzyme | Value | Reference |
| Ki | Adenosine Deaminase (ADA) | 23 pM | [6] |
| Ki | AMP Deaminase (AMPDA) | 233 µM | [6] |
Table 2: In Vivo Efficacy and Dosage
| Indication | Dosage | Complete Response (CR) Rate | Reference |
| Hairy Cell Leukemia | 4 mg/m² every 2 weeks | 74.3% | [12] |
| Hairy Cell Leukemia | 4 mg/m² weekly x 3, repeated every 8 weeks | 89% (25/28 patients) | [13] |
| Hairy Cell Leukemia | Low doses (not specified) | 91% (10/11 patients) | [5] |
| Acute Lymphocytic Leukemia | 0.25 mg/kg/day x 5 | 43% (3/7 patients, partial response) | [14] |
Table 3: Biochemical Effects in Patients
| Parameter | Cell Type | Change after Treatment | Reference |
| ADA Activity | Lymphocytes | >95% inhibition | [10] |
| dATP Levels | Lymphocytes | Significant increase | [15] |
| Plasma dCF Levels | Plasma | 2 to 6 µM (after 3rd dose of 0.25-1.0 mg/kg) | [15] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Adenosine Deaminase (ADA) Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of ADA by monitoring the conversion of adenosine to inosine.
-
Principle: Inosine, the product of the ADA-catalyzed reaction, is converted to uric acid by a series of coupled enzymatic reactions. The formation of uric acid is measured by the increase in absorbance at 293 nm.[16]
-
Procedure Outline:
-
Prepare cell or tissue lysates in a suitable buffer.[16]
-
Prepare a reaction mixture containing ADA assay buffer, ADA convertor, and ADA developer.[16]
-
Add the sample to a 96-well UV-transparent plate.
-
Initiate the reaction by adding the ADA substrate (adenosine).
-
Measure the absorbance at 293 nm in kinetic mode at 37°C for at least 30 minutes.[7]
-
Calculate ADA activity based on a standard curve generated with known concentrations of inosine.[16]
-
Quantification of dATP Levels by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify the levels of dATP in lymphocyte extracts.
-
Principle: Cellular extracts are prepared and subjected to reverse-phase or ion-exchange HPLC. The different nucleotides are separated based on their physicochemical properties and detected by UV absorbance. The concentration of dATP is determined by comparing its peak area to that of a known standard.
-
Procedure Outline:
-
Harvest and lyse lymphocytes.
-
Extract nucleotides using a method such as perchloric acid precipitation.
-
Neutralize and filter the extract.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Elute the nucleotides using a gradient of a suitable buffer system.
-
Detect the nucleotides by UV absorbance at approximately 254 nm.
-
Quantify dATP by comparing the peak area to a standard curve.
-
Apoptosis Assay by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the percentage of apoptotic cells by measuring the sub-G1 peak, which represents cells with fragmented DNA.
-
Principle: Apoptotic cells undergo DNA fragmentation. When stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI), these cells will have a lower DNA content than cells in the G1 phase of the cell cycle and will appear as a "sub-G1" peak in a flow cytometry histogram.
-
Procedure Outline:
-
Harvest and wash cells.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the membrane.[17]
-
Wash the fixed cells to remove the ethanol.[17]
-
Treat the cells with RNase to prevent staining of RNA.
-
Stain the cells with a solution containing propidium iodide.[17]
-
Analyze the stained cells by flow cytometry, acquiring data on a linear scale.[17]
-
Gate on the cell population and quantify the percentage of cells in the sub-G1 region of the DNA content histogram.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique determines the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: The amount of DNA in a cell is directly proportional to its fluorescence intensity when stained with a DNA-intercalating dye like propidium iodide. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in S phase have an intermediate amount.
-
Procedure Outline: The procedure is identical to the apoptosis assay described above. The analysis, however, focuses on quantifying the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.[17]
DNA Strand Break Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[18]
-
Procedure Outline:
-
Embed cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nucleoid.[19]
-
Treat the slides with an alkaline buffer to unwind the DNA.[19]
-
Perform electrophoresis under alkaline conditions.[19]
-
Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the DNA in the head and tail using image analysis software.
-
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This classic assay measures the proliferation of lymphocytes by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized DNA.
-
Principle: Proliferating cells actively synthesize DNA. When [³H]-thymidine is added to the cell culture, it is incorporated into the newly synthesized DNA. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.[20]
-
Procedure Outline:
-
Culture lymphocytes in the presence of a mitogen or antigen to stimulate proliferation.
-
Add [³H]-thymidine to the culture and incubate for a defined period (e.g., 18-24 hours).
-
Harvest the cells onto a filter mat using a cell harvester.
-
Wash the cells to remove unincorporated [³H]-thymidine.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Conclusion
This compound exerts its potent lymphocytotoxic effects through the specific and potent inhibition of adenosine deaminase. This leads to the accumulation of deoxyadenosine and its subsequent phosphorylation to dATP, which disrupts DNA synthesis and triggers apoptosis. The selectivity of this compound for lymphocytes is attributed to their high intrinsic ADA and deoxycytidine kinase activities. A thorough understanding of this mechanism of action is crucial for the rational design of novel therapeutic strategies and for optimizing the clinical use of this important antineoplastic agent. This guide provides the foundational knowledge, quantitative data, and experimental methodologies to support further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. The treatment of hairy cell leukemia with this compound: results in India and in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunosuppressive effects of pentostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long term results with 2'deoxycoformycin in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound in hairy-cell leukemia: a study of the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The clinical pharmacology of the adenosine deaminase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Levels of this compound, adenosine, and deoxyadenosine in patients with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of 2'-Deoxycoformycin (Pentostatin)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Deoxycoformycin, commercially known as Pentostatin, is a potent inhibitor of adenosine (B11128) deaminase (ADA), an essential enzyme in the purine (B94841) salvage pathway.[1] Originally isolated from the fermentation broth of the bacterium Streptomyces antibioticus, its discovery and subsequent development represent a significant advancement in the treatment of certain lymphoid malignancies, most notably hairy cell leukemia.[2][3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the scientific journey of this important therapeutic agent.
Discovery and History
Initial Discovery and Isolation
This compound was first identified as a natural product of the fermentation of Streptomyces antibioticus.[2] The initial discovery in the mid-1970s marked the beginning of extensive research into its biological activities.[3] While detailed proprietary industrial protocols for the large-scale fermentation and purification are not publicly available, the general methodology follows standard practices for the isolation of secondary metabolites from actinomycetes.
General Experimental Protocol for Fermentation and Isolation
The following is a generalized protocol for the lab-scale fermentation of Streptomyces antibioticus and the subsequent isolation of this compound, based on common techniques for Streptomyces culture and natural product extraction.
1.2.1. Fermentation
-
Strain and Culture Conditions: A high-yielding strain of Streptomyces antibioticus is cultured on a suitable agar (B569324) medium for sporulation. Spores are then used to inoculate a seed culture in a nutrient-rich broth.
-
Production Culture: The seed culture is transferred to a larger production fermenter containing a specialized medium designed to optimize the production of secondary metabolites. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days.
1.2.2. Isolation and Purification
-
Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: this compound, being a polar molecule, is primarily found in the culture supernatant. The supernatant is subjected to extraction with a polar organic solvent, such as n-butanol or ethyl acetate, to partition the compound into the organic phase.
-
Chromatography: The crude extract is then concentrated and subjected to a series of chromatographic purification steps. These typically include:
-
Adsorption Chromatography: Using resins like Amberlite XAD to capture the compound from the aqueous phase.
-
Ion-Exchange Chromatography: To separate compounds based on their charge.
-
Size-Exclusion Chromatography: To separate molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step using reverse-phase or normal-phase HPLC to obtain highly pure this compound.
-
-
Crystallization: The purified compound is then crystallized from a suitable solvent system to yield the final product.
Clinical Development
Early clinical trials with this compound in the late 1970s and early 1980s showed promising activity against lymphoid malignancies but were also associated with significant toxicities at the high doses initially used.[1] Careful dose-finding and schedule-optimization studies were crucial in identifying a safe and effective regimen.[1] These studies led to its eventual FDA approval in 1991 for the treatment of hairy cell leukemia.[3]
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the potent and irreversible inhibition of adenosine deaminase (ADA).[4][5]
Inhibition of Adenosine Deaminase
ADA is a key enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. By inhibiting ADA, this compound leads to an accumulation of its substrates, particularly deoxyadenosine.
Intracellular Accumulation of Deoxyadenosine Triphosphate (dATP)
The excess deoxyadenosine is readily phosphorylated by cellular kinases, leading to a significant increase in the intracellular concentration of deoxyadenosine triphosphate (dATP).
Induction of Apoptosis in Lymphocytes
High levels of dATP are toxic to cells, particularly lymphocytes, which have high levels of deoxycytidine kinase, the enzyme responsible for the initial phosphorylation of deoxyadenosine. The accumulation of dATP is believed to induce apoptosis through several mechanisms:
-
Inhibition of Ribonucleotide Reductase: dATP is a potent feedback inhibitor of ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides required for DNA replication and repair.[5][6]
-
Direct DNA Strand Breaks: High concentrations of dATP can lead to imbalances in the deoxynucleotide pool, causing errors in DNA synthesis and leading to DNA strand breaks.
-
Activation of Apoptotic Pathways: The cellular stress caused by DNA damage and metabolic disruption triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Caption: Mechanism of action of this compound (Pentostatin).
Quantitative Data
The following tables summarize key quantitative data for this compound.
Biochemical and Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Ki for Adenosine Deaminase | 2.5 pM | [4] |
| Plasma Protein Binding | ~4% | [4][5] |
| Distribution Half-life | 11 minutes | [4][5] |
| Terminal Half-life | 5.7 hours (normal renal function) | [4][5] |
| Mean Plasma Clearance | 68 mL/min/m² | [4][5] |
| Urinary Excretion | ~90% as unchanged drug and/or metabolites | [4][5] |
In Vitro Cytotoxicity (IC50 Values)
IC50 values for this compound are highly dependent on the cell line and the presence of deoxyadenosine.
| Cell Line | Condition | IC50 (µM) | Reference |
| S49 Lymphoma | - | 10-15 | [7] |
| S49 Lymphoma | + 10 µM EHNA | 5-10 | [7] |
Clinical Efficacy in Hairy Cell Leukemia (First-Line Therapy)
| Outcome Metric | Pentostatin | Cladribine | Interferon alfa-2a | Reference |
| Overall Response Rate | 96% - 100% | 100% | 38% | [6][8] |
| Complete Response Rate | 64% - 82% | 82% | 11% | [6][8][9] |
| Median Disease-Free Survival | ~16 years | ~16 years | - | [8] |
| 10-Year Survival | 96% | 100% | - | [8] |
Clinical Efficacy in Hairy Cell Leukemia (Refractory/Relapsed Setting)
| Study Population | Overall Response Rate | Complete Response Rate | Reference |
| Failed initial therapy with interferon-alpha | 83.6% | 42.4% | [10] |
| Refractory to interferon-alpha | 78.8% | 33.3% | [11] |
Experimental Protocols
Adenosine Deaminase Activity Assay (Spectrophotometric)
This protocol is a generalized method for determining ADA activity, which can be adapted to measure the inhibitory effect of compounds like this compound.
Principle: Adenosine deaminase catalyzes the deamination of adenosine to inosine. The decrease in absorbance at 265 nm, corresponding to the conversion of adenosine, is monitored over time.
Materials:
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
Adenosine solution (substrate)
-
Adenosine deaminase enzyme
-
This compound (inhibitor)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of adenosine, ADA, and this compound in phosphate buffer.
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add varying concentrations of this compound to the test wells. Add buffer to the control wells.
-
Add the ADA enzyme solution to all wells except for the blank.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation: Add the adenosine substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 265 nm over time using the spectrophotometer in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value.
-
The following diagram illustrates the experimental workflow for an ADA inhibition assay.
References
- 1. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. drugs.com [drugs.com]
- 5. globalrph.com [globalrph.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved synthesis of 2'-deoxyformycin A and studies of its in vitro activity against mouse lymphoma of T-cell origin. [vivo.weill.cornell.edu]
- 8. redbook.streamliners.co.nz [redbook.streamliners.co.nz]
- 9. Pentostatin induces durable remissions in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentostatin treatment for hairy cell leukemia patients who failed initial therapy with recombinant alpha-interferon: a report of CALGB study 8515 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
The Impact of 2'-Deoxycoformycin on Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxycoformycin (Pentostatin) is a potent inhibitor of adenosine (B11128) deaminase (ADA), a critical enzyme in the purine (B94841) salvage pathway.[1][2][3] Its irreversible inhibition of ADA leads to the accumulation of deoxyadenosine (B7792050) and its subsequent phosphorylation to deoxyadenosine triphosphate (dATP), resulting in cytotoxicity, particularly in lymphocytes.[4][5] This technical guide provides an in-depth analysis of the biochemical and cellular effects of this compound on purine metabolism pathways. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected metabolic and signaling cascades. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of purine metabolism and its role in disease.
Introduction to Purine Metabolism
Purine nucleotides are fundamental building blocks for nucleic acid synthesis and are central to cellular energy metabolism and signaling pathways.[6][7] Cells can generate purine nucleotides through two primary pathways: the de novo synthesis pathway and the purine salvage pathway.
-
De Novo Synthesis: This pathway constructs purine rings from simpler precursors, such as amino acids, bicarbonate, and formate.[6][8][9][10] It is an energy-intensive process.[11]
-
Purine Salvage Pathway: This pathway recycles purine bases and nucleosides generated from the degradation of nucleic acids.[6][10][11][12][13] It is a more energy-efficient route for maintaining the purine nucleotide pool.[11]
Adenosine deaminase (ADA) is a key enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively.[1][12]
Mechanism of Action of this compound
This compound, also known as Pentostatin, is a product of the fermentation of Streptomyces antibioticus.[1][3] It is a transition-state analog inhibitor of adenosine deaminase, binding to the enzyme with high affinity and effectively blocking its catalytic activity.[1][14]
The inhibition of ADA by this compound leads to a cascade of metabolic derangements:
-
Accumulation of Adenosine and Deoxyadenosine: With ADA inhibited, its substrates, particularly deoxyadenosine, accumulate within cells and in the plasma.[15]
-
Increased dATP Pools: The excess deoxyadenosine is phosphorylated by cellular kinases, such as deoxycytidine kinase and adenosine kinase, leading to a significant increase in the intracellular concentration of deoxyadenosine triphosphate (dATP).[4][5][16]
-
Inhibition of DNA Synthesis and Repair: Elevated levels of dATP are cytotoxic. One of the primary mechanisms of this toxicity is the inhibition of ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides required for DNA replication and repair. The imbalance in the deoxynucleotide pool disrupts these critical cellular processes.
-
Induction of Apoptosis: The accumulation of dATP can also trigger apoptosis (programmed cell death), particularly in lymphocytes, which have high levels of the necessary kinases to convert deoxyadenosine to dATP.[4][17][18] dATP, in conjunction with cytochrome c, can activate the apoptotic protease-activating factor 1 (Apaf-1), leading to the activation of caspases and the execution of the apoptotic program.[17][18][19]
-
NAD+ Depletion: In some cellular contexts, the accumulation of DNA strand breaks due to dATP-mediated effects can activate poly(ADP-ribose) polymerase (PARP). The excessive activation of PARP can deplete cellular stores of its substrate, NAD+, leading to a catastrophic energy deficit and cell death.[20]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core purine metabolism pathways and the mechanism of action of this compound.
References
- 1. Pentostatin (2prime prime or minute-Deoxycoformycin): Clinical Pharmacology, Role In Cancer Chemotherapy, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Pentostatin's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Inhibition of deoxynucleoside kinases in human thymocytes prevents dATP accumulation and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]
- 8. youtube.com [youtube.com]
- 9. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 10. Purine metabolism - Wikipedia [en.wikipedia.org]
- 11. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 14. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of DNA strand breaks in chronic lymphocytic leukemia following treatment with this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound on the metabolism of purines and the survival of malignant cells in a patient with T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of apoptotic program in cell-free extracts: requirement for dATP and cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. JCI - Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. [jci.org]
The Biosynthesis of 2'-Deoxycoformycin in Streptomyces antibioticus: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxycoformycin (dCF), a potent inhibitor of adenosine (B11128) deaminase (ADA), is a crucial therapeutic agent in the treatment of certain leukemias and lymphomas. This purine (B94841) nucleoside analog is a natural product of the bacterium Streptomyces antibioticus. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the genetic basis, enzymatic transformations, and regulatory aspects of its production. The biosynthetic pathway involves a unique ring expansion of an adenosine precursor, a process orchestrated by a dedicated gene cluster. This document consolidates available quantitative data, presents detailed experimental methodologies for key analytical techniques, and visualizes the intricate molecular pathways, offering a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug development.
Introduction
Streptomyces antibioticus is a soil-dwelling bacterium renowned for its production of various secondary metabolites, including the clinically significant purine nucleoside analog, this compound (also known as pentostatin). dCF is a powerful transition-state analog inhibitor of adenosine deaminase (ADA), an essential enzyme in the purine salvage pathway. By inhibiting ADA, dCF leads to an accumulation of deoxyadenosine (B7792050) and its phosphorylated derivatives, which are toxic to lymphocytes, making it an effective chemotherapeutic agent for hairy cell leukemia and other lymphoid malignancies.
The biosynthesis of this compound is a fascinating example of microbial secondary metabolism, characterized by a remarkable enzymatic ring expansion of a purine nucleoside. Understanding the intricacies of this biosynthetic pathway is paramount for endeavors aimed at strain improvement for enhanced dCF production, as well as for biocatalytic and synthetic biology approaches to generate novel purine nucleoside analogs with potential therapeutic applications. This guide synthesizes the current knowledge on the core aspects of this compound biosynthesis in Streptomyces antibioticus.
The this compound Biosynthetic Gene Cluster (pen)
The biosynthesis of this compound in Streptomyces antibioticus is directed by the pentostatin (B1679546) (pen) gene cluster. This cluster harbors the essential genes encoding the enzymes that catalyze the conversion of a primary metabolite precursor into the final complex structure of dCF. The core genes involved in the formation of the characteristic 1,3-diazepine ring of dCF are penA, penB, and penC. The pen gene cluster in Streptomyces antibioticus NRRL 3238 also contains genes (penD to penJ) involved in the biosynthesis of a related compound, arabinofuranosyladenine (Ara-A)[1].
| Gene | Proposed Function | Homology |
| penA | ATP phosphoribosyltransferase | HisG (ATP phosphoribosyltransferase) |
| penB | Short-chain dehydrogenase/reductase | 8-ketodeoxycoformycin (B1203708) reductase |
| penC | SAICAR synthetase-like | PurC (SAICAR synthetase) |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound commences from the primary metabolite, adenosine. Through a series of enzymatic reactions, the purine ring of adenosine is intricately rearranged and expanded to form the unique seven-membered 1,3-diazepine ring of dCF.
Precursor Molecule and Initial Steps
Isotope labeling studies have unequivocally demonstrated that adenosine is the direct precursor for the biosynthesis of this compound[2][3]. The entire adenosine molecule, including the ribose moiety, is incorporated into the final structure. The biosynthetic pathway is closely intertwined with the de novo histidine biosynthesis pathway, sharing early intermediates.
The initial step is proposed to be the condensation of 5-phosphoribosyl-α-1-pyrophosphate (PRPP) with ATP, catalyzed by the HisG homolog, PenA[1][4]. This reaction is a key entry point, diverting metabolites from primary metabolism into the dCF biosynthetic pathway.
The Key Ring Expansion
A hallmark of dCF biosynthesis is the remarkable ring expansion of the purine core. This process involves the insertion of a carbon atom, derived from C-1 of the ribose moiety of the adenosine precursor, between the N-1 and C-6 positions of the adenine (B156593) ring[5]. This intricate rearrangement leads to the formation of the seven-membered 1,3-diazepine ring system that is characteristic of dCF.
Formation and Reduction of 8-ketodeoxycoformycin
A crucial intermediate in the pathway is 8-ketodeoxycoformycin. This intermediate is then reduced to this compound in the final step of the pathway. This reduction is catalyzed by the NADPH-dependent enzyme, 8-ketodeoxycoformycin reductase, which is encoded by the penB gene[6][7]. The enzyme stereospecifically reduces the 8-keto group to an (R)-hydroxyl group, which is the configuration found in the natural product[7].
Regulation of this compound Biosynthesis
The production of secondary metabolites in Streptomyces is tightly regulated to coordinate with the organism's growth and environmental conditions. While the specific regulatory network governing the pen gene cluster in S. antibioticus has not been fully elucidated, it is likely subject to a complex interplay of cluster-situated regulators and global regulatory proteins.
It is hypothesized that the expression of penA, the first committed step in the pathway, is a primary point of regulation, which is a common strategy for controlling secondary metabolite biosynthesis in Streptomyces[1]. The presence of putative regulatory genes within and flanking antibiotic biosynthetic gene clusters is a common feature in Streptomyces, and these regulators often respond to various signals, including nutrient limitation and quorum sensing molecules. Further research is needed to identify the specific transcriptional regulators of the pen cluster and the signals that modulate their activity.
Quantitative Data
While extensive quantitative data on the biosynthesis of this compound is limited in the public domain, some key enzymatic parameters have been reported.
Table 1: Apparent Michaelis-Menten Constants (Km) for 8-ketodeoxycoformycin Reductase (PenB) from S. antibioticus[7]
| Substrate | Apparent Km (µM) |
| 8-ketodeoxycoformycin | 250 |
| 8-ketocoformycin | 150 |
Note: These values were determined for the partially purified enzyme.
Experimental Protocols
This section provides an overview of key experimental methodologies that have been instrumental in elucidating the this compound biosynthetic pathway.
General Workflow for Gene Knockout in Streptomyces using CRISPR-Cas9
The following is a generalized workflow for creating a gene knockout in Streptomyces, which can be adapted for S. antibioticus. Specific plasmid vectors (e.g., pCRISPomyces-2) and detailed protocols are available in the literature[4][8][9][10].
Protocol Outline:
-
Design of sgRNA and Homology Arms:
-
Design a specific single-guide RNA (sgRNA) to target the gene of interest (e.g., penA).
-
Design 1-2 kb homology arms flanking the target gene.
-
-
Construction of the CRISPR-Cas9 Plasmid:
-
Clone the sgRNA and homology arms into a suitable Streptomyces CRISPR-Cas9 vector.
-
-
Transformation of E. coli Donor Strain:
-
Transform the constructed plasmid into a methylation-deficient E. coli donor strain.
-
-
Intergeneric Conjugation:
-
Perform conjugation between the E. coli donor and Streptomyces antibioticus.
-
-
Selection of Exconjugants:
-
Select for Streptomyces exconjugants containing the plasmid on appropriate antibiotic-containing media.
-
-
Verification of Gene Knockout:
-
Isolate genomic DNA from putative mutants.
-
Confirm the gene deletion by PCR using primers flanking the target region and by DNA sequencing.
-
Heterologous Expression and Purification of 8-ketodeoxycoformycin Reductase (PenB)
The following is a generalized protocol for the heterologous expression and purification of a His-tagged protein from Streptomyces.
Protocol Outline:
-
Cloning of the penB gene:
-
Amplify the penB gene from S. antibioticus genomic DNA.
-
Clone the gene into a suitable E. coli expression vector with an N- or C-terminal polyhistidine tag.
-
-
Expression in E. coli:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the culture to mid-log phase and induce protein expression with IPTG.
-
Continue incubation at a lower temperature (e.g., 16-25 °C) to enhance soluble protein expression.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification by Immobilized Metal Affinity Chromatography (IMAC):
-
Load the clarified lysate onto a Ni-NTA or other suitable IMAC resin.
-
Wash the resin with a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged PenB protein with a high concentration of imidazole.
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein into a suitable storage buffer using dialysis or a desalting column.
-
Store the purified enzyme at -80 °C.
-
Enzymatic Assay for 8-ketodeoxycoformycin Reductase (PenB)
This assay is based on monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Reaction Components:
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
NADPH
-
Purified PenB enzyme
-
Substrate (8-ketodeoxycoformycin or 8-ketocoformycin)
Procedure:
-
Prepare a reaction mixture containing buffer and NADPH in a quartz cuvette.
-
Add the purified PenB enzyme and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the substrate (8-ketodeoxycoformycin or 8-ketocoformycin).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Conclusion and Future Perspectives
The biosynthesis of this compound in Streptomyces antibioticus represents a sophisticated metabolic pathway that transforms a primary metabolite into a potent therapeutic agent. The identification of the pen gene cluster and the characterization of key enzymes, such as 8-ketodeoxycoformycin reductase, have provided a foundational understanding of this process. However, significant opportunities for further research remain.
A detailed elucidation of the regulatory network governing the pen gene cluster will be crucial for developing rational strategies for strain improvement to enhance dCF yields. Furthermore, a complete biochemical characterization of all the enzymes in the pathway, including their kinetic parameters and substrate specificities, will pave the way for their use in biocatalytic and synthetic biology applications to create novel purine nucleoside analogs with improved pharmacological properties. The heterologous expression of the pen gene cluster in a more genetically tractable host could also facilitate these studies and provide a more robust platform for dCF production. Continued investigation into the biosynthesis of this compound will undoubtedly yield valuable insights into the metabolic capabilities of Streptomyces and contribute to the development of new and improved therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. Evidence for the conversion of adenosine to this compound by Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 4. iimena.org [iimena.org]
- 5. Biosynthesis of this compound: evidence for ring expansion of the adenine moiety of adenosine to a tetrahydroimidazo[4,5-d][1,3]diazepine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound by Streptomyces antibioticus (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 7. 8-Ketodeoxycoformycin and 8-ketocoformycin as intermediates in the biosynthesis of this compound and coformycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 9. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 10. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]
The Kinetic Blueprint of a Potent Enzyme Inhibitor: An In-depth Technical Guide to 2'-Deoxycoformycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of 2'-Deoxycoformycin (dCF), a potent adenosine (B11128) deaminase (ADA) inhibitor. Renowned for its therapeutic efficacy in certain leukemias, dCF's mechanism of action is a compelling case study in enzyme inhibition. This document delves into the core of its inhibitory action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Core Inhibition Kinetics: A Tight-Binding Interaction
This compound, also known as pentostatin, is a transition-state analog inhibitor of adenosine deaminase (ADA).[1] Its mode of action is characterized by a "tight-binding" nature, signifying a very high affinity for the enzyme's active site. This potent inhibition leads to the accumulation of ADA substrates, primarily deoxyadenosine, which triggers a cascade of cytotoxic events in target cells.
The inhibition of ADA by dCF is a time-dependent process, characteristic of slow, tight-binding inhibitors. This means that the establishment of the final steady-state inhibition level is not instantaneous. The kinetic parameters of this interaction are crucial for understanding its pharmacological effects and for the development of novel therapeutics.
Quantitative Inhibition Data
The inhibitory potency of this compound against adenosine deaminase has been quantified across various studies and biological systems. The following table summarizes key kinetic parameters, providing a comparative look at its efficacy.
| Parameter | Enzyme Source | Value | Reference(s) |
| Ki | Rat Brain ADA | 23 pM | [2] |
| Ki | Human Plasma ADA2 | 19 nM | [3] |
| IC50 | Rat Hypothalamus ADA | Unchanged after dCF treatment | [4] |
| ED50 | Rat Brain (in vivo) | 155-280 µg/kg | [2] |
Experimental Protocols: Unraveling the Kinetics
The determination of the kinetic parameters of this compound's interaction with adenosine deaminase relies on robust and precise experimental methodologies. Below are detailed protocols for key experiments.
Spectrophotometric Assay for Adenosine Deaminase (ADA) Activity
This protocol outlines a common method to measure the enzymatic activity of ADA, which is essential for studying its inhibition. The assay is based on the principle that the deamination of adenosine to inosine (B1671953) results in a decrease in absorbance at 265 nm.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Adenosine solution (substrate, concentration to be varied)
-
Purified adenosine deaminase or cell/tissue lysate containing ADA
-
This compound (inhibitor) solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent microplate well or cuvette, prepare the reaction mixture containing potassium phosphate buffer and the desired concentration of adenosine.
-
Pre-incubation with Inhibitor: For inhibition studies, add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme solution for a defined period to allow for the establishment of the enzyme-inhibitor complex.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the ADA-containing solution to the reaction mixture.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.
-
Data Analysis: Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of the reaction is proportional to the change in absorbance per unit of time.
Determination of the Inhibition Constant (Ki) for a Tight-Binding Inhibitor
Due to the tight-binding nature of this compound, the standard Michaelis-Menten kinetics and Lineweaver-Burk plots are not suitable for determining its Ki value. The Morrison equation for tight-binding inhibitors should be used instead.
Procedure:
-
Perform ADA Activity Assays: Conduct a series of ADA activity assays as described above with a fixed concentration of enzyme and substrate, but with a range of this compound concentrations. The inhibitor concentrations should span a range that includes concentrations below, near, and above the enzyme concentration.
-
Data Plotting: Plot the fractional velocity (vᵢ/v₀, where vᵢ is the initial velocity in the presence of inhibitor and v₀ is the velocity in the absence of inhibitor) against the inhibitor concentration.
-
Non-linear Regression Analysis: Fit the data to the Morrison equation for tight-binding inhibition using a suitable software package (e.g., GraphPad Prism):
Where:
-
[E]t is the total enzyme concentration.
-
[I]t is the total inhibitor concentration.
-
Kᵢ(app) is the apparent inhibition constant.
-
-
Ki Calculation: The true Ki can be determined from the apparent Ki using the following relationship if the inhibition is competitive:
Where:
-
[S] is the substrate concentration.
-
Kₘ is the Michaelis constant.
-
Visualizing the Molecular Interactions and Workflows
To better understand the complex processes involved in this compound's mechanism of action and the experimental procedures used to study it, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for determining the inhibition kinetics of this compound.
Logical Relationship of Tight-Binding Inhibition
Caption: Logical relationship in tight-binding inhibition of ADA by this compound.
References
- 1. Effect of this compound infusion on S-adenosylhomocysteine hydrolase and the amount of S-adenosylhomocysteine and related compounds in tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of ligands of human plasma adenosine deaminase2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat brain adenosine deaminase after this compound administration: biochemical properties and evidence for reduced enzyme levels detected by 2'-[3H]deoxycoformycin ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicological Profile of 2'-Deoxycoformycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Deoxycoformycin, also known as Pentostatin (B1679546), is a potent inhibitor of adenosine (B11128) deaminase (ADA) utilized in the treatment of certain hematological malignancies. Understanding its preclinical toxicological profile is paramount for its safe and effective therapeutic application. This technical guide provides a comprehensive overview of the key preclinical safety findings for this compound, with a focus on repeated-dose toxicity, developmental and reproductive toxicity, and its mechanism of action. Due to the limited availability of public data, comprehensive single-dose toxicity (LD50), genotoxicity, and carcinogenicity data are not extensively detailed. All quantitative data are presented in structured tables, and experimental protocols are described to provide context for the findings. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the toxicological mechanisms and study designs.
Single-Dose Toxicity
Table 1: Single-Dose Lethal Dose (LD10) Data for this compound in Combination with Formycin in Mice
| Species | Strain | Route of Administration | Combination Agent | This compound Dose | Endpoint | Observed Toxicity | Reference |
| Mouse | Outbred Swiss (nu/+) | Intraperitoneal (daily x 5) | Formycin (10 mg/kg) | 1 mg/kg | LD10 | Hepatic toxicity | [1] |
Experimental Protocol: Combination Acute Toxicity in Mice
-
Species/Strain: Outbred Swiss mice heterozygous for the nude gene (nu/+).
-
Drug Administration: this compound (1 mg/kg) was administered intraperitoneally one hour prior to each dose of formycin. Formycin was administered daily for five days.
-
Endpoints: The primary endpoint was mortality, with the lethal dose for 10% of the population (LD10) being determined.
-
Pathology: Tissues were examined for pathological changes, with a focus on the liver.[1]
Repeated-Dose Toxicity
Subchronic toxicity of Pentostatin has been evaluated in Wistar rats, revealing effects on multiple organ systems.
Table 2: Summary of Findings from a 26-Week Repeated-Dose Toxicity Study of Pentostatin in Wistar Rats
| Dose (mg/kg/week, IV) | Key Findings | Reference |
| 1, 10 | No significant toxicities reported at these doses. | [2] |
| 25 | Lymphoplasmacytic thyroiditis (20% of females). | [2] |
| 50 | Lymphoplasmacytic thyroiditis (20% of males, 47% of females), lymphoid depletion (thymus, spleen, lymph nodes), bronchiolization of alveolar ducts, testicular atrophy with sperm granulomas, dermoepidermal lymphocytic infiltrates with ulceration and alopecia, hepatocytomegaly. | [2] |
Experimental Protocol: 26-Week Intravenous Toxicity Study in Rats
-
Species/Strain: Wistar rats.
-
Drug Administration: Pentostatin was administered intravenously once a week for 26 weeks at doses of 0, 1, 10, 25, and 50 mg/kg.
-
Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathological examination of a comprehensive list of tissues. A 4-week recovery period was included for some animals.[2]
Caption: Workflow for the 26-week repeated-dose toxicity study in rats.
Genotoxicity and Carcinogenicity
Standard preclinical genotoxicity (e.g., Ames test, micronucleus assay) and long-term carcinogenicity bioassays for this compound are not extensively reported in publicly available literature. This represents a significant data gap in its preclinical toxicological profile. Regulatory submissions for pharmaceuticals typically include a battery of genotoxicity tests and, depending on the indication and duration of use, carcinogenicity studies in rodents. The absence of this data in the public domain does not confirm its non-existence, but rather its lack of public disclosure.
Developmental and Reproductive Toxicity
This compound has demonstrated developmental toxicity in both rats and rabbits at maternally toxic doses.
Table 3: Summary of Developmental Toxicity Findings for this compound
| Species | Doses (mg/kg/day, IV) | Gestation Days of Administration | Maternal Toxicity | Embryo-Fetal Toxicity | Reference |
| Rat | 0.10, 0.75 | 6-15 | Suppressed body weight gain and food consumption. | 0.75 mg/kg: Increased postimplantation loss, decreased live fetuses, litter size, and fetal body weight; increased vertebral malformations and skeletal variations; reduced ossification. | |
| Rabbit | 0.005, 0.01, 0.02 | 6-18 | Death, body weight loss, decreased food consumption (all doses). | Abortion and premature delivery (all doses); no significant effects on live fetuses in surviving litters. |
Experimental Protocol: Developmental Toxicity Studies
-
Species: Pregnant Sprague-Dawley rats and New Zealand White rabbits.
-
Drug Administration: Daily intravenous doses during the period of organogenesis (gestation days 6-15 for rats, 6-18 for rabbits).
-
Maternal Evaluation: Monitoring of clinical signs, body weight, and food consumption.
-
Fetal Evaluation: Uterine contents were examined for pre- and post-implantation loss. Fetuses were weighed and examined for external, visceral, and skeletal malformations and variations.
Mechanism of Toxicity
The primary mechanism of action of this compound is the potent and irreversible inhibition of adenosine deaminase (ADA). This inhibition leads to an accumulation of adenosine and deoxyadenosine, which are then phosphorylated to their respective triphosphate forms (ATP and dATP). The accumulation of dATP is particularly toxic to lymphocytes, as it inhibits ribonucleotide reductase, leading to an imbalance in the deoxynucleoside triphosphate (dNTP) pool and subsequent inhibition of DNA synthesis and repair, ultimately inducing apoptosis.
Caption: Signaling pathway of this compound-induced lymphocyte toxicity.
Conclusion
The preclinical toxicological profile of this compound is characterized by significant effects on lymphoid tissues, the thyroid, and the reproductive system in animal models. The primary mechanism of toxicity is well-established and relates to its potent inhibition of adenosine deaminase. While data on single-dose toxicity, genotoxicity, and carcinogenicity are limited in the public domain, the available information from repeated-dose and developmental toxicity studies provides crucial insights for risk assessment. Researchers and drug development professionals should consider these findings when designing further nonclinical or clinical studies and when evaluating the overall safety profile of this compound. The identified data gaps highlight the need for either the public disclosure of existing proprietary data or the commissioning of new studies to fully characterize the toxicological profile of this compound according to current regulatory standards.
References
Foundational Research on 2'-Deoxycoformycin's Immunosuppressive Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxycoformycin (Pentostatin) is a potent inhibitor of adenosine (B11128) deaminase (ADA), an essential enzyme in purine (B94841) metabolism. This inhibition leads to the accumulation of deoxyadenosine (B7792050) and its phosphorylated metabolite, deoxyadenosine triphosphate (dATP), particularly in lymphocytes, which exhibit high ADA activity. The resulting intracellular dATP surplus disrupts DNA synthesis and repair mechanisms, ultimately inducing apoptosis and profound immunosuppression. This technical guide delves into the foundational research that elucidated these immunosuppressive properties, providing a comprehensive overview of the core mechanisms, quantitative data from key studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in immunology, oncology, and drug development.
Core Mechanism of Action: Adenosine Deaminase Inhibition
This compound is a transition-state analog of adenosine, enabling it to bind tightly and irreversibly to the active site of adenosine deaminase (ADA).[1] ADA is a critical enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. By inhibiting ADA, this compound leads to a systemic accumulation of adenosine and, more critically for its immunosuppressive effects, deoxyadenosine.[2]
Lymphocytes, particularly T-cells, possess high levels of deoxycytidine kinase, which phosphorylates the accumulating deoxyadenosine into deoxyadenosine monophosphate (dAMP). Subsequent phosphorylations convert dAMP into deoxyadenosine triphosphate (dATP). The intracellular accumulation of dATP is the central event driving the immunosuppressive and lymphotoxic effects of this compound.
Signaling Pathway of this compound-Induced Immunosuppression
The following diagram illustrates the biochemical cascade initiated by this compound.
Quantitative Data on Immunosuppressive Effects
The following tables summarize key quantitative findings from foundational studies on this compound.
Table 1: In Vitro Inhibition of Adenosine Deaminase and Lymphocyte Function
| Parameter | Value | Cell Type/Conditions | Reference |
| Ki for Adenosine Deaminase | 2.5 pM | Purified enzyme | [1] |
| DNA Synthesis Inhibition | Complete inhibition at ≥10 µM deoxyadenosine (with 10 µM this compound) | Human leukemic T-cells | [3] |
| dATP Accumulation | Significantly increased | Human leukemic T-cells incubated with this compound and deoxyadenosine | [3] |
| dATP Accumulation (in vivo) | Increased to 303 pmol/106 cells by day 6 | Patient with CD4+ prolymphocytic leukemia treated with 4 mg/m2 this compound | [4] |
| T-cell Colony Growth Inhibition | Effective at concentrations < 10-9 M | PHA-stimulated human peripheral blood lymphocytes in soft agar | [5] |
Table 2: Clinical Effects on Lymphocyte Subpopulations
| Patient Group | Treatment Regimen | Pre-treatment Lymphocyte Count (median) | Post-treatment Lymphocyte Count (median) | Reference |
| Hairy Cell Leukemia (n=13) | 2 to 4 mg/m2 IV at 2- to 6-week intervals | 1,584/µL | 600/µL | [6] |
| Solid Tumors (n=5) | 4 mg/m2 IV at 1- to 2-week intervals | Not specified | Statistically significant reduction in T-cells, B-cells, CD4+, and CD8+ cells | [6] |
| Hairy Cell Leukemia (n=159) | 4 mg/m2 weekly for 4 weeks, then every 2 weeks | Not specified | Lymphopenia observed in 52% of patients | [7] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the immunosuppressive properties of this compound. These are based on methodologies described in the foundational literature and common laboratory practices.
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus in the presence or absence of this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA) or Concanavalin A (Con A) as mitogens.
-
This compound (Pentostatin).
-
[3H]-Thymidine.
-
96-well round-bottom culture plates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Cell Preparation: Resuspend isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 106 cells/mL.
-
Plate Setup:
-
Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. For foundational studies, concentrations ranging from 10-9 M to 10-5 M were often explored.
-
Add 50 µL of mitogen (e.g., PHA at a final concentration of 5 µg/mL) to stimulated wells. Add 50 µL of medium to unstimulated control wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
Radiolabeling: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation in the presence of this compound compared to the mitogen-stimulated control.
Adenosine Deaminase Activity Assay
This assay quantifies the enzymatic activity of ADA in cell lysates.
Materials:
-
Lymphocyte cell lysate.
-
ADA Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Adenosine solution (substrate).
-
Spectrophotometer capable of measuring absorbance at 265 nm.
Procedure:
-
Lysate Preparation: Prepare a lymphocyte lysate by sonication or detergent lysis on ice. Centrifuge to remove cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup: In a quartz cuvette, mix the cell lysate with ADA assay buffer.
-
Initiation of Reaction: Add a known concentration of adenosine to the cuvette to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 265 nm over time. The conversion of adenosine to inosine results in a decrease in absorbance at this wavelength.
-
Calculation: Calculate the ADA activity based on the rate of change in absorbance and the molar extinction coefficient of adenosine. Express the activity as units per milligram of protein.
Measurement of Intracellular dATP Levels by HPLC
This method allows for the quantification of dATP accumulation in lymphocytes following treatment with this compound.
Materials:
-
Lymphocytes treated with this compound and deoxyadenosine.
-
Perchloric acid (PCA).
-
Potassium hydroxide (B78521) (KOH).
-
High-Performance Liquid Chromatography (HPLC) system with a strong anion-exchange column.
-
dATP standard.
Procedure:
-
Extraction of Nucleotides:
-
Pellet the treated lymphocytes by centrifugation.
-
Lyse the cells by adding ice-cold 0.4 M PCA.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant with KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Inject the neutralized extract onto a strong anion-exchange HPLC column.
-
Elute the nucleotides using a gradient of a suitable buffer (e.g., ammonium (B1175870) phosphate).
-
Detect the nucleotides by their UV absorbance at 254 nm.
-
-
Quantification: Identify the dATP peak by comparing its retention time to that of a dATP standard. Quantify the amount of dATP by integrating the peak area and comparing it to a standard curve.
Mandatory Visualizations
Experimental Workflow for Assessing Immunosuppressive Effects
Conclusion
The foundational research on this compound has unequivocally established its potent immunosuppressive properties, which are a direct consequence of its inhibition of adenosine deaminase. The subsequent accumulation of dATP in lymphocytes leads to the inhibition of ribonucleotide reductase, disruption of DNA synthesis, and ultimately, apoptosis. The quantitative data and experimental protocols outlined in this guide provide a solid framework for understanding and further investigating the intricate mechanisms of this powerful immunosuppressive agent. This knowledge remains highly relevant for its clinical application in lymphoproliferative disorders and for the development of novel immunomodulatory therapies.
References
- 1. Biochemical consequences of treatment with the adenosine deaminase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of pentostatin (this compound, dCF) in the management of lymphoproliferative malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in CD4+ prolymphocytic leukemia by deoxyadenosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of deoxycoformycin on human T cell colonies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hanc.info [hanc.info]
Methodological & Application
Application Notes and Protocols for 2'-Deoxycoformycin in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycoformycin, also known as pentostatin (B1679546), is a potent inhibitor of the enzyme adenosine (B11128) deaminase (ADA).[1][2][3][4] Originally isolated from Streptomyces antibioticus, it is an adenosine analog with significant applications in cancer research and immunology.[5] Its primary mechanism of action involves the disruption of purine (B94841) metabolism, leading to cytotoxicity, particularly in lymphocytes.[1][2][4] This document provides detailed protocols for the use of this compound in in vitro cell culture, including its mechanism of action, preparation, and methods to assess its biological effects.
Mechanism of Action
This compound is a transition-state analog that tightly binds to and inhibits adenosine deaminase (ADA), an essential enzyme in the purine salvage pathway.[2] ADA catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[2] Inhibition of ADA by this compound leads to an intracellular accumulation of deoxyadenosine.[2][6]
Deoxyadenosine is subsequently phosphorylated by deoxycytidine kinase to deoxyadenosine monophosphate (dAMP) and further to deoxyadenosine triphosphate (dATP).[6][7] The accumulation of dATP has several cytotoxic effects:
-
Inhibition of Ribonucleotide Reductase: High levels of dATP inhibit ribonucleotide reductase, an enzyme crucial for the synthesis of all four deoxyribonucleotides (dNTPs) required for DNA replication and repair.[2] This leads to an imbalance in the dNTP pool and stalling of DNA synthesis.
-
Induction of Apoptosis: The accumulation of dATP and subsequent DNA strand breaks trigger the activation of p53 and the release of cytochrome c from the mitochondria, initiating the apoptotic cascade.[6][7]
-
DNA Ligase Inhibition: In some cell types, such as T lymphoblasts, the accumulation of dATP in the presence of this compound can lead to the inhibition of DNA ligase, further impairing DNA replication and repair.
The selective toxicity of this compound towards lymphocytes is attributed to their high levels of deoxycytidine kinase and low levels of deoxynucleotidases, leading to a more pronounced accumulation of dATP compared to other cell types.[1]
References
- 1. assaygenie.com [assaygenie.com]
- 2. protocols.io [protocols.io]
- 3. Pentostatin (Nipent) in the treatment of chronic lymphocyte leukemia and hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Application Notes and Protocols for 2'-Deoxycoformycin in T-Cell Leukemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycoformycin, also known as Pentostatin (B1679546), is a potent inhibitor of adenosine (B11128) deaminase (ADA), an enzyme crucial for purine (B94841) metabolism.[1][2] In lymphoid cells, particularly T-cells which exhibit high ADA activity, inhibition by Pentostatin leads to an accumulation of deoxyadenosine (B7792050) triphosphate (dATP).[2][3] This accumulation disrupts normal DNA synthesis and repair, ultimately triggering apoptosis, or programmed cell death, in malignant lymphocytes.[2][4] These characteristics make this compound a significant agent in the study and treatment of T-cell malignancies, including T-cell prolymphocytic leukemia (T-PLL) and cutaneous T-cell lymphoma (CTCL).[5][6]
These application notes provide detailed experimental protocols for studying the effects of this compound on T-cell leukemia cell lines, including methods for assessing cell viability, apoptosis, adenosine deaminase activity, and cell cycle progression. Additionally, protocols for establishing drug-resistant cell lines and a framework for in vivo studies are presented.
Mechanism of Action: Signaling Pathway
The primary mechanism of action of this compound involves the disruption of the purine salvage pathway, leading to apoptosis. The key steps are outlined in the signaling pathway diagram below.
Caption: Mechanism of this compound induced apoptosis in T-cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound in T-cell leukemia.
Table 1: In Vitro Efficacy of this compound in T-Cell Leukemia Cell Lines
| Cell Line | Leukemia Type | Parameter | Value | Reference |
| MOLT-4 | T-ALL | IC50 | 0.31 µM (GSK690693, another pathway inhibitor) | [1] |
| Jurkat | T-ALL | IC50 | 0.21 µM (GSK690693, another pathway inhibitor) | [1] |
| CEM-R | T-ALL | IC50 | 7 µM (GSK690693, another pathway inhibitor) | [1] |
| CEM-S | T-ALL | IC50 | 5 µM (GSK690693, another pathway inhibitor) | [1] |
| Patient T-ALL Cells | T-ALL | Apoptosis Induction | Significant with 5 µM deoxyadenosine + 60 µM this compound | [2] |
| Patient T-ALL Cells | T-ALL | DNA Synthesis Inhibition | Complete with ≥10 µM deoxyadenosine + 10 µM this compound | [7] |
Table 2: In Vivo Response to this compound in T-Cell Malignancies
| Disease Subtype | Number of Patients | Overall Response Rate (CR + PR) | Reference |
| Sézary Syndrome | 16 | 62% | [8] |
| T-Prolymphocytic Leukemia (T-PLL) | 55 | 45% | [8] |
| Cutaneous T-Cell Lymphoma (CTCL) | 13 | 54% (Sézary syndrome patients) | [9] |
| Adult T-Cell Leukemia/Lymphoma (ATLL) | 25 | 12% | [8] |
CR: Complete Response, PR: Partial Response
Experimental Protocols
The following section provides detailed protocols for key experiments to study the effects of this compound on T-cell leukemia.
Protocol 1: Cell Viability Assay (WST-1)
This protocol is for determining the effect of this compound on the viability of T-cell leukemia cell lines.
Caption: Workflow for the WST-1 cell viability assay.
Materials:
-
T-cell leukemia cell lines (e.g., Jurkat, MOLT-4)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Pentostatin)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed T-cell leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in T-cell leukemia cells treated with this compound using flow cytometry.
Materials:
-
T-cell leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 T-cell leukemia cells in a culture flask.
-
Treat the cells with the desired concentration of this compound (e.g., based on IC50 values) and incubate for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10]
Protocol 3: Adenosine Deaminase (ADA) Activity Assay
This protocol describes a colorimetric method to measure ADA activity in T-cell leukemia cell lysates.
Materials:
-
T-cell leukemia cells
-
ADA Activity Assay Kit (e.g., from Sigma-Aldrich)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
Microplate reader
Procedure:
-
Harvest T-cell leukemia cells (1-5 x 10^6) and wash with cold PBS.
-
Lyse the cells using the provided assay buffer or a suitable lysis buffer on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
Add 2-50 µL of the cell lysate to a 96-well plate.
-
Prepare the reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to the wells containing the cell lysate.
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for colorimetric assays) using a microplate reader.[3][5]
-
Calculate the ADA activity based on the standard curve and normalize to the protein concentration.
Protocol 4: Intracellular dATP Level Measurement by HPLC
This protocol provides a general framework for measuring dATP levels in T-cell leukemia cells. Specific parameters may need optimization.
Materials:
-
T-cell leukemia cells
-
This compound and deoxyadenosine
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for extraction
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
dATP standard
Procedure:
-
Treat T-cell leukemia cells with this compound and deoxyadenosine for the desired time.[7]
-
Harvest the cells and wash with cold PBS.
-
Extract the nucleotides by adding ice-cold 0.4 M PCA or 10% TCA.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge to remove the precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the sample using an HPLC system equipped with a C18 reverse-phase column.
-
Quantify the dATP peak by comparing its retention time and area to a dATP standard curve.
Protocol 5: Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution in T-cell leukemia cells treated with this compound.
Materials:
-
T-cell leukemia cells
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat T-cell leukemia cells with this compound for the desired time.
-
Harvest approximately 1 x 10^6 cells and wash with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]
Protocol 6: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins in T-cell leukemia cells.
Materials:
-
T-cell leukemia cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer membranes
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound and prepare cell lysates using RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze band intensities and normalize to a loading control like β-actin.
Protocol 7: Establishment of a this compound-Resistant T-Cell Leukemia Cell Line
This protocol describes a method for generating a drug-resistant cell line for further investigation of resistance mechanisms.
Procedure:
-
Culture a T-cell leukemia cell line in the presence of a low concentration of this compound (e.g., IC10).
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Monitor cell viability and proliferation at each concentration.
-
Continue this process until the cells can proliferate in a significantly higher concentration of the drug compared to the parental cell line.
-
Characterize the resistant cell line by determining its IC50 and comparing it to the parental line.
-
The resistant cell line can then be used to study the molecular mechanisms of resistance.
Protocol 8: In Vivo Murine Model for T-Cell Leukemia
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of T-cell leukemia.
Caption: General workflow for an in vivo T-cell leukemia mouse model.
Procedure:
-
Subcutaneously or intravenously inject a suitable T-cell leukemia cell line (e.g., Jurkat, MOLT-4, or patient-derived xenograft cells) into immunodeficient mice (e.g., NSG mice).
-
Monitor tumor engraftment and progression. For subcutaneous models, measure tumor volume regularly. For disseminated models, monitor for signs of disease and analyze peripheral blood for leukemic cells.
-
Once tumors are established or leukemia is evident, randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., 4 mg/m² intravenously). The control group should receive a vehicle control.
-
Monitor tumor growth, body weight, and overall health of the mice throughout the study.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tumors and tissues for further analysis (e.g., histology, western blotting, flow cytometry).
-
Analyze the data to determine the effect of this compound on tumor growth and survival.[10]
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers studying the effects of this compound in T-cell leukemia. By utilizing these standardized methods, investigators can obtain reliable and reproducible data to further elucidate the therapeutic potential of this compound and explore mechanisms of action and resistance. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental workflows, facilitating a deeper understanding of the experimental designs.
References
- 1. Triple Akt inhibition as a new therapeutic strategy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. toolify.ai [toolify.ai]
- 4. Caspase 3 Monoclonal Antibody (74T2) (43-7800) [thermofisher.com]
- 5. Caspase 3 (Cleaved Asp175) Polyclonal Antibody (PA5-114687) [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. sketchviz.com [sketchviz.com]
- 8. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Pentostatin (Nipent) in T-cell malignancies. Leukemia Cooperative Group and the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2'-Deoxycoformycin in Cancer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycoformycin (Pentostatin) is a potent inhibitor of adenosine (B11128) deaminase (ADA), a crucial enzyme in purine (B94841) metabolism.[1] Its ability to disrupt this pathway leads to the accumulation of deoxyadenosine (B7792050) and its subsequent phosphorylation to deoxyadenosine triphosphate (dATP), particularly in lymphocytes which exhibit high levels of deoxycytidine kinase.[2] This accumulation of dATP is cytotoxic, primarily through the induction of apoptosis, making this compound a valuable tool in cancer research and a therapeutic agent for certain hematological malignancies.[2][3] Notably, it has shown significant activity in lymphoid neoplasms such as hairy cell leukemia, chronic lymphocytic leukemia, and T-cell lymphomas.[4][5][6]
Recent research has also unveiled a novel mechanism of action for this compound, highlighting its role as an immunomodulatory agent. By altering RNA methylation, it can indirectly trigger the Toll-like receptor 3 (TLR3) signaling pathway, leading to the production of type I interferons and enhanced immune cell infiltration into tumors.[7] This dual mechanism of direct cytotoxicity and immune activation makes this compound a subject of ongoing research, particularly in combination with other anticancer agents.[8][9]
These application notes provide a comprehensive overview of the use of this compound in cancer research models, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application in in vitro and in vivo studies.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro activity of this compound in various cancer cell lines. It is important to note that the cytotoxic effects of this compound in vitro are often dependent on the presence of deoxyadenosine (dAdo).[10]
| Cell Line / Cancer Type | Concentration of this compound | Co-treatment | Observed Effect | Reference |
| Human Leukemic T-cells | 10 µM | 10 µM deoxyadenosine | Complete inhibition of DNA synthesis | [11] |
| Human γδ+ T-cell Lymphoma Cells | 10 µM | deoxyadenosine | >90% reduction in viable tumor cells after 48h | [5] |
| CD4+ Prolymphocytic Leukemia Cells | 60 µM | 5 µM deoxyadenosine | dATP levels increased to 378 pmol/10^6 cells; 34% chromatin fragmentation by day 8 | [9] |
| Hairy Cell Leukemia Cells | Not specified | deoxyadenosine | Down-regulation of bcl-2 mRNA and induction of apoptosis | [12] |
In Vivo Efficacy and Dosage of this compound
The table below outlines the dosages and observed effects of this compound in preclinical and clinical cancer models.
| Model System | Cancer Type | Dosage | Observed Effect | Reference |
| Mouse Model (MB49 cells) | Bladder Cancer | 10 µg, intravenous | Controlled tumor growth (dependent on TLR3) | [4] |
| Human Clinical Trial | Hairy Cell Leukemia | 4 mg/m² weekly x 3, then every other week x 3 | 78.8% overall response rate in IFN-α resistant patients | [13] |
| Human Clinical Trial | Acute T-cell Leukemia | 250 µg/kg daily for 5 days | Significant drop in leukocyte count | [11] |
| Human Clinical Trial | Cutaneous T-cell Lymphoma | 4 to 5 mg/m² every 1 to 4 weeks | 39% objective response rate | [14] |
| Human Clinical Trial (Combination) | Chronic Lymphocytic Leukemia | 2 mg/m² (with cyclophosphamide (B585) and rituximab) | 91% overall response rate | [8] |
Signaling Pathways
This compound exerts its anticancer effects through two primary signaling pathways: the intrinsic apoptosis pathway and the Toll-like receptor 3 (TLR3) mediated immune response pathway.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: TLR3-mediated immune response activated by this compound.
Experimental Protocols
The following protocols are provided as a guide for the application of this compound in cancer research models. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Caption: General experimental workflow for in vitro studies.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Pentostatin)
-
Deoxyadenosine (optional, but recommended for most cell lines)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). If using, prepare a solution of deoxyadenosine to be added to the wells (a final concentration of 5-10 µM is a good starting point).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. If applicable, add the deoxyadenosine solution. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle control (if a solvent other than water is used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: In Vitro Cell Proliferation Assessment using [³H]-Thymidine Incorporation Assay
Objective: To measure the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Pentostatin)
-
Deoxyadenosine (optional)
-
[³H]-Thymidine (1 µCi/well)
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
[³H]-Thymidine Labeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated [³H]-Thymidine is proportional to the rate of cell proliferation. Compare the counts per minute (CPM) of treated cells to control cells to determine the percentage of proliferation inhibition.
Protocol 3: In Vitro Apoptosis Assessment using Caspase-3 Activity Assay
Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Pentostatin)
-
Deoxyadenosine (optional)
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1-3). Include a positive control for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Lyse the cells according to the caspase-3 assay kit manufacturer's instructions.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate to the cell lysates and incubate as per the kit protocol.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated cells compared to untreated controls. A significant increase in caspase-3 activity is indicative of apoptosis.
Conclusion
This compound remains a compound of significant interest in cancer research due to its well-established cytotoxic effects on lymphoid malignancies and its more recently discovered immunomodulatory properties. The provided application notes and protocols offer a framework for researchers to explore the multifaceted applications of this compound in various cancer models. By understanding its mechanisms of action and utilizing standardized experimental procedures, the scientific community can continue to unravel the full therapeutic potential of this compound, both as a single agent and in combination therapies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Combination chemoimmunotherapy with pentostatin, cyclophosphamide, and rituximab shows significant clinical activity with low accompanying toxicity in previously untreated B chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. The clinical pharmacology of the adenosine deaminase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the metabolism of purines and the survival of malignant cells in a patient with T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 14. Pentostatin (this compound) in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2'-Deoxycoformycin in Lymphocyte Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycoformycin (DCF), also known as pentostatin, is a potent and irreversible inhibitor of the enzyme adenosine (B11128) deaminase (ADA). ADA plays a crucial role in the purine (B94841) salvage pathway, catalyzing the deamination of adenosine and deoxyadenosine (B7792050). Inhibition of ADA by DCF leads to an accumulation of deoxyadenosine, which is subsequently phosphorylated to deoxyadenosine triphosphate (dATP). Elevated intracellular levels of dATP are cytotoxic, particularly to lymphocytes, as they inhibit ribonucleotide reductase and DNA polymerase, ultimately leading to the induction of DNA strand breaks and apoptosis.[1][2][3] This selective toxicity makes DCF a valuable tool for studying lymphocyte biology and a therapeutic agent for certain lymphoid malignancies.[2][4]
These application notes provide detailed protocols for the use of this compound in lymphocyte proliferation assays, a fundamental technique in immunology and drug development for assessing the activation, functionality, and viability of lymphocytes. The two primary methods covered are the modern carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay and the classic [³H]thymidine incorporation assay.
Mechanism of Action of this compound
The cytotoxic effects of this compound on lymphocytes are initiated by its potent inhibition of adenosine deaminase (ADA). This leads to a cascade of intracellular events culminating in apoptosis.
Caption: Signaling pathway of this compound-induced lymphocyte apoptosis.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on lymphocytes.
Table 1: In Vitro Efficacy of this compound on Lymphocytes
| Cell Type | Assay | Concentration | Effect | Reference |
| Human T-lymphocytes | Colony Formation | < 1 nM | Inhibition of PHA-stimulated colony growth. | [5] |
| Human T-lymphoblasts | DNA Ligase Activity | 1 µM (with 100 µM dATP) | Strong inhibition of DNA ligase. | [6] |
| Human B-lymphoblasts | DNA Ligase Activity | 1 µM (with 100 µM dATP) | No significant effect. | [6] |
| Murine T-cell Lymphoma (S49) | Growth Inhibition (72h) | IC50: 10-15 µM | Potent inhibition of cell growth. | [7] |
| Human γδ+ T-cell Malignancies | Cytotoxicity (48h) | 10 µM (with dAdo) | >90% reduction in viable tumor cells. | [8] |
| Human αβ+ T-cells | Cytotoxicity (48h) | 10 µM (with dAdo) | 6-40% reduction in viable cells. | [8] |
Table 2: In Vivo and Clinical Dosage of this compound
| Condition | Dosage | Observation | Reference |
| Cutaneous T-cell Lymphoma | 4 mg/m² weekly to biweekly | Initial response, followed by progression. | [9] |
| Cutaneous T-cell Lymphoma | 5 mg/m²/day for 3 days | Complete remission in one patient. | [9] |
| Acute Lymphoblastic Leukemia | 0.25 to 1.0 mg/kg for 3 days | Antitumor activity observed. | [10] |
| Adult T-cell Leukemia-Lymphoma | 3.0 to 9.0 mg/m² for 3 days | Partial remissions observed at < 7.0 mg/m². | [11] |
Experimental Protocols
General Workflow for Lymphocyte Proliferation Assay with this compound
Caption: Experimental workflow for assessing lymphocyte proliferation with 2'-DCF.
Protocol 1: CFSE-Based Lymphocyte Proliferation Assay
This method allows for the tracking of cell divisions by flow cytometry.
Materials:
-
This compound (DCF)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Isolated lymphocytes (e.g., Peripheral Blood Mononuclear Cells - PBMCs)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Lymphocyte mitogen (e.g., Phytohemagglutinin (PHA), anti-CD3/CD28 beads)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate lymphocytes from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS and resuspend in PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
-
CFSE Staining:
-
Add CFSE to the cell suspension to a final concentration of 1-5 µM.[12]
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium at 1 x 10⁶ cells/mL.
-
-
This compound Treatment:
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Prepare serial dilutions of DCF in complete RPMI-1640 medium.
-
Add the DCF dilutions to the cells. A suggested concentration range is 1 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DCF solvent, e.g., DMSO).
-
Pre-incubate the cells with DCF for 1-4 hours at 37°C in a CO₂ incubator.[5]
-
-
Lymphocyte Stimulation:
-
Add the desired mitogen to the wells (e.g., PHA at 1-5 µg/mL or anti-CD3/CD28 beads according to the manufacturer's instructions).
-
Include unstimulated controls (cells with DCF but no mitogen) and stimulated controls (cells with mitogen but no DCF).
-
-
Incubation:
-
Incubate the plate for 3-7 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
If desired, stain with antibodies for surface markers (e.g., CD4, CD8, CD19) to analyze specific lymphocyte subsets.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events.
-
Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a cell division.
-
Quantify proliferation by determining the percentage of divided cells, the proliferation index, or the division index using appropriate software.
-
Protocol 2: [³H]Thymidine Incorporation Assay
This classic method measures the incorporation of a radioactive nucleoside into newly synthesized DNA.
Materials:
-
This compound (DCF)
-
[³H]Thymidine (1 µCi/well)
-
Isolated lymphocytes
-
Complete RPMI-1640 medium
-
Lymphocyte mitogen
-
96-well cell culture plates
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Preparation:
-
Isolate and prepare lymphocytes as described in Protocol 1, Step 1.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
-
This compound Treatment and Stimulation:
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 50 µL of DCF dilutions (prepared in complete RPMI-1640 medium) to the appropriate wells.
-
Pre-incubate for 1-4 hours at 37°C in a CO₂ incubator.[5]
-
Add 50 µL of the mitogen solution to the appropriate wells.
-
Include unstimulated and stimulated controls as in Protocol 1.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
[³H]Thymidine Labeling:
-
Add 1 µCi of [³H]thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Scintillation Counting:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [³H]thymidine.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the mean CPM for each condition.
-
Express the results as a percentage of the stimulated control or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
-
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the application of this compound in lymphocyte proliferation assays. The choice between the CFSE and [³H]thymidine incorporation methods will depend on the specific research question and available laboratory equipment. The CFSE assay offers the advantage of providing information on cell division at a single-cell level and allows for the simultaneous analysis of other cellular markers. The [³H]thymidine incorporation assay, while being a more traditional method, is a robust and sensitive measure of overall DNA synthesis. Careful optimization of DCF concentration and incubation time is crucial for obtaining reliable and reproducible results. These application notes should serve as a valuable resource for researchers investigating the effects of DCF and other compounds on lymphocyte function.
References
- 1. Graphviz [graphviz.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of deoxycoformycin on human T cell colonies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dATP-mediated inhibition of DNA ligase by this compound in T and B cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved synthesis of 2'-deoxyformycin A and studies of its in vitro activity against mouse lymphoma of T-cell origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo effects of this compound (Pentostatin) on tumour cells from human gammadelta+ T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of cutaneous T cell lymphoma with this compound (pentostatin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study of this compound in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I study of YK-176 (this compound) in patients with adult T-cell leukemia-lymphoma. The DCF Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sanguinebio.com [sanguinebio.com]
Application Notes and Protocols for Studying Adenosine Deaminase (ADA) Deficiency In Vivo Using 2'-Deoxycoformycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycoformycin (Pentostatin) is a potent and specific inhibitor of the enzyme adenosine (B11128) deaminase (ADA).[1][2] ADA plays a crucial role in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. Genetic deficiency of ADA in humans leads to Severe Combined Immunodeficiency (SCID), a devastating disorder characterized by a profound loss of both T and B lymphocytes. The administration of this compound to animals, particularly mice, provides a powerful in vivo model to study the biochemical and immunological consequences of ADA deficiency, offering a platform to investigate disease mechanisms and evaluate potential therapeutic strategies.[3][4]
These application notes provide detailed protocols for the use of this compound to induce an ADA-deficient phenotype in mice, along with methods for assessing the resulting immunological and biochemical changes.
Mechanism of Action
This compound is a transition-state analog that binds tightly and stoichiometrically to the active site of adenosine deaminase, leading to its potent inhibition.[1] This inhibition results in the systemic accumulation of ADA's primary substrates, adenosine and, more critically for lymphotoxicity, deoxyadenosine.[5] The accumulation of deoxyadenosine leads to its phosphorylation to deoxyadenosine triphosphate (dATP).[5] Elevated intracellular levels of dATP are cytotoxic, particularly to lymphocytes, as dATP inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This selective toxicity to lymphoid cells mimics the phenotype observed in ADA-deficient patients.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of this compound-induced lymphotoxicity.
Data Presentation
The following tables summarize the quantitative data on the biochemical and immunological effects of this compound administration in mouse models.
Table 1: Immunological Effects of this compound in Mice
| Parameter | Animal Model | Dosage and Administration | Effect | Reference |
| Thymus Weight | AKR/J Mice | 10 µg/g or 100 µg/g IP | Significant decrease | [3] |
| Spleen Weight | C57BL/6J Mice | 0.4 mg/kg/day continuous IP infusion | Dramatic weight reduction | [4] |
| Lymphocyte Subsets | AKR/J Mice | 10 µg/g or 100 µg/g IP | Preferential depletion of peanut-agglutinin-positive, cortical thymocytes | [3] |
| Peripheral Blood Lymphocytes | Human Patients | 0.1-0.25 mg/kg/day | Lymphocytopenia | [6] |
Table 2: Biochemical Effects of this compound in Mice
| Parameter | Animal Model | Dosage and Administration | Effect | Reference |
| Erythrocyte dATP Levels | Mice | This compound for 5 days | 64-fold elevation | [5] |
| Erythrocyte dATP Levels | Mice | This compound + Deoxyadenosine | 1500-fold elevation | [5] |
| ADA Activity in Tissues | C57BL/6J Mice | 0.4 mg/kg/day continuous IP infusion | >85% inhibition in erythrocytes, thymus, and bone marrow | [4] |
| Plasma Deoxyadenosine | Human Patients | 0.25 to 1.0 mg/kg IV for 3 days | Elevated to detectable levels | |
| Urinary Deoxyadenosine | Human Patients | 0.25 to 1.0 mg/kg IV for 3 days | Elevated excretion |
Experimental Protocols
The following are detailed methodologies for key experiments to study ADA deficiency in vivo using this compound.
Experimental Workflow
The general workflow for an in vivo study using this compound is outlined below.
Caption: General experimental workflow for in vivo studies.
Protocol 1: Preparation and Administration of this compound (Intraperitoneal Injection)
Materials:
-
This compound (Pentostatin) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Aseptically weigh the this compound powder.
-
Dissolve the powder in sterile PBS to the desired stock concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
-
-
Administration:
-
Bring the this compound solution to room temperature before injection.
-
Calculate the injection volume for each mouse based on its body weight and the stock solution concentration.
-
Restrain the mouse appropriately.
-
Administer the calculated volume via intraperitoneal (IP) injection using a sterile syringe and needle.
-
Protocol 2: Administration of this compound via Continuous Intraperitoneal Infusion
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Alzet® osmotic pumps (select a model with an appropriate flow rate and duration for the study)
-
Surgical instruments for aseptic surgery
-
Anesthetics and analgesics
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic pumps with the sterile this compound solution in a sterile environment.
-
Prime the pumps in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate pumping upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and aseptically prepare the surgical site on the abdomen.
-
Make a small midline incision through the skin and the peritoneal wall.
-
Insert the primed osmotic pump into the peritoneal cavity.
-
Close the peritoneal wall and skin incisions with appropriate sutures or wound clips.
-
Administer post-operative analgesics as required.
-
Monitor the animal closely during recovery.
-
Protocol 3: Assessment of Lymphocyte Populations by Flow Cytometry
Materials:
-
Spleen and thymus tissue from control and treated mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer (for red blood cell lysis)
-
Fluorescently conjugated antibodies against murine lymphocyte surface markers (e.g., CD3, CD4, CD8, B220)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Harvest spleen and thymus from euthanized mice.
-
Mechanically dissociate the tissues in cold RPMI-1640 with 10% FBS to create single-cell suspensions.
-
Filter the cell suspensions through a 70 µm cell strainer to remove clumps.
-
For spleen samples, lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS and resuspend at a concentration of 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Incubate the cells with a cocktail of fluorescently labeled antibodies specific for different lymphocyte populations for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different lymphocyte subsets.
-
Protocol 4: Measurement of Adenosine Deaminase (ADA) Activity in Tissues
Materials:
-
Tissue homogenizer
-
ADA assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Adenosine solution (substrate)
-
Spectrophotometer or a commercial ADA activity assay kit
Procedure:
-
Tissue Lysate Preparation:
-
Excise tissues (e.g., spleen, thymus, liver) from control and treated mice and immediately place them in ice-cold ADA assay buffer.
-
Homogenize the tissues on ice.
-
Centrifuge the homogenates at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
ADA Activity Assay:
-
Determine the protein concentration of the tissue lysates.
-
Perform the ADA activity assay by measuring the rate of conversion of adenosine to inosine. This can be done by monitoring the decrease in absorbance at 265 nm as adenosine is consumed.
-
Alternatively, use a commercial colorimetric or fluorometric ADA activity assay kit, following the manufacturer's instructions.
-
Calculate the ADA activity and normalize it to the protein concentration.
-
Protocol 5: Quantification of Deoxyadenosine in Plasma and Urine by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of ammonium (B1175870) acetate (B1210297) buffer and methanol)
-
Deoxyadenosine standard
-
Perchloric acid or other protein precipitation agent
-
Centrifugal filters
Procedure:
-
Sample Preparation:
-
Plasma: Collect blood in tubes containing an ADA inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) to prevent ex vivo degradation of adenosine and deoxyadenosine. Separate plasma by centrifugation. Deproteinate the plasma by adding perchloric acid, followed by centrifugation to remove the precipitated proteins. Neutralize the supernatant.
-
Urine: Collect urine samples and store them at -80°C until analysis. Thaw and centrifuge the samples to remove any sediment.
-
-
HPLC Analysis:
-
Filter the prepared samples through a 0.22 µm filter.
-
Inject the samples onto the HPLC system.
-
Separate the nucleosides using a C18 column with an appropriate mobile phase gradient.
-
Detect deoxyadenosine by its UV absorbance at approximately 260 nm.
-
Quantify the concentration of deoxyadenosine by comparing the peak area to a standard curve generated with known concentrations of deoxyadenosine.
-
References
- 1. In vivo toxicity to lymphoid tissue by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of deoxycoformycin in mice. III. A murine model reproducing multi-system pathology of human adenosine deaminase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific immunosuppressive effects of constant infusion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity and immunosuppressive activity of binary combinations of this compound and 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical pharmacology of the adenosine deaminase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Deoxycoformycin Cytotoxicity MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycoformycin (Pentostatin) is a potent inhibitor of adenosine (B11128) deaminase (ADA), an essential enzyme in the purine (B94841) salvage pathway. Its inhibition leads to an accumulation of deoxyadenosine (B7792050) and its phosphorylated metabolites, which are toxic to lymphocytes, making it an effective chemotherapeutic agent against various lymphoid malignancies.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4] This assay quantifies the metabolic activity of living cells, providing a robust system for evaluating the cytotoxic effects of compounds like this compound.[5][6]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4][6][7] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[4][5] The resulting insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured using a spectrophotometer, typically between 550 and 600 nm.[5][8] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8]
Mechanism of Action of this compound
This compound is a transition-state analog that tightly binds to and inhibits adenosine deaminase (ADA).[1][3] ADA is crucial for the deamination of adenosine and deoxyadenosine. Inhibition of ADA leads to the intracellular accumulation of deoxyadenosine, which is then phosphorylated to deoxyadenosine triphosphate (dATP). High levels of dATP are cytotoxic, particularly to lymphocytes, as they inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This disruption of DNA metabolism ultimately leads to the induction of apoptosis and cell death.[9]
Experimental Protocol
This protocol provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound (Pentostatin)
-
Selected cancer cell line (e.g., a lymphoid leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6][10]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[5][11]
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates[12]
-
Humidified incubator (37°C, 5% CO2)[13]
-
Microplate reader capable of measuring absorbance at 570 nm[8]
-
Sterile pipette tips and tubes
-
Orbital shaker[10]
Cell Culture and Seeding
-
Culture the selected cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest the cells during their exponential growth phase.
-
Determine the cell viability and count using a hemocytometer and trypan blue exclusion. Cell viability should be above 90%.[13]
-
Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 5,000 cells per well.[6]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.[6]
Compound Preparation and Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Carefully remove the medium from the wells of the 96-well plate containing the cells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control group (cells treated with the highest concentration of the solvent used to dissolve the drug, ensuring it is below 0.5% to prevent solvent-induced toxicity).[6]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]
MTT Assay Procedure
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[5]
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the medium.[10]
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure the complete dissolution of the formazan.[10]
Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[5][8]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:[14]
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[15][16]
Data Presentation
Summarize the quantitative data in a clearly structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100% |
| 0.1 | 1.102 | 0.075 | 87.88% |
| 1 | 0.876 | 0.061 | 69.86% |
| 10 | 0.543 | 0.042 | 43.30% |
| 50 | 0.211 | 0.025 | 16.83% |
| 100 | 0.105 | 0.018 | 8.37% |
Visualizations
Experimental Workflow
Caption: Workflow for the this compound cytotoxicity MTT assay.
Signaling Pathway of this compound Cytotoxicity
References
- 1. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Pentostatin (2prime prime or minute-Deoxycoformycin): Clinical Pharmacology, Role In Cancer Chemotherapy, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. MTT (Assay protocol [protocols.io]
- 12. prezi.com [prezi.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Administration of 2'-Deoxycoformycin in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxycoformycin (DCF), also known as Pentostatin, is a potent and irreversible inhibitor of the enzyme adenosine (B11128) deaminase (ADA). ADA is a critical enzyme in the purine (B94841) salvage pathway, responsible for the deamination of adenosine and deoxyadenosine (B7792050). Inhibition of ADA by DCF leads to an accumulation of deoxyadenosine, which is subsequently phosphorylated to deoxyadenosine triphosphate (dATP). Elevated intracellular levels of dATP are cytotoxic, particularly to lymphocytes, which exhibit high levels of deoxycytidine kinase activity. This selective lymphotoxicity has led to the clinical use of DCF in the treatment of certain hematological malignancies, such as hairy cell leukemia.[1] In preclinical research, DCF is an invaluable tool for studying the in vivo consequences of ADA deficiency and for evaluating the therapeutic potential of ADA inhibition in various disease models.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models, including dose-response relationships, toxicity profiles, and methodologies for assessing its biochemical and physiological effects.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound in Mice
| Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Key Findings | Reference |
| BDF1 | Intraperitoneal (IP) | Not specified | Not specified | Selective toxicity to lymphoid cells, with 20% mortality due to infection. | [2] |
| C57BL/6 & CD-1 | Continuous Infusion (Alzet pumps) | Not specified | 5 days | Tissue-dependent inhibition of ADA; thymus was most inhibited, while jejunum, ileum, and spleen were marginally affected. | [3] |
| Not specified | Intraperitoneal (IP) | 0.2 mg/kg | Single or repeated injections | Lower dose caused complete ADA inhibition in liver and blood, and partial inhibition in jejunum and spleen. | [4] |
| Not specified | Intraperitoneal (IP) | 10.0 mg/kg | Single or repeated injections | Higher dose resulted in complete ADA inhibition in all tissues examined. Repeated high doses led to growth retardation and increased lung and splenic mass. | [4] |
| Not specified | Continuous Infusion (microosmotic pumps) | 0.16 mg/hr/kg | Up to 6 days | Near-total inhibition of cerebral ADA activity and a progressive increase in cerebral 2'-deoxyadenosine (B1664071). | [5] |
Table 2: Effects of this compound on Adenosine Deaminase (ADA) Activity and dATP Levels
| Tissue/Cell Type | DCF Dosage | Time Point | % ADA Inhibition | Change in dATP Levels | Reference |
| Spleen & Lymph Nodes | Not specified | 5 days | Significant inhibition | 64-fold increase in erythrocyte dATP | [6] |
| Liver & Blood | 0.2 mg/kg (single IP) | Not specified | Complete | Not specified | [4] |
| Jejunum & Spleen | 0.2 mg/kg (single IP) | Not specified | Partial | Not specified | [4] |
| All Tissues Examined | 10.0 mg/kg (single IP) | Not specified | Complete | Not specified | [4] |
| Brain | 0.16 mg/hr/kg (continuous infusion) | Up to 6 days | Near-total | Progressive increase in 2'-deoxyadenosine | [5] |
| Erythrocytes (with 2'-deoxyadenosine co-administration) | Not specified | 5 days | Not specified | 1500-fold increase | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1. Materials:
-
This compound (Pentostatin) powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate (B84403) Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (e.g., 29G insulin (B600854) syringes) and needles
-
Mouse restraints
2. Preparation of DCF Solution: a. All procedures should be performed in a sterile environment (e.g., a laminar flow hood). b. Calculate the required amount of DCF based on the desired dose and the number and weight of the mice. c. Aseptically weigh the DCF powder and transfer it to a sterile microcentrifuge tube. d. Add the appropriate volume of sterile saline or PBS to achieve the desired final concentration. A common stock solution concentration is 1 mg/mL, which can be further diluted as needed. e. Vortex the tube until the DCF is completely dissolved. Ensure there are no visible particulates. The solution should be clear. f. For intraperitoneal injections, a final volume of 100-200 µL per mouse is standard.[7]
3. Administration via Intraperitoneal (IP) Injection: a. Properly restrain the mouse. b. Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum. c. Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. d. Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate improper needle placement. e. Slowly inject the DCF solution. f. Withdraw the needle and return the mouse to its cage. g. Monitor the mouse for any immediate adverse reactions.
Protocol 2: Assessment of Adenosine Deaminase (ADA) Activity in Mouse Tissues
1. Materials:
-
Tissues from control and DCF-treated mice (e.g., spleen, liver, blood)
-
ADA Activity Assay Kit (e.g., from Sigma-Aldrich or Assay Genie)[8][9]
-
Homogenizer
-
Refrigerated centrifuge
-
Microplate reader
2. Sample Preparation: a. Tissue Homogenate: i. Excise the tissue of interest and rinse with ice-cold PBS to remove excess blood.[8] ii. Weigh the tissue and homogenize it in the appropriate lysis buffer provided with the assay kit, typically on ice.[9] A common ratio is 1:9 (w/v) of tissue to buffer.[8][10] iii. Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.[8][9] iv. Collect the supernatant, which contains the soluble proteins including ADA, and keep it on ice. b. Blood Samples: i. Collect whole blood into tubes containing an anticoagulant (e.g., heparin). ii. Centrifuge to separate plasma or lyse red blood cells according to the assay kit's instructions to prepare a hemolysate.
3. ADA Activity Assay: a. Follow the specific instructions of the commercial ADA assay kit. b. Typically, the assay involves the deamination of adenosine to inosine, which is then converted through a series of enzymatic reactions to a product that can be measured colorimetrically or fluorometrically. c. Prepare a standard curve using the provided standards. d. Add the prepared tissue or blood lysates to the reaction wells. e. Incubate for the recommended time and temperature. f. Measure the absorbance or fluorescence using a microplate reader. g. Calculate the ADA activity based on the standard curve and normalize to the total protein concentration of the lysate.
Protocol 3: Quantification of dATP in Mouse Tissues by HPLC
1. Materials:
-
Tissues from control and DCF-treated mice
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system with UV or MS/MS detection[11][12][13]
2. Nucleotide Extraction: a. Flash-freeze the collected tissues in liquid nitrogen to halt metabolic activity. b. For nucleotide extraction, homogenize the frozen tissue in a solution such as equal volumes of methanol and water or in pre-cooled perchloric acid.[11][12][13] c. Centrifuge the homogenate to precipitate proteins and other cellular debris. d. Collect the supernatant containing the nucleotides. e. If using perchloric acid, neutralize the supernatant with a base (e.g., potassium hydroxide) and centrifuge again to remove the perchlorate (B79767) salt precipitate.
3. HPLC Analysis: a. The specific HPLC method will depend on the available equipment and column. b. A porous graphitic carbon column with a gradient elution of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) can be used for separation.[11][12] c. Alternatively, a C18 column with an isocratic mobile phase of potassium hydrogen phosphate can be employed.[14] d. Set the UV detector to 254 nm for adenosine-containing compounds.[13] e. Prepare a standard curve with known concentrations of dATP. f. Inject the extracted samples and standards onto the HPLC system. g. Identify and quantify the dATP peak in the samples by comparing its retention time and peak area to the standard curve.
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: General experimental workflow for in vivo DCF studies in mice.
References
- 1. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo toxicity to lymphoid tissue by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Deoxycoformycin toxicity in mice after long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of deoxycoformycin: effect of constant infusion on adenosine deaminase, adenosine, 2'-deoxyadenosine and monoamines in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and immunosuppressive activity of binary combinations of this compound and 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 13. Determination of adenosine phosphates in mouse myocardium tissue by HPLC with UV detection and using porous graphite carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 2'-Deoxycoformycin (Pentostatin) for Inducing Immunosuppression in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycoformycin (DCF), also known as Pentostatin (B1679546), is a potent and irreversible inhibitor of the enzyme adenosine (B11128) deaminase (ADA).[1][2] ADA is a critical enzyme in the purine (B94841) salvage pathway, responsible for the deamination of adenosine and deoxyadenosine (B7792050).[3] Inhibition of ADA by DCF leads to an intracellular accumulation of deoxyadenosine and its phosphorylated metabolite, deoxyadenosine triphosphate (dATP).[4][5] Elevated levels of dATP are cytotoxic, particularly to lymphocytes, which have high levels of deoxycytidine kinase and low levels of deoxynucleotidase, making them highly susceptible to dATP-mediated inhibition of DNA synthesis and subsequent apoptosis.[6][7] This selective lymphotoxicity makes DCF a powerful tool for inducing immunosuppression in research settings, particularly in rodent models for studying transplantation, autoimmune diseases, and the roles of specific lymphocyte subsets.[1][8]
Mechanism of Action
DCF's primary mechanism of action is the tight-binding, irreversible inhibition of adenosine deaminase (ADA).[1] This inhibition leads to the accumulation of deoxyadenosine, which is then phosphorylated to deoxyadenosine triphosphate (dATP).[5] High intracellular concentrations of dATP disrupt cellular processes, primarily by inhibiting ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides required for DNA replication and repair.[7] This ultimately leads to the induction of apoptosis, particularly in lymphocytes (both T and B cells), which are highly sensitive to these effects.[1][6]
Data Presentation: DCF Dosing and Effects in Rodents
The following tables summarize quantitative data from various studies on the use of DCF to induce immunosuppression in mice and rats.
Table 1: this compound Dosing Regimens in Mice
| Strain | Dosage | Route of Administration | Frequency | Observed Immunosuppressive Effects | Reference |
| C57BL/6J | 0.4 mg/kg/day | Continuous Infusion | Daily | >85% ADA inhibition in erythrocytes, thymus, and bone marrow; severe necrosis in B and T cell regions of lymph nodes and spleen; dramatic weight reduction in spleen and thymus; decreased mitogen-induced blastogenesis.[1] | [1] |
| BDF1 | Not specified | Intraperitoneal | Not specified | Selective toxicity to lymphoid cells.[8] | [8] |
| BALB/c | Not specified | Intraperitoneal | 5 days | Inhibition of spleen and lymph node ADA activity; inhibited contact sensitization to oxazolone.[4] | [4] |
Table 2: this compound Dosing Regimens in Rats
| Strain | Dosage | Route of Administration | Frequency | Observed Immunosuppressive Effects & Toxicity | Reference |
| Wistar-Furth | 0.8 mg/kg/day | Single Daily Injection or Continuous Infusion | Daily | Lymphopenia; decreased concanavalin (B7782731) A stimulation of splenic lymphocytes.[2] | [2] |
| Wistar-Furth | 1 mg/kg/day | Continuous Infusion | Daily | 100% mortality.[2] | [2] |
| Not Specified | 1.9, 3.7, 18.6 µmol/kg | Intraperitoneal | Single Dose | Dose-related ADA inhibition in gut; ~95% ADA inhibition in brain at all doses 2 hours post-injection.[9] | [9] |
| Not Specified | 10.0 or 1.0 mg/kg/day | Intraperitoneal | Daily for 3 weeks | In a model of collagen-induced arthritis, DCF enhanced hind-paw swelling and elevated serum haptoglobin, suggesting a complex role in this specific inflammatory model.[10] | [10] |
| Pregnant Rats | 0.10, 0.75 mg/kg | Intravenous | Daily (gestation days 6-15) | Maternal toxicity (suppressed body weight gain and food consumption); developmental toxicity at 0.75 mg/kg (increased postimplantation loss, decreased live fetuses, vertebral malformations).[11] | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (Pentostatin) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Scale accurate to 0.1 mg
Procedure:
-
Calculate the required amount of DCF: Based on the desired dose (mg/kg) and the weight of the animals to be treated, calculate the total mass of DCF needed.
-
Reconstitution: Aseptically weigh the calculated amount of DCF powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add the required volume of sterile PBS or 0.9% NaCl to achieve the desired final concentration. Vortex gently until the powder is completely dissolved. For continuous infusion, the drug should be prepared in the vehicle compatible with the osmotic pump.
-
Sterilization: While DCF is often supplied sterile, if there are concerns about contamination, the final solution can be filtered through a 0.22 µm sterile syringe filter.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, consult the manufacturer's instructions, though it is generally recommended to prepare it fresh for each experiment.
Protocol 2: Induction of Immunosuppression in Mice via Intraperitoneal (IP) Injection
Materials:
-
Prepared DCF solution (from Protocol 1)
-
Mice (e.g., C57BL/6, BALB/c)
-
Appropriate animal restraints
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize mice to the facility for at least one week before the experiment.
-
Weighing: Weigh each mouse immediately before injection to accurately calculate the injection volume.
-
Dosing: Based on the desired dosage (e.g., refer to Table 1), calculate the volume of DCF solution to be injected.
-
Injection:
-
Properly restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently inject the calculated volume of DCF solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, ruffled fur, or lethargy.[4] Depending on the experimental endpoint, immunosuppression can be assessed at various time points after the final injection.
Protocol 3: Assessment of Immunosuppression
A. Lymphocyte Population Analysis by Flow Cytometry
-
Tissue Harvest: At the desired time point, euthanize the animals and harvest lymphoid organs such as the spleen, lymph nodes, and thymus. Peripheral blood can also be collected.
-
Single-Cell Suspension: Prepare single-cell suspensions from the harvested tissues using standard laboratory techniques (e.g., mechanical dissociation, red blood cell lysis for spleen and blood).
-
Cell Staining: Stain the cells with fluorescently labeled antibodies specific for different lymphocyte markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, B220/CD19 for B cells).
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage and absolute number of different lymphocyte populations. A significant reduction in T and B cell numbers is indicative of immunosuppression.[1]
B. Mitogen-Induced Lymphocyte Proliferation Assay
-
Splenocyte Isolation: Isolate splenocytes from treated and control animals.
-
Cell Culture: Plate the splenocytes in a 96-well plate at a known density.
-
Mitogen Stimulation: Stimulate the cells with T-cell mitogens (e.g., Concanavalin A, Phytohemagglutinin) or a B-cell mitogen (e.g., Lipopolysaccharide).[1]
-
Proliferation Assay: After a set incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method such as BrdU incorporation or a colorimetric assay (e.g., MTT, WST-1). A significant decrease in proliferation in cells from DCF-treated animals compared to controls indicates functional immunosuppression.[1]
C. Adenosine Deaminase (ADA) Activity Assay
-
Sample Preparation: Prepare tissue homogenates (e.g., from spleen, thymus, lymph nodes) or collect erythrocytes from treated and control animals.[1]
-
ADA Assay: Measure ADA activity using a commercially available kit or a spectrophotometric method that measures the conversion of adenosine to inosine.
-
Analysis: Compare the ADA activity in samples from DCF-treated animals to that of controls. A significant reduction in ADA activity confirms the pharmacological effect of DCF.[1]
Visualizations
Important Considerations
-
Toxicity: While DCF shows selective toxicity towards lymphocytes, systemic toxicity can occur, especially at higher doses.[12] Researchers should carefully monitor animals for signs of distress, including weight loss, and be aware of potential liver and kidney toxicity.[4][13] In rats, a dose of 1 mg/kg/day via continuous infusion resulted in 100% mortality.[2]
-
Dose and Route: The optimal dose and route of administration will depend on the specific rodent model, the desired level and duration of immunosuppression, and the experimental question. Continuous infusion has been shown to be effective in achieving sustained ADA inhibition.[1]
-
Species Differences: There may be differences in the sensitivity and metabolism of DCF between mice and rats, requiring dose adjustments.
-
Combination Therapy: In some contexts, DCF has been used in combination with other agents. However, co-administration with deoxyadenosine can lead to severe systemic toxicity.[4]
-
Regulatory Compliance: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Specific immunosuppressive effects of constant infusion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppressive effect of this compound (Pentostatin) for rat islet allotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and immunosuppressive activity of binary combinations of this compound and 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the metabolism of purines and the survival of malignant cells in a patient with T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dATP-mediated inhibition of DNA ligase by this compound in T and B cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentostatin (Nipent) in the treatment of chronic lymphocyte leukemia and hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo toxicity to lymphoid tissue by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound, an inhibitor of adenosine deaminase, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of pentostatin (2'deoxycoformycin), an inhibitor of adenosine deaminase, on type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developmental toxicity of pentostatin (this compound) in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of pentostatin (this compound, dCF) in the management of lymphoproliferative malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The clinical pharmacology of the adenosine deaminase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis after 2'-Deoxycoformycin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycoformycin (Pentostatin) is a potent inhibitor of adenosine (B11128) deaminase (ADA), an essential enzyme in the purine (B94841) salvage pathway.[1][2] Its inhibition leads to an accumulation of deoxyadenosine (B7792050), which is subsequently phosphorylated to deoxyadenosine triphosphate (dATP).[3][4] Elevated intracellular dATP levels are particularly toxic to lymphocytes, making this compound an effective chemotherapeutic agent for certain lymphoid malignancies such as hairy cell leukemia and T-cell acute lymphoblastic leukemia.[1][5][6] The primary mechanism of dATP-mediated cytotoxicity is the induction of apoptosis, or programmed cell death.[1][3] This is triggered by the interference of dATP with DNA synthesis and the activation of the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1][3] Furthermore, treatment with this compound has been associated with the downregulation of the anti-apoptotic protein Bcl-2.[7]
Accurate assessment of apoptosis is critical for evaluating the efficacy of this compound and understanding its mechanism of action. These application notes provide detailed methodologies for quantifying apoptosis in cells treated with this compound, focusing on key assays and data interpretation.
Data Presentation: Quantitative Analysis of Apoptotic Markers
The following tables present representative quantitative data for assessing apoptosis in a leukemia cell line (e.g., T-cell leukemia) following treatment with this compound. The data is illustrative and should be adapted based on experimental findings.
Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µM) | Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Untreated Control | 0 | 48 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 10 | 48 | 15.2 ± 1.8 | 8.5 ± 1.1 | 23.7 ± 2.9 |
| This compound | 25 | 48 | 28.9 ± 3.1 | 14.3 ± 1.5 | 43.2 ± 4.6 |
| This compound | 50 | 48 | 45.6 ± 4.2 | 22.1 ± 2.5 | 67.7 ± 6.7 |
Table 2: Caspase Activity Assays
| Treatment Group | Concentration (µM) | Time (hours) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Untreated Control | 0 | 24 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 10 | 24 | 2.8 ± 0.3 | 2.5 ± 0.2 |
| This compound | 25 | 24 | 5.4 ± 0.6 | 4.8 ± 0.5 |
| This compound | 50 | 24 | 8.9 ± 0.9 | 7.6 ± 0.8 |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment Group | Concentration (µM) | Time (hours) | Relative Bax Expression (Fold Change vs. Control) | Relative Bcl-2 Expression (Fold Change vs. Control) | Bax/Bcl-2 Ratio | Cleaved PARP (p85) Expression (Fold Change vs. Control) |
| Untreated Control | 0 | 48 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 | 1.0 ± 0.1 |
| This compound | 10 | 48 | 1.8 ± 0.2 | 0.6 ± 0.1 | 3.0 | 3.2 ± 0.4 |
| This compound | 25 | 48 | 2.9 ± 0.3 | 0.4 ± 0.05 | 7.3 | 6.8 ± 0.7 |
| This compound | 50 | 48 | 4.2 ± 0.5 | 0.2 ± 0.04 | 21.0 | 10.5 ± 1.1 |
Signaling Pathway and Experimental Workflow
References
- 1. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of DNA strand breaks in chronic lymphocytic leukemia following treatment with this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiation-induced apoptosis in MOLT-4 cells requires de novo protein synthesis independent of de novo RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Pentostatin and purine analogs for indolent lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol-induced apoptosis in human T-cell acute lymphoblastic leukaemia MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in vivo and in vitro in hairy cell leukemia treated by deoxycoformycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2'-Deoxycoformycin to Elucidate the Purine Salvage Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxycoformycin (Pentostatin) is a potent, transition-state analog inhibitor of adenosine (B11128) deaminase (ADA), a critical enzyme in the purine (B94841) salvage pathway.[1][2] ADA catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[3] By inhibiting ADA, this compound causes the accumulation of adenosine and deoxyadenosine, which are subsequently phosphorylated to their respective nucleotide triphosphates, primarily deoxyadenosine triphosphate (dATP).[4][5] This accumulation of dATP is a key mechanism of cytotoxicity, particularly in lymphocytes, which have high ADA activity.[6][7] This makes this compound an invaluable tool for studying the intricacies of the purine salvage pathway, its role in cellular metabolism, and its potential as a therapeutic target in various diseases, including lymphoid malignancies and autoimmune disorders.[7][8]
These application notes provide a comprehensive guide for researchers utilizing this compound to investigate the purine salvage pathway. Included are detailed protocols for in vitro cell-based assays and enzyme activity assays, along with quantitative data and visualizations to facilitate experimental design and data interpretation.
Mechanism of Action
This compound is a structural analog of the transition state of the ADA-catalyzed reaction.[9] It binds to the active site of ADA with extremely high affinity, leading to potent and long-lasting inhibition of the enzyme.[1][10] This inhibition shunts adenosine and deoxyadenosine into the salvage pathway, leading to a significant increase in intracellular dATP pools.[4][11] Elevated dATP levels can inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides required for DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.[12]
Quantitative Data
The following table summarizes the inhibitory potency and effective concentrations of this compound reported in various studies. This data is crucial for designing experiments with appropriate inhibitor concentrations.
| Parameter | Value | Organism/Cell Type | Reference |
| Ki (ADA) | 2.5 pM | Not Specified | [1] |
| Ki (ADA) | 23 pM | Rat Brain | [13] |
| IC50 (S49 lymphoma cells) | 10-15 µM (without EHNA) | Murine | [14] |
| IC50 (S49 lymphoma cells) | 5-10 µM (with 10 µM EHNA) | Murine | [14] |
| Effective in vitro concentration (T-cell colony inhibition) | < 10⁻⁹ M | Human | [15] |
| In vivo dose for 98% ADA inhibition | 1 mg/kg | Rat | [13] |
| In vivo dose for T-cell leukemia | 250 µg/kg daily for 5 days | Human | [11] |
Signaling Pathways and Experimental Workflows
Purine Salvage Pathway and this compound Inhibition
Caption: Inhibition of Adenosine Deaminase (ADA) by this compound and its impact on the purine salvage pathway.
Experimental Workflow for Studying Purine Salvage
References
- 1. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The biochemical and clinical consequences of this compound in refractory lymphoproliferative malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. dATP-mediated inhibition of DNA ligase by this compound in T and B cell leukemia [pubmed.ncbi.nlm.nih.gov]
- 7. The role of pentostatin (this compound, dCF) in the management of lymphoproliferative malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. rcsb.org [rcsb.org]
- 10. scbt.com [scbt.com]
- 11. Effects of this compound on the metabolism of purines and the survival of malignant cells in a patient with T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved synthesis of 2'-deoxyformycin A and studies of its in vitro activity against mouse lymphoma of T-cell origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Action of deoxycoformycin on human T cell colonies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2'-Deoxycoformycin (Pentostatin) Aqueous Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2'-Deoxycoformycin (Pentostatin) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound is significantly influenced by the pH and temperature of the solution. It is most stable in neutral to slightly basic conditions and degrades in both acidic and strongly alkaline environments.
Q2: What is the main degradation pathway for this compound in acidic solutions?
A2: In acidic solutions, specifically in the pH range of 1.0 to 4.0, this compound undergoes acid-catalyzed hydrolysis of the N-glycosidic bond.[1] This cleavage results in the formation of the heterocyclic base and 2-deoxyribose.[1]
Q3: How does this compound degrade in neutral to basic solutions?
A3: In the pH range of 6.5 to 10.5, the primary degradation pathway is the hydrolysis of the imine bond at the C5 position of the diazepine (B8756704) ring, leading to the formation of a corresponding formamide (B127407) derivative.[1] At pH values greater than 11, the degradation becomes more complex, involving multiple base-catalyzed hydrolytic steps that result in non-chromophoric products.[1]
Q4: What are the recommended storage conditions for reconstituted this compound solutions?
A4: Vials of this compound for injection are typically stored under refrigeration at 2°C to 8°C (36°F to 46°F).[2] Once reconstituted, the solution should be used within 8 hours if stored at room temperature and ambient light, as it does not contain preservatives.[2][3]
Q5: I observed precipitation or cloudiness in my this compound solution. What could be the cause?
A5: Precipitation or cloudiness can occur if the pH of the solution is not optimal or if the drug concentration exceeds its solubility under the given conditions. Ensure the pH of your buffer is within the stable range (ideally neutral to slightly basic) and that you are not exceeding the solubility limits. Also, consider potential interactions with other components in your formulation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency/Activity | Degradation due to improper pH. | Ensure the pH of the aqueous solution is between 6.5 and 8.5 for optimal stability. Avoid acidic conditions (pH < 5) as they accelerate degradation.[1] |
| Degradation due to high temperature. | Prepare and store solutions at recommended temperatures. For short-term storage, use refrigerated conditions (2°C - 8°C). Avoid elevated temperatures. | |
| Unexpected Peaks in HPLC Analysis | Formation of degradation products. | In acidic conditions (pH 1-4), expect a peak corresponding to the cleaved heterocyclic base. In neutral to basic conditions (pH 6.5-10.5), look for the formamide derivative.[1] |
| Inconsistent Experimental Results | Instability of the stock solution. | Prepare fresh stock solutions for each experiment or validate the stability of your stock solution under your specific storage conditions over the intended period of use. Reconstituted vials should be used within 8 hours at room temperature.[2][3] |
| Incompatibility with diluent. | Be cautious when diluting with 5% dextrose in water, as this can lower the pH and compromise stability.[1] Using a buffered saline solution (e.g., 0.9% sodium chloride) is a more stable option.[3] |
Quantitative Stability Data
The following tables summarize the degradation rate constants of this compound under various pH and temperature conditions.
Table 1: pH-Rate Profile for the Degradation of this compound at 70°C
| pH | Observed Rate Constant (kobs) (hr-1) |
| 1.0 | 0.46 |
| 2.0 | 0.15 |
| 3.0 | 0.05 |
| 4.0 | 0.02 |
| 5.0 | 0.01 |
| 6.0 | 0.01 |
| 7.0 | 0.01 |
| 8.0 | 0.01 |
| 9.0 | 0.02 |
| 10.0 | 0.04 |
| 11.0 | 0.12 |
| 12.0 | 0.40 |
Data adapted from Al-Razzak et al., Pharmaceutical Research, 1990.[1]
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution.
Materials:
-
This compound (Pentostatin)
-
Buffers of various pH values (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for basic)
-
High-purity water
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water or methanol/water gradient)
-
Temperature-controlled incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in high-purity water. Dilute the stock solution with the desired pH buffer to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
-
Incubation: Incubate the prepared solutions at a constant temperature (e.g., 70°C for accelerated stability studies).
-
Sampling: At predetermined time intervals, withdraw aliquots of the solutions.
-
HPLC Analysis: Immediately analyze the samples by HPLC. Monitor the peak area of the intact this compound and any emerging degradation products. The detection wavelength is typically in the range of 254-280 nm.
-
Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The slope of this line will give the observed first-order degradation rate constant (kobs).
Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Hydrolysis of this compound in neutral to basic conditions.
Caption: Workflow for a this compound stability study.
References
Technical Support Center: Optimizing 2'-Deoxycoformycin Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 2'-Deoxycoformycin (DCF) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCF) and its mechanism of action?
This compound (Pentostatin) is a potent and irreversible inhibitor of the enzyme adenosine (B11128) deaminase (ADA). ADA is a key enzyme in the purine (B94841) salvage pathway, responsible for the deamination of adenosine and deoxyadenosine (B7792050). By inhibiting ADA, DCF leads to an intracellular accumulation of deoxyadenosine. This excess deoxyadenosine is then phosphorylated to its triphosphate form, dATP. High levels of dATP are cytotoxic as they can inhibit ribonucleotide reductase, an enzyme crucial for the synthesis of other deoxynucleotides necessary for DNA replication and repair. This ultimately leads to the induction of DNA strand breaks and apoptosis (programmed cell death).
Q2: Why is it critical to optimize the DCF concentration for each cell line?
The sensitivity of different cell lines to DCF can vary significantly. This variability can be attributed to several factors, including:
-
Endogenous ADA levels: Cells with higher intrinsic ADA activity may require higher concentrations of DCF for effective inhibition.
-
Deoxyadenosine kinase activity: The efficiency of converting the accumulated deoxyadenosine to the toxic dATP is dependent on this enzyme.
-
Cellular proliferation rate: Rapidly dividing cells may be more susceptible to disruptions in DNA synthesis.
-
Drug efflux pump expression: Some cell lines may express transporter proteins that can actively pump DCF out of the cell, reducing its intracellular concentration.
Therefore, determining the optimal DCF concentration for each specific cell line is essential to ensure reproducible and meaningful results in cell viability assays.
Q3: What is a recommended starting concentration range for DCF in cell viability assays?
A broad concentration range should be initially screened to determine the dose-response for a particular cell line. Based on available literature, a starting range of 1 nM to 100 µM is recommended. This wide range will help to identify the concentrations that produce minimal to maximal effects on cell viability.
Q4: What are the common methods to assess cell viability after DCF treatment?
Several assays can be used to measure cell viability, each with a different underlying principle:
-
Metabolic Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a tetrazolium salt to a colored formazan (B1609692) product.
-
ATP-Based Assays (e.g., CellTiter-Glo®): This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane.
The choice of assay can depend on the specific experimental goals and the characteristics of the cell line being used.
Q5: What is a typical incubation period for cells with DCF?
The optimal incubation time will depend on the cell line's doubling time and the desired endpoint. A common starting point is to incubate the cells with DCF for 24 to 72 hours . It is advisable to perform a time-course experiment to determine the most appropriate incubation period for your specific experimental setup.
Data Presentation: Reported Effective Concentrations of this compound
The following table summarizes reported concentrations of DCF that have been shown to be effective in various in vitro studies. Note that the cytotoxic effects of DCF are often dependent on the presence of deoxyadenosine (dAdo).
| Cell Type/Line | DCF Concentration | Co-treatment | Observed Effect | Citation |
| Human γδ+ Tumor T-cells | 10 µM | 2'-deoxyadenosine (B1664071) (dAdo) | >90% reduction in viable cells after 48 hours | [1] |
| Human Leukemic T-cells | 10 µM | 10 µM 2'-deoxyadenosine (dAdo) | Complete inhibition of DNA synthesis | [2] |
| Human T-cell Colonies | < 1 nM | None | Inhibition of colony growth | [3] |
| Human Lymphoblasts | 5 µM | 50 µM 2'-deoxyadenosine (dAdo) | Accumulation of dATP | [4] |
| T-lymphoblasts | 1 µM | 100 µM dATP | Strong inhibition of DNA ligase | [5] |
Experimental Protocols
Detailed Methodology for Determining the IC50 of this compound using the MTT Assay
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological function. This protocol outlines the steps to determine the IC50 of DCF.
Materials:
-
This compound (DCF)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine the optimal cell seeding density by performing a preliminary experiment. This is crucial to ensure that the cells are still in the exponential growth phase at the end of the assay.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
DCF Preparation and Treatment:
-
Prepare a stock solution of DCF in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Perform serial dilutions of the DCF stock solution in complete culture medium to obtain a range of concentrations (e.g., 1 nM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared DCF dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each DCF concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot the percentage of cell viability against the logarithm of the DCF concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (DCF).
Caption: Experimental workflow for optimizing DCF concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high cell death at low DCF concentrations | 1. Cell line is highly sensitive to ADA inhibition. 2. Presence of high endogenous levels of deoxyadenosine. | 1. Expand the lower end of your concentration range (e.g., start from picomolar concentrations). 2. Consider using a medium with lower levels of nucleosides. |
| No significant effect on cell viability even at high DCF concentrations | 1. Cell line has low ADA expression or activity. 2. High expression of drug efflux pumps. 3. Insufficient incubation time. 4. Absence of deoxyadenosine in the culture medium. | 1. Confirm ADA expression in your cell line (e.g., by Western blot or activity assay). 2. Consider co-treatment with an inhibitor of relevant efflux pumps. 3. Increase the incubation time (e.g., up to 96 hours). 4. Co-treat with a low, non-toxic concentration of deoxyadenosine to potentiate the effect of DCF. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects on the microplate. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
| Inconsistent results across different experiments | 1. Variation in cell passage number or health. 2. Inconsistent incubation times. 3. Degradation of DCF stock solution. | 1. Use cells within a consistent range of passage numbers and ensure they are healthy and in the logarithmic growth phase. 2. Standardize all incubation times. 3. Prepare fresh dilutions of DCF for each experiment from a properly stored stock solution. |
| Assay interference | The chemical properties of DCF may interfere with the assay chemistry (unlikely but possible). | To rule out assay-specific artifacts, confirm your results using a second, mechanistically different cell viability assay (e.g., if you used an MTT assay, validate with a CellTiter-Glo assay). |
References
- 1. In vitro and in vivo effects of this compound (Pentostatin) on tumour cells from human gammadelta+ T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the metabolism of purines and the survival of malignant cells in a patient with T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of deoxycoformycin on human T cell colonies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. dATP-mediated inhibition of DNA ligase by this compound in T and B cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2'-Deoxycoformycin-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxycoformycin (Pentostatin).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and irreversible inhibitor of the enzyme adenosine (B11128) deaminase (ADA).[1] ADA is crucial for purine (B94841) metabolism, catalyzing the deamination of adenosine and deoxyadenosine (B7792050). By inhibiting ADA, this compound leads to the intracellular accumulation of deoxyadenosine and its phosphorylated metabolite, deoxyadenosine triphosphate (dATP).[2] High levels of dATP are toxic to cells, particularly lymphocytes, as it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, and can also induce apoptosis.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically supplied as a crystalline solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO. It is soluble in DMSO at approximately 10 mg/mL. For aqueous solutions, it is soluble in PBS (pH 7.2) at about 5 mg/mL; however, aqueous solutions are not recommended for storage for more than one day. For long-term storage, it is best to store the solid compound at -20°C. When preparing stock solutions, ensure the final concentration of the organic solvent in the cell culture medium is insignificant, typically below 0.5%, to avoid solvent-induced toxicity.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a highly specific and potent inhibitor of adenosine deaminase, off-target effects can occur, especially at high concentrations.[3] These effects are often related to the complex downstream consequences of ADA inhibition rather than direct binding to other proteins. For example, the profound alterations in purine metabolism can indirectly affect various cellular processes. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits ADA without causing widespread, non-specific toxicity.[3] Using the lowest effective concentration can help minimize off-target effects.
Q4: Can this compound affect non-lymphoid cells?
A4: Although lymphocytes are particularly sensitive to this compound due to their high rates of purine metabolism, other cell types can also be affected, especially at higher concentrations or with prolonged exposure. The cytotoxic effects have been observed in various cancer cell lines, not limited to those of lymphoid origin. Therefore, it is essential to determine the IC50 value for your specific cell line of interest.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results between experiments. | 1. Inconsistent cell seeding density: Minor differences in initial cell numbers can lead to significant variations. 2. Inaccurate drug concentration: Errors in serial dilutions or degradation of the compound. 3. "Edge effects" in microplates: Evaporation from wells on the periphery of the plate.[4][5] | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy. 2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. 3. Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[4][5] |
| Unexpectedly high cell death even at low concentrations. | 1. Cell line hypersensitivity: The cell line being used may be exceptionally sensitive to purine metabolism disruption. 2. Contamination: Mycoplasma or other microbial contamination can increase cellular stress and sensitivity to drugs. 3. Off-target toxicity: At certain concentrations, the compound might be affecting other critical cellular pathways.[3] | 1. Perform a thorough literature search for your specific cell line and its sensitivity to ADA inhibitors. Conduct a preliminary dose-response experiment with a wide range of concentrations. 2. Regularly test your cell lines for mycoplasma contamination. 3. Use the lowest effective concentration that achieves the desired level of ADA inhibition. Consider using a rescue experiment by adding deoxycytidine, which can sometimes mitigate the toxic effects. |
| Inconsistent adenosine deaminase (ADA) activity assay results. | 1. Improper sample preparation: Incomplete cell lysis or protein degradation. 2. Substrate or reagent degradation: The adenosine substrate or other kit components may have degraded. 3. Incorrect assay conditions: Suboptimal pH or temperature. | 1. Ensure complete cell lysis using an appropriate buffer and keep samples on ice to prevent protein degradation.[6] 2. Store all reagents according to the manufacturer's instructions and prepare fresh solutions as needed.[7][8] 3. Verify that the assay buffer pH is optimal for ADA activity (typically around 7.0-7.5) and maintain a constant temperature (usually 37°C) during the assay.[7][8] |
| Difficulty in detecting dATP accumulation. | 1. Insufficient drug concentration or incubation time: The concentration of this compound or the treatment duration may not be sufficient to cause a detectable increase in dATP. 2. Inefficient nucleotide extraction: The method used to extract intracellular nucleotides may not be effective. 3. Low sensitivity of detection method: The analytical method (e.g., HPLC) may not be sensitive enough to detect small changes in dATP levels.[9][10][11] | 1. Perform a time-course and dose-response experiment to optimize the treatment conditions. 2. Use a validated protocol for nucleotide extraction, such as a methanol-based or trichloroacetic acid-based method.[9][10][11] 3. Utilize a highly sensitive analytical method like HPLC-MS/MS for accurate quantification of dNTPs.[9][10] |
Quantitative Data
Table 1: Inhibitory Potency of this compound against Adenosine Deaminase
| Parameter | Value | Species/System | Reference |
| Ki | 2.5 pM | Not specified | MedchemExpress |
| Ki | 23 pM | Rat Brain | [12] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Leukemia | 0.25 | MedchemExpress |
| T-cell leukemia cells | T-cell Leukemia | DNA synthesis completely inhibited at ≥10 µM deoxyadenosine in the presence of 10 µM this compound | [13] |
Note: IC50 values can vary significantly depending on the experimental conditions, such as incubation time and the specific assay used. It is highly recommended to determine the IC50 value for your specific cell line and experimental setup.
Experimental Protocols
General Workflow for a this compound Cell Viability Experiment
This protocol outlines a typical workflow for assessing the effect of this compound on the viability of a cancer cell line using an MTT assay.
Detailed Protocol: Adenosine Deaminase (ADA) Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and published methods.[7][8]
Principle: This assay measures the rate of conversion of adenosine to inosine (B1671953) by ADA. The decrease in absorbance at 265 nm, as adenosine is converted to inosine, is monitored over time.
Materials:
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
Adenosine solution (substrate)
-
Cell lysate or purified ADA enzyme
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Prepare Reagents: Prepare the phosphate buffer and adenosine solution at the desired concentrations. Keep all solutions on ice.
-
Prepare Cell Lysate: a. Culture cells to the desired density and treat with this compound or vehicle control for the desired time. b. Harvest cells and wash with cold PBS. c. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the lysate.
-
Assay Setup: a. In a UV-transparent 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well. b. Add phosphate buffer to bring the volume to 180 µL. c. Include a blank control (buffer only) and a no-enzyme control (lysate with no substrate).
-
Initiate Reaction: a. Add 20 µL of the adenosine solution to each well to start the reaction.
-
Data Acquisition: a. Immediately place the plate in a spectrophotometer pre-heated to 37°C. b. Measure the absorbance at 265 nm every minute for 15-30 minutes.
-
Data Analysis: a. Plot the absorbance values against time. b. Determine the initial linear rate of the reaction (ΔAbs/min). c. Calculate the ADA activity using the Beer-Lambert law, considering the molar extinction coefficient difference between adenosine and inosine at 265 nm.
Detailed Protocol: Quantification of Intracellular dATP by HPLC
This protocol provides a general guideline for the extraction and quantification of intracellular dATP.[9][10][11]
Materials:
-
Methanol (ice-cold)
-
Trichloroacetic acid (TCA)
-
HPLC system with a suitable column (e.g., C18)
-
dATP standard
Procedure:
-
Cell Treatment and Harvesting: a. Treat cells with this compound as required. b. Harvest a known number of cells and wash them with cold PBS.
-
Nucleotide Extraction: a. Resuspend the cell pellet in a small volume of ice-cold 60% methanol. b. Vortex vigorously and incubate on ice for 10 minutes. c. Centrifuge at high speed to pellet the precipitated protein and cell debris. d. Carefully collect the supernatant containing the nucleotides. e. Alternatively, use a TCA extraction method.
-
Sample Preparation: a. Dry the supernatant under a vacuum. b. Reconstitute the dried pellet in a small, known volume of the HPLC mobile phase.
-
HPLC Analysis: a. Inject the sample into the HPLC system. b. Separate the nucleotides using a suitable gradient elution program. c. Detect dATP using a UV detector (typically at 254 nm).
-
Quantification: a. Generate a standard curve using known concentrations of dATP. b. Determine the concentration of dATP in the samples by comparing their peak areas to the standard curve. c. Normalize the dATP concentration to the initial cell number.
Signaling Pathway and Workflow Diagrams
Signaling Pathway of this compound-Induced Apoptosis
Troubleshooting Logic Diagram
References
- 1. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. assaygenie.com [assaygenie.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 11. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
potential off-target effects of 2'-Deoxycoformycin in non-lymphoid cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 2'-Deoxycoformycin (Pentostatin) in non-lymphoid cells. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and irreversible inhibitor of the enzyme adenosine (B11128) deaminase (ADA). ADA is crucial for purine (B94841) metabolism, where it catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. Inhibition of ADA by this compound leads to an accumulation of intracellular adenosine and deoxyadenosine. This buildup is particularly toxic to lymphocytes, as the excess deoxyadenosine is converted to deoxyadenosine triphosphate (dATP), which inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. The accumulation of dATP also triggers apoptotic pathways, leading to programmed cell death.
Q2: Is this compound directly cytotoxic to non-lymphoid cells in vitro?
Interestingly, some studies have reported that this compound shows no direct toxicity to tumor cells of both lymphoid and non-lymphoid origins in vitro, even at high concentrations.[1] This suggests that its anti-cancer effects, and potentially some of its off-target effects, may be mediated by more complex, indirect mechanisms in vivo.
Q3: What are the known off-target effects of this compound in non-lymphoid tissues?
While primarily targeting lymphoid cells, this compound can cause off-target toxicity in several non-lymphoid tissues, particularly at higher doses. The most commonly reported toxicities are:
-
Nephrotoxicity (Kidney toxicity): Can manifest as acute tubular necrosis.[2]
-
Hepatotoxicity (Liver toxicity): Elevated liver enzymes and, in severe cases, liver cell necrosis have been observed.[3][4] This toxicity appears to be dose-related.
-
Neurotoxicity (Central Nervous System toxicity): Can occur as the drug can cross the blood-brain barrier.[5] Symptoms can range from mild to severe and are associated with the accumulation of deoxyadenosine in the cerebrospinal fluid.[5]
-
Cardiotoxicity (Heart toxicity): While not a common direct effect, fatal cardiotoxicity has been reported when this compound is used in combination with high-dose cyclophosphamide.
Q4: Can this compound have immunostimulatory off-target effects?
Yes, recent research has uncovered an indirect immunostimulatory mechanism. This compound can lead to a decrease in the methylation of cellular RNA. This hypomethylated RNA can then be recognized by Toll-like receptor 3 (TLR3), triggering a type I interferon response. This can lead to increased immune cell infiltration into tumors, suggesting an off-target effect that is not cytotoxic but rather immunomodulatory.[1][6] This effect is not limited to lymphoid cells and can occur in the tumor microenvironment of various tissues.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Non-Lymphoid Cell Cultures
Symptoms:
-
Reduced cell viability in non-lymphoid cell lines (e.g., renal, hepatic, neuronal) upon treatment with this compound.
-
Morphological changes indicative of cell death (e.g., rounding, detachment).
Possible Causes & Troubleshooting Steps:
-
High Drug Concentration: Although some studies show no direct in vitro toxicity, this can be cell-line dependent.
-
Action: Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a wide range of concentrations.
-
-
Prolonged Exposure: Continuous exposure may lead to the accumulation of toxic metabolites.
-
Action: Design experiments with varying exposure times followed by a washout period.
-
-
Secondary Effects of Adenosine/Deoxyadenosine Accumulation: The buildup of these nucleosides in the culture medium could have unforeseen effects on your specific cell type.
-
Action: Measure the concentration of adenosine and deoxyadenosine in your culture medium over time.
-
Issue 2: Inconsistent Results in Animal Models (e.g., unexpected organ toxicity)
Symptoms:
-
Signs of renal, hepatic, or neurological toxicity in animal models at doses not expected to be toxic to non-lymphoid tissues.
-
High variability in toxicity between individual animals.
Possible Causes & Troubleshooting Steps:
-
Animal Strain and Metabolism: Different strains may metabolize and clear the drug at different rates.
-
Action: Review literature for pharmacokinetic data in your chosen animal model. If unavailable, consider a pilot study to determine the pharmacokinetic profile.
-
-
Combination with Other Agents: this compound's toxicity can be exacerbated when used with other drugs. For example, its combination with 2'-deoxyadenosine (B1664071) has been shown to induce severe liver toxicity in mice.[3]
-
Action: Carefully review all co-administered substances. If a combination is necessary, perform a preliminary dose-escalation study for the combination.
-
-
Underlying Health Status of Animals: Pre-existing subclinical conditions can increase susceptibility to drug toxicity.
-
Action: Ensure all animals are healthy and sourced from a reputable supplier.
-
Quantitative Data Summary
| Parameter | Tissue/Cell Type | Value | Reference |
| Drug Levels | |||
| Peak Cerebrospinal Fluid (CSF) Level (0.25 mg/kg dose in monkeys) | CSF | 5.5 x 10⁻⁸ M | [5] |
| Peak Cerebrospinal Fluid (CSF) Level (1.0 mg/kg dose in monkeys) | CSF | 3 x 10⁻⁷ M | [5] |
| Ratio of Peak CSF to Plasma Levels | CSF/Plasma | 1 to 10 | [5] |
| Enzyme Inhibition | |||
| ADA Inhibition in Brain (in vivo, rat) | Brain | 98% inhibition at 1 mg/kg | [7] |
| Ki for ADA (in vitro, rat brain) | Brain | 23 pM | [7] |
| Ki for AMPDA (in vitro, rat brain) | Brain | 233 µM | [7] |
| Biochemical Changes in Animal Models | |||
| Erythrocyte dATP Elevation (mice, dCf alone) | Erythrocytes | 64-fold | [3] |
| Erythrocyte dATP Elevation (mice, dCf + AdR) | Erythrocytes | 1500-fold | [3] |
| Plasma Alanine Transaminase Elevation (mice, dCf + AdR) | Plasma | 73-fold | [3] |
Experimental Protocols
Protocol 1: Assessment of Nephrotoxicity in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Drug Administration: Administer this compound via intraperitoneal (IP) injection. Dosing can range from 0.2 to 10.0 mg/kg for single or repeated injections to assess dose-dependent effects.[8]
-
Monitoring:
-
Monitor body weight and general health daily.
-
Collect blood samples at baseline and at specified time points post-injection to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) as indicators of renal function.
-
Collect urine for analysis of proteinuria.
-
-
Histopathology:
-
At the end of the study, euthanize animals and perfuse with saline followed by 10% neutral buffered formalin.
-
Harvest kidneys and fix in formalin for at least 24 hours.
-
Embed kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for signs of acute tubular necrosis, such as tubular dilation, loss of brush border, and cast formation.
-
Protocol 2: In Vitro Cytotoxicity Assay in a Non-Lymphoid Cell Line (e.g., HEK293 - Human Embryonic Kidney Cells)
-
Cell Culture: Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Viability Assay (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
References
- 1. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of deoxycoformycin on human T cell colonies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity and immunosuppressive activity of binary combinations of this compound and 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of pentostatin (this compound, dCF) in the management of lymphoproliferative malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxycoformycin: neurological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxycoformycin toxicity in mice after long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of 2'-Deoxycoformycin (Pentostatin)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxycoformycin (Pentostatin) in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (Pentostatin) is a potent inhibitor of the enzyme adenosine (B11128) deaminase (ADA).[1][2][3] ADA is crucial for purine (B94841) metabolism, and its inhibition leads to the accumulation of deoxyadenosine (B7792050), which is then converted to deoxyadenosine triphosphate (dATP).[2][4] High levels of dATP are toxic to lymphocytes, primarily by interfering with DNA synthesis and repair, ultimately leading to apoptosis (programmed cell death).[2][4]
Q2: Is there an alternative or secondary mechanism of action for this compound?
A2: Yes, recent research has uncovered a novel mechanism of action. This compound can indirectly trigger the Toll-like receptor 3 (TLR3) signaling pathway.[5] This leads to the local production of type I interferons in the tumor microenvironment, resulting in the infiltration of immune cells.[5] This suggests that this compound can also function as an immunotherapeutic agent.[5]
Q3: What are the common in vivo applications of this compound?
A3: this compound is primarily used in the treatment of various lymphoid malignancies. It is highly effective against hairy cell leukemia and has also been used to treat chronic lymphocytic leukemia, prolymphocytic leukemia, and cutaneous T-cell lymphoma.[3][6][7] In a research context, it is used to study the effects of adenosine deaminase inhibition in various animal models.[1][8]
Q4: How is this compound typically administered in in vivo experiments?
A4: In animal studies, this compound is commonly administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[5][8][9] The choice of administration route can influence the pharmacokinetic profile of the drug.
Q5: What is the reported half-life of this compound in vivo?
A5: The elimination of this compound in rats has been described by a two-compartment model with half-life phases of approximately 1-5 hours and a longer phase of about 50 hours.[8]
Troubleshooting Guide
Issue 1: Unexpectedly High Toxicity or Animal Mortality
-
Question: We are observing a higher-than-expected rate of toxicity and mortality in our mouse model after administering this compound. What could be the cause?
-
Answer:
-
Co-administration of Deoxyadenosine: Concurrent administration of deoxyadenosine with this compound can lead to severe toxicity, including weight loss, hematologic toxicity, and liver cell necrosis.[10] This is due to a massive increase in dATP levels.[10] It is critical to avoid co-administering these agents unless it is a specific goal of the study, and in that case, extreme caution is advised.[10]
-
Dose and Schedule: Early clinical trials using high doses of pentostatin (B1679546) reported severe and unpredictable toxicity.[3] Ensure that the dose and administration schedule are appropriate for the specific animal model and research question. Lower, more frequent dosing regimens have been found to be safer and effective.[3]
-
Animal Strain Variability: Different mouse strains can exhibit varying sensitivity to this compound. For instance, ADA from tissues of CD-1 mice was inhibited to a greater extent than in the C57BL strain.[11] This could lead to different toxicological profiles.
-
Pre-existing Conditions: The health status of the animals is crucial. Pre-existing infections can be exacerbated due to the immunosuppressive effects of this compound, leading to increased mortality.[9] Ensure that all animals are healthy before starting the experiment.
-
Issue 2: Lack of Efficacy or Inconsistent Results
-
Question: Our in vivo experiments with this compound are showing a lack of anti-tumor efficacy or highly variable results between animals. What are the potential reasons?
-
Answer:
-
Drug Stability and Preparation: Ensure that the this compound solution is prepared correctly and is stable. It is recommended to prepare solutions fresh for each experiment.
-
Dose-Dependent ADA Inhibition: The inhibition of ADA is dose-dependent.[8] Inadequate dosage will result in insufficient dATP accumulation and reduced efficacy. Refer to dose-response data to select an appropriate dose for your model.
-
Tumor Microenvironment: The recently discovered immunomodulatory effect of this compound via TLR3 activation suggests that the tumor microenvironment plays a crucial role in its efficacy.[5] The presence or absence of specific immune cells could influence the outcome.
-
Animal Model Selection: The choice of animal model is critical. The failure of preclinical animal models to predict clinical efficacy is a known challenge in drug development.[12] Ensure the chosen model is relevant to the human disease being studied.
-
Route of Administration: The route of administration can affect drug distribution and efficacy. Intravenous administration may lead to more consistent systemic exposure compared to intraperitoneal injections.
-
Issue 3: Difficulty in Monitoring Treatment Efficacy
-
Question: How can we effectively monitor the in vivo efficacy of this compound during our experiment?
-
Answer:
-
Bioluminescent Imaging: For tumor models, in vivo imaging systems (e.g., IVIS) can be used to monitor tumor growth over time.[5] If studying the immune-activating effects, reporter mice (e.g., IFN-β reporter mice) can be used to visualize the local production of interferons.[5]
-
Measurement of ADA Activity: The direct measurement of ADA activity in tissues or blood samples can confirm the pharmacological effect of the drug.[1][8]
-
Quantification of dATP Levels: Measuring the intracellular accumulation of dATP in target cells (e.g., lymphocytes, tumor cells) provides a direct readout of the drug's primary mechanism of action.[13]
-
Immunophenotyping: To assess the immunomodulatory effects, flow cytometry can be used to analyze the infiltration of immune cells (e.g., T cells) into the tumor.[5]
-
Quantitative Data
Table 1: In Vivo Dose-Dependent Inhibition of Adenosine Deaminase (ADA) in Rats
| Dose (µmol/kg, i.p.) | Tissue | Percent Inhibition of ADA (at 2 hours) |
| 1.9 | Gut | Dose-related inhibition |
| 3.7 | Gut | Dose-related inhibition |
| 18.6 | Gut | Dose-related inhibition |
| 1.9 | Brain | ~95% |
| 3.7 | Brain | ~95% |
| 18.6 | Brain | ~95% |
| Data sourced from a study on the pharmacokinetics of this compound in rats.[8] |
Table 2: In Vivo Dose-Response of this compound in Rat Brain
| Parameter | Value |
| ED50 for ADA inhibition (2 hours post-treatment) | 155 to 280 µg/kg |
| Dose for 98% ADA inhibition | 1 mg/kg |
| Data from an in vivo analysis of this compound in the rat brain.[1] |
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound in a Mouse Tumor Model
-
Drug Preparation:
-
Dissolve this compound (Pentostatin) in sterile phosphate-buffered saline (PBS) or 0.9% saline to the desired stock concentration.
-
For a typical dose of 10 µg per mouse, a stock solution of 1 mg/mL can be prepared and then diluted to the final injection concentration.[5]
-
Prepare the solution fresh on the day of injection and keep it on ice.
-
-
Animal Handling:
-
Use age- and sex-matched mice for all experimental groups.
-
Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Tumor Cell Implantation (if applicable):
-
Drug Administration:
-
Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
For a 10 µg dose in a 20g mouse, inject 100 µL of a 0.1 mg/mL solution.
-
The treatment schedule will depend on the experimental design (e.g., a single dose or multiple doses over time).[5]
-
-
Monitoring:
-
Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity (e.g., lethargy, ruffled fur).
-
Measure tumor volume regularly (e.g., every other day) using calipers with the formula: (largest diameter × perpendicular diameter²)/2.[5]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals according to approved protocols.
-
Collect tumors and other relevant tissues for downstream analysis, such as histology, flow cytometry for immune cell infiltration, or measurement of ADA activity and dATP levels.[5]
-
Signaling Pathways and Experimental Workflows
Caption: dATP-Mediated Apoptosis Pathway
References
- 1. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pentostatin? [synapse.patsnap.com]
- 3. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentostatin in the treatment of advanced hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentostatin in the treatment of hairy-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound, an inhibitor of adenosine deaminase, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo toxicity to lymphoid tissue by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity and immunosuppressive activity of binary combinations of this compound and 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Is it possible to overcome issues of external validity in preclinical animal research? Why most animal models are bound to fail - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The biochemical and clinical consequences of this compound in refractory lymphoproliferative malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2'-Deoxycoformycin (DCF) Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting resistance to 2'-Deoxycoformycin (DCF), a potent inhibitor of adenosine (B11128) deaminase (ADA). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (DCF)?
This compound is a transition-state analog inhibitor of the enzyme adenosine deaminase (ADA). ADA is a critical enzyme in the purine (B94841) salvage pathway, responsible for the deamination of adenosine and deoxyadenosine (B7792050). By inhibiting ADA, DCF leads to the intracellular accumulation of deoxyadenosine, which is subsequently phosphorylated to deoxyadenosine triphosphate (dATP). Elevated levels of dATP inhibit ribonucleotide reductase, leading to a depletion of other deoxynucleoside triphosphates, inhibition of DNA synthesis, and ultimately, apoptosis (programmed cell death).
Q2: My cancer cell line is showing reduced sensitivity to DCF. What are the potential mechanisms of resistance?
Resistance to DCF in cancer cell lines can be multifactorial. The primary mechanisms can be categorized as follows:
-
Target-related Mechanisms:
-
Mutations in the ADA Gene: Alterations in the gene encoding for adenosine deaminase can change the drug-binding site, thereby reducing the inhibitory effect of DCF.
-
Overexpression of ADA: An increased cellular concentration of ADA may necessitate higher concentrations of DCF to achieve the same level of inhibition.
-
-
Non-target-related Mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump DCF out of the cell, lowering its intracellular concentration.[1]
-
Altered Cellular Metabolism: Changes in the purine salvage pathway or other metabolic pathways can compensate for the inhibition of ADA.
-
Activation of Pro-survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and MAPK can promote cell survival and counteract the apoptotic signals induced by DCF.
-
Q3: How can I determine if my cell line has developed resistance to DCF?
The most common method to quantify resistance is by determining the half-maximal inhibitory concentration (IC50) value. A significant increase in the IC50 value of a cell line compared to its parental, sensitive counterpart is a clear indicator of acquired resistance. A low IC50 value signifies a sensitive cell line, while a high IC50 indicates resistance.[2]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for DCF in a supposedly sensitive parental cell line.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Ensure proper storage of DCF according to the manufacturer's instructions. Prepare fresh dilutions for each experiment as DCF can degrade in solution. |
| Cell Line Issues | Authenticate your cell line using Short Tandem Repeat (STR) profiling to rule out misidentification or cross-contamination. Regularly test for mycoplasma contamination, as it can alter cellular metabolism and drug response. Use cells within a low passage number range to avoid genetic drift.[1] |
| Experimental Variability | Calibrate pipettes regularly to ensure accurate liquid handling. Maintain consistency in cell seeding density, incubation times, and assay procedures across all experiments.[1] |
| Assay Interference | If using a colorimetric or fluorometric assay, the compound itself might interfere with the readout. Run a cell-free control with the compound and assay reagents to check for direct interference. |
Problem 2: My DCF-resistant cell line has reverted to a sensitive phenotype.
| Potential Cause | Troubleshooting Steps |
| Loss of Selective Pressure | Resistance mediated by mechanisms such as efflux pump overexpression can be unstable. If the resistant cell line is cultured for an extended period without the presence of DCF, the resistant phenotype may be lost. It is crucial to maintain a continuous culture of the resistant line in a medium containing a maintenance dose of DCF. |
| Heterogeneous Population | The resistant cell line may be a mixed population of sensitive and resistant cells. Without selective pressure, the faster-growing sensitive cells may outcompete the resistant ones. Consider re-cloning the resistant cell line to ensure a homogenous population. |
Quantitative Data Summary
The following table provides representative IC50 values that might be observed when comparing a parental (sensitive) cancer cell line to a derived DCF-resistant subline. Note that these are example values and actual IC50s can vary significantly between different cell lines and experimental conditions.
| Cell Line | Phenotype | Example IC50 for DCF (nM) | Fold Resistance |
| Parental Leukemia Cell Line (e.g., MOLT-4) | Sensitive | 10 - 100 | 1x |
| DCF-Resistant Subline | Resistant | 1,000 - 10,000+ | 100x - 1000x |
Note: Leukemic T-cell lines have been reported to be up to 200-fold more sensitive to the combination of deoxyadenosine and DCF compared to B-cell lines.
Key Experimental Protocols
Adenosine Deaminase (ADA) Activity Assay
This spectrophotometric assay measures the rate of adenosine deamination to inosine (B1671953).
Methodology:
-
Cell Lysate Preparation:
-
Harvest sensitive and resistant cells (1-5 x 10^6 cells).
-
Wash cells with cold PBS.
-
Resuspend cells in 150-300 µL of cold ADA Assay Buffer (e.g., from a commercial kit) containing protease inhibitors.[1]
-
Homogenize the cells by pipetting up and down on ice.
-
Incubate the homogenate on a rotary shaker at 4°C for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
ADA Reaction:
-
In a UV-transparent 96-well plate, add a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Add a standardized amount of protein from the cell lysate to each well.
-
Initiate the reaction by adding adenosine (the substrate).
-
Measure the decrease in absorbance at 265 nm over time, which corresponds to the conversion of adenosine to inosine.
-
-
Data Analysis:
-
Calculate the ADA activity, typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of adenosine to inosine per minute.
-
Sequencing of the ADA Gene
Identifying mutations in the ADA gene can be achieved through cDNA sequencing.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from both sensitive and resistant cancer cell lines.
-
Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.
-
-
PCR Amplification:
-
Amplify the ADA cDNA using primers specific to the coding sequence of the human ADA gene.
-
-
DNA Sequencing:
-
Sequence the PCR product using Sanger sequencing or next-generation sequencing (NGS) methods.
-
-
Sequence Analysis:
-
Compare the ADA sequence from the resistant cell line to that of the sensitive parental line and the reference human ADA sequence to identify any mutations.
-
Rhodamine 123 Efflux Assay for ABCB1 (P-gp) Activity
This flow cytometry-based assay measures the function of the P-glycoprotein efflux pump.
Methodology:
-
Cell Preparation:
-
Harvest sensitive and resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
-
Rhodamine 123 Loading:
-
Incubate the cells with a fluorescent substrate of P-gp, such as Rhodamine 123, for a defined period (e.g., 30-60 minutes) at 37°C to allow for substrate uptake.
-
-
Efflux Phase:
-
Wash the cells to remove excess Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium and incubate for an additional period (e.g., 1-2 hours) to allow for efflux of the dye.
-
For a positive control for inhibition of efflux, include a known P-gp inhibitor (e.g., verapamil) during both the loading and efflux phases.
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Resistant cells with high P-gp activity will show lower intracellular fluorescence due to efficient efflux of Rhodamine 123, while sensitive cells or resistant cells treated with a P-gp inhibitor will retain more of the dye and exhibit higher fluorescence.
-
Signaling Pathways and Experimental Workflows
Logical Workflow for Troubleshooting DCF Resistance
Caption: A logical workflow for diagnosing and investigating this compound resistance.
Signaling Pathways Implicated in DCF Resistance
Activation of pro-survival signaling pathways, such as PI3K/Akt/mTOR and MAPK, can contribute to DCF resistance by promoting cell survival and inhibiting apoptosis.
Caption: Pro-survival signaling pathways that can contribute to DCF resistance.
References
determining the optimal treatment duration for 2'-Deoxycoformycin in apoptosis assays
Welcome to the technical support center for the use of 2'-Deoxycoformycin (DCF) in apoptosis assays. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (DCF) in inducing apoptosis?
A1: this compound is a potent inhibitor of the enzyme adenosine (B11128) deaminase (ADA).[1][2][3] ADA is crucial for purine (B94841) metabolism, specifically for the deamination of adenosine and deoxyadenosine (B7792050). By inhibiting ADA, DCF leads to an intracellular accumulation of deoxyadenosine.[4] This excess deoxyadenosine is then phosphorylated to deoxyadenosine triphosphate (dATP).[4][5][6] Elevated levels of dATP are a key trigger for the intrinsic pathway of apoptosis.[4] High concentrations of dATP promote the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[4][5]
Q2: Is this compound alone sufficient to induce apoptosis?
A2: In many experimental settings, particularly in vitro, DCF is used in combination with deoxyadenosine to effectively induce apoptosis.[5][6][7] DCF creates the necessary condition (ADA inhibition) for deoxyadenosine to accumulate and be converted to dATP. Therefore, the addition of exogenous deoxyadenosine ensures a sufficient substrate pool for this conversion and subsequent apoptosis induction.
Q3: What are the typical concentrations of DCF and deoxyadenosine used in in vitro apoptosis assays?
A3: The optimal concentrations can vary significantly depending on the cell line. However, a common starting point for in vitro studies is in the micromolar range. For instance, in one study with CD4+ prolymphocytic leukemia cells, 5 µM deoxyadenosine and 60 µM DCF were used.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentrations for your specific cell type.
Q4: How long should I treat my cells with DCF to observe apoptosis?
A4: The optimal treatment duration is highly dependent on the cell line, the concentrations of DCF and deoxyadenosine used, and the specific apoptotic event being measured.[8] Apoptosis is a dynamic process, and different markers appear at different times.[8] Early events like caspase-8 activation can occur within hours, while later events like DNA fragmentation may take longer to become detectable.[8] For example, in one study, apoptosis was apparent after 4 hours of incubation, with significant chromatin fragmentation observed by day 8.[6] A time-course experiment is essential to determine the peak of apoptosis for your experimental system.
Troubleshooting Guide
Issue 1: I am not observing a significant increase in apoptosis after treating my cells with DCF and deoxyadenosine.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a dose-response experiment. Titrate the concentrations of both DCF and deoxyadenosine to find the optimal combination for your cell line.
-
-
Possible Cause 2: Inappropriate treatment duration.
-
Solution: Conduct a time-course experiment. Harvest cells at various time points (e.g., 4, 8, 12, 24, 48 hours) after treatment and analyze them using your chosen apoptosis assay. This will help identify the optimal time window for detecting apoptosis.[8]
-
-
Possible Cause 3: Cell line resistance.
-
Possible Cause 4: Reagent instability.
-
Solution: Ensure that your DCF and deoxyadenosine stock solutions are prepared correctly and have not degraded. Prepare fresh solutions if necessary.
-
Issue 2: My negative control (untreated cells) shows a high level of apoptosis in my Annexin V/PI assay.
-
Possible Cause 1: Harsh cell handling.
-
Possible Cause 2: Over-confluent cell cultures.
-
Solution: Use cells from cultures that are in the logarithmic growth phase and are not over-confluent. Over-confluency can lead to spontaneous apoptosis.[10]
-
-
Possible Cause 3: Issues with trypsinization (for adherent cells).
Issue 3: I am getting inconsistent results between experiments.
-
Possible Cause 1: Variation in cell passage number.
-
Solution: Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular responses can change with prolonged culturing.[9]
-
-
Possible Cause 2: Inconsistent cell density at the time of treatment.
-
Solution: Ensure that you seed the same number of cells for each experiment and that the cells have reached a consistent level of confluency before adding DCF.
-
-
Possible Cause 3: Variability in reagent preparation.
-
Solution: Prepare fresh dilutions of DCF and deoxyadenosine from a validated stock solution for each experiment to avoid issues with reagent degradation.
-
Data Presentation
Table 1: Examples of In Vitro Concentrations and Durations for DCF-Induced Apoptosis
| Cell Type | This compound (DCF) Concentration | Deoxyadenosine (dAdo) Concentration | Treatment Duration | Observed Effect | Reference |
| Hairy Cell Leukemia | Not specified in vitro, used with dAdo | Not specified in vitro, used with dCF | Progressively declining viability | DNA fragmentation, down-regulation of bcl-2 mRNA | [7] |
| Human Colon Carcinoma (LoVo) | Used in combination with dAdo | Used in combination with dCF | Not specified | Chromatin condensation, nuclear fragmentation, cytochrome c release, procaspase-3 processing | [5] |
| CD4+ Prolymphocytic Leukemia | 60 µM | 5 µM | 4 hours to 8 days | Apoptosis apparent at 4h, 34% chromatin fragmentation by day 8 | [6] |
| Chronic Lymphocytic Leukemia | Not specified | Increasing concentrations | 24 hours | Concentration-dependent increase in dATP and DNA strand breaks | [12] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Time-Course Analysis using Annexin V/PI Staining
This protocol outlines a general procedure to determine the optimal time point for observing apoptosis following treatment with DCF and deoxyadenosine.
-
Cell Plating: Seed your cells of interest in multiple wells of a 6-well plate at a density that will not lead to over-confluency during the experiment. Allow cells to adhere and resume logarithmic growth (typically 12-24 hours).
-
Treatment: Treat the cells with the predetermined optimal concentrations of DCF and deoxyadenosine. Include an untreated control group.
-
Time-Course Harvest: Harvest both adherent and floating cells at various time points (e.g., 4, 8, 12, 24, 48 hours) post-treatment.
-
Cell Washing: Wash the collected cells twice with cold 1X PBS. Centrifuge at a gentle speed (e.g., 300 x g) for 5 minutes between washes.[11]
-
Annexin V Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[13] For each time point, quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Data Interpretation: Plot the percentage of apoptotic cells (early + late) against time. The time point at which the highest percentage of apoptotic cells is observed is the optimal treatment duration for your experiment.
Protocol 2: Caspase-3 Activity Assay
This protocol provides a general method for measuring the activity of executioner caspase-3.
-
Cell Lysis:
-
Harvest cells (1-5 x 10^6) after treatment for the optimal duration determined in Protocol 1.
-
Wash cells with cold PBS.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.[4]
-
Incubate on ice for 10 minutes.[4]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[4]
-
Collect the supernatant (cytosolic extract).[4]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Caspase Assay:
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[4]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.[4]
Visualizations
References
- 1. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in CD4+ prolymphocytic leukemia by deoxyadenosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in vivo and in vitro in hairy cell leukemia treated by deoxycoformycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Induction of DNA strand breaks in chronic lymphocytic leukemia following treatment with this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
2'-Deoxycoformycin solubility in DMSO versus PBS for stock solutions
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of 2'-Deoxycoformycin (Pentostatin) in DMSO and PBS for the preparation of stock solutions. It includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits significantly higher solubility in DMSO compared to aqueous buffers like PBS.
Q2: What are the reported solubility limits of this compound in DMSO and PBS?
The solubility of this compound can vary slightly between suppliers. However, typical solubility values are summarized in the table below.
Q3: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution in DMSO, directly add the appropriate volume of newly opened, anhydrous DMSO to your vial of this compound to achieve the desired concentration. Ensure the compound is fully dissolved by vortexing or gentle agitation. For hygroscopic compounds, the use of fresh DMSO is crucial as absorbed water can affect solubility.[1]
Q4: Can I prepare a stock solution of this compound directly in PBS?
Yes, it is possible to prepare a stock solution directly in PBS, but at a lower concentration compared to DMSO.[2] For higher concentrations, it is recommended to first dissolve the compound in a minimal amount of DMSO and then perform further dilutions in your aqueous buffer.
Q5: How stable are this compound stock solutions in DMSO and PBS?
Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -20°C and for up to one year at -80°C.[1] It is strongly advised not to store aqueous solutions, such as those in PBS, for more than one day.[2] For long-term storage, prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.
Q6: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
This may occur if the final concentration in the aqueous buffer exceeds the solubility limit of this compound in that buffer. To resolve this, you can try the following:
-
Increase the volume of the aqueous buffer to lower the final concentration.
-
Ensure the residual amount of DMSO from the stock solution is minimal, as high concentrations of organic solvents can have physiological effects in biological experiments.[2]
-
Warm the aqueous buffer slightly to aid dissolution, but be mindful of the compound's stability at higher temperatures.
Data Presentation
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Reference |
| DMSO | ≥ 50 mg/mL | ≥ 186.38 mM | [1] |
| ~ 10 mg/mL | ~ 37.28 mM | [2] | |
| PBS (pH 7.2) | ~ 5 mg/mL | ~ 18.64 mM | [2] |
| Water | 100 mg/mL (ultrasonication may be needed) | 372.75 mM | [1] |
Molecular Weight of this compound: 268.27 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound. For example, for 1 mL of a 10 mM stock solution, you will need 2.68 mg.
-
Aseptically transfer the weighed compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 2.68 mg, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1]
Mandatory Visualizations
Caption: Workflow for preparing DMSO stock and aqueous working solutions.
Caption: Troubleshooting guide for precipitation issues.
References
Technical Support Center: Managing 2'-Deoxycoformycin-Induced Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with 2'-Deoxycoformycin (dCF) in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpectedly High Mortality in a Cohort of dCF-Treated Animals
-
Question: We initiated a study with this compound and are observing a higher-than-expected mortality rate in our animal cohort. What could be the contributing factors and how can we troubleshoot this?
-
Answer: Unexpected mortality during this compound (dCF) administration can stem from several factors. A primary reason is severe systemic toxicity, which can be exacerbated by the co-administration of other substances. For instance, combining dCF with 2'-deoxyadenosine (B1664071) (AdR) can lead to significant weight loss, hematologic toxicity, and liver cell necrosis, potentially causing death from acute liver failure.[1] It's crucial to review your experimental protocol for any confounding variables.
Troubleshooting Steps:
-
Review Dosing and Administration: Double-check the calculated dose of dCF and the administration route. Ensure there have been no errors in the preparation of the dosing solution. High doses of dCF are associated with severe and unpredictable toxicity.[2]
-
Assess for Co-administered Substances: Determine if any other compounds are being administered alongside dCF. As noted, substances like AdR can dramatically increase toxicity.
-
Evaluate Animal Health Status: Ensure that the animals were healthy before the start of the study. Pre-existing conditions can increase susceptibility to dCF toxicity.
-
Monitor for Clinical Signs: Closely observe the animals for signs of severe toxicity, such as significant weight loss, lethargy, and changes in behavior.
-
Pathology and Histopathology: If mortality occurs, perform a thorough necropsy and histopathological examination to identify the cause of death. This can help pinpoint the affected organ systems. In mice, for example, dCF has been shown to cause selective toxicity to lymphoid cells, and at high doses, overwhelming infection can be a cause of death.[3]
-
Issue 2: Animals are Exhibiting Neurological Symptoms
-
Question: Some of the animals in our study are showing signs of neurological distress, such as tremors, lethargy, or seizures, after dCF administration. What is the cause and how should we manage this?
-
Answer: Neurological toxicity is a known and potentially severe side effect of this compound (dCF) treatment.[4] This is often associated with the accumulation of deoxyadenosine (B7792050) in the cerebrospinal fluid.[5]
Management and Monitoring:
-
Dose Reduction: Consider reducing the dose of dCF in subsequent experiments if neurologically acceptable limits are exceeded.
-
Supportive Care: Provide supportive care for affected animals, including ensuring easy access to food and water.
-
Monitor Biochemical Markers: High ratios of erythrocyte dATP to ATP have been associated with central nervous system toxicity.[5] Monitoring these levels can provide an indication of the risk of neurotoxicity.
-
Cerebrospinal Fluid Analysis: If feasible, collection and analysis of cerebrospinal fluid for deoxyadenosine levels can help confirm the cause of the neurological symptoms.[5]
-
Issue 3: Signs of Liver or Kidney Damage are Observed in Bloodwork
-
Question: Our routine bloodwork on dCF-treated animals shows elevated liver enzymes (e.g., ALT) and markers of kidney dysfunction (e.g., creatinine). How can we mitigate this?
-
Answer: Hepatic and renal toxicities are documented side effects of this compound (dCF) treatment.[5] The combination of dCF with 2'-deoxyadenosine has been shown to cause a 73-fold elevation in plasma alanine (B10760859) transaminase (ALT) activity in mice.[1]
Mitigation Strategies:
-
Hydration: Ensure animals are well-hydrated to support renal function. This can be achieved by providing ready access to water and, if necessary, administering subcutaneous or intravenous fluids.
-
Dose and Schedule Adjustment: Early clinical trials with high doses of dCF reported severe renal and hepatic toxicity.[6] Lowering the dose or adjusting the administration schedule (e.g., less frequent dosing) may reduce the impact on these organs.
-
Monitor Organ Function: Regularly monitor liver and kidney function through blood chemistry analysis throughout the study. This will allow for early detection of toxicity and intervention.
-
Histopathological Assessment: At the end of the study, or if an animal is euthanized due to reaching a humane endpoint, perform a histopathological examination of the liver and kidneys to assess the extent of any damage.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: this compound (dCF) is a potent inhibitor of the enzyme adenosine (B11128) deaminase (ADA).[7] ADA is crucial for the breakdown of adenosine and deoxyadenosine. Inhibition of ADA leads to the accumulation of deoxyadenosine, which is then phosphorylated to deoxyadenosine triphosphate (dATP). High levels of dATP are cytotoxic, particularly to lymphocytes, as they can inhibit ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pool and subsequent inhibition of DNA synthesis.[5] This accumulation of dATP is a key factor in the lymphocytotoxic and other toxic effects of dCF.
Q2: What are the most common toxicities observed with this compound in animal studies?
A2: The most frequently reported toxicities in animal studies with this compound (dCF) include:
-
Lymphoid Toxicity: dCF is selectively toxic to lymphoid cells, leading to lymphopenia.[3]
-
Hematologic Toxicity: In combination with deoxyadenosine, dCF can cause broader hematologic toxicity.[1]
-
Hepatotoxicity: Liver cell necrosis and elevated liver enzymes have been observed, particularly when dCF is combined with deoxyadenosine.[1]
-
Renal Toxicity: Kidney damage is a noted side effect.[5]
-
Neurotoxicity: Central nervous system effects, including seizures and coma, have been reported.[4][8]
-
Developmental Toxicity: In rats, dCF has been shown to cause developmental issues, including vertebral malformations, at maternally toxic doses.[9]
Q3: How can I monitor for the onset of toxicity in my animal studies?
A3: A multi-faceted approach to monitoring is recommended:
-
Clinical Observations: Daily monitoring of animal weight, food and water intake, and overall appearance and behavior is crucial.
-
Bloodwork: Regular collection of blood samples for complete blood counts (CBC) and serum chemistry panels will allow for the monitoring of hematological parameters, as well as liver and kidney function.
-
Biochemical Markers: Measurement of erythrocyte dATP and ATP levels can provide a direct indication of the biochemical effect of dCF and may correlate with toxicity.[5]
-
Histopathology: At the end of the study, or upon humane euthanasia, a comprehensive histopathological examination of key organs (spleen, lymph nodes, liver, kidneys, brain, etc.) should be performed.
Q4: Are there any known ways to reduce the toxicity of this compound without compromising its efficacy?
A4: Careful dose selection and scheduling are key to managing dCF toxicity. Early clinical studies found that high doses led to severe and unpredictable toxicity, while lower, more frequent doses were safer and still effective.[2] Additionally, avoiding the co-administration of compounds that can potentiate dCF's toxicity, such as deoxyadenosine, is critical.[1] Supportive care, including ensuring adequate hydration, can also help mitigate some of the toxic effects.[10]
Quantitative Data Summary
Table 1: Dose-Dependent Toxicity of this compound in Various Animal Models
| Animal Model | Dose | Route of Administration | Observed Toxicities | Reference |
| Mice | 10.0 mg/kg (repeated injections) | Intraperitoneal | Retardation of growth, increases in lung and splenic mass. | [7] |
| Mice | Not specified | Intraperitoneal | 20% mortality due to overwhelming infection, selective toxicity to lymphoid cells. | [3] |
| Rats | 0.10 and 0.75 mg/kg (daily during organogenesis) | Intravenous | Suppressed maternal body weight gain and food consumption. | [9] |
| Rats | 0.75 mg/kg (daily during organogenesis) | Intravenous | Increased postimplantation loss, decreased number of live fetuses, vertebral malformations. | [9] |
| Rabbits | 0.005, 0.01, or 0.02 mg/kg (daily during organogenesis) | Intravenous | Marked maternal toxicity (death, body weight loss), reproductive toxicity (abortion, premature delivery). | [9] |
| Dogs | 0.25 mg/kg/day | Intravenous | Lymphopenia, thymus lymphoid depletion, thrombocytopenia, decreased food consumption. | [11] |
Table 2: Biochemical Markers of this compound Toxicity
| Animal Model | Treatment | Biochemical Marker | Observation | Reference |
| Mice | dCf for 5 days | Erythrocyte dATP | 64-fold elevation | [1] |
| Mice | dCf + AdR | Erythrocyte dATP | 1500-fold elevation | [1] |
| Mice | dCf + AdR | Plasma Alanine Transaminase | 73-fold elevation | [1] |
| Human Patients | dCF | Erythrocyte dATP | Marked rise, accompanied by ATP depletion in patients with toxicity. | [5] |
Experimental Protocols
Protocol 1: Measurement of Adenosine Deaminase (ADA) Activity in Animal Tissues
This protocol is adapted from commercially available colorimetric assay kits.
Materials:
-
Tissue sample (e.g., spleen, liver, lymph nodes)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
ADA Assay Buffer
-
ADA Substrate (Adenosine)
-
ADA Convertor
-
ADA Developer
-
Inosine Standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 293 nm or 550 nm, depending on the kit.
Procedure:
-
Sample Preparation (Tissue Lysate): a. Excise the tissue of interest and wash with ice-cold PBS. b. Homogenize the tissue in ice-old ADA Assay Buffer. c. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. d. Collect the supernatant (tissue lysate) for the assay.
-
Standard Curve Preparation: a. Prepare a series of dilutions of the Inosine Standard in ADA Assay Buffer to create a standard curve.
-
Assay Procedure: a. Add the appropriate volume of tissue lysate and standards to separate wells of the 96-well plate. b. Prepare a reaction mix containing ADA Assay Buffer, ADA Substrate, ADA Convertor, and ADA Developer according to the kit manufacturer's instructions. c. Add the reaction mix to each well. d. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). e. Measure the absorbance at the appropriate wavelength.
-
Calculation: a. Calculate the ADA activity in the samples based on the standard curve. Activity is typically expressed as units per milligram of protein (U/mg).
Protocol 2: Quantification of dATP in Erythrocytes by HPLC
This is a general protocol for the analysis of nucleotides by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Whole blood sample
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Potassium carbonate (K2CO3) for neutralization
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium)
-
dATP standard
Procedure:
-
Sample Preparation (Erythrocyte Lysate): a. Collect whole blood in a tube containing an anticoagulant (e.g., heparin). b. Centrifuge to separate plasma and buffy coat from erythrocytes. c. Wash the erythrocyte pellet with saline. d. Lyse the erythrocytes with a hypotonic buffer.
-
Nucleotide Extraction: a. Precipitate proteins in the erythrocyte lysate by adding ice-cold PCA or TCA. b. Centrifuge to pellet the precipitated protein. c. Neutralize the supernatant containing the nucleotides with K2CO3. d. Centrifuge to remove the precipitate.
-
HPLC Analysis: a. Inject the prepared sample onto the HPLC system. b. Separate the nucleotides using an appropriate gradient of the mobile phase. c. Detect the nucleotides by their UV absorbance at 254 nm. d. Identify and quantify dATP by comparing the retention time and peak area to that of the dATP standard.
Visualizations
Caption: Mechanism of this compound-induced lymphocytotoxicity.
Caption: Experimental workflow for monitoring dCF-induced toxicity.
References
- 1. Toxicity and immunosuppressive activity of binary combinations of this compound and 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo toxicity to lymphoid tissue by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxycoformycin: neurological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biochemical and clinical consequences of this compound in refractory lymphoproliferative malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of pentostatin (this compound, dCF) in the management of lymphoproliferative malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deoxycoformycin toxicity in mice after long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced hemolysis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental toxicity of pentostatin (this compound) in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 11. Toxicity of cordycepin in combination with the adenosine deaminase inhibitor this compound in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and handling of 2'-Deoxycoformycin powder and solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and handling of 2'-Deoxycoformycin (Pentostatin) powder and its solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage, this compound, a crystalline solid, should be stored at -20°C.[1][2] Some suppliers also indicate storage at 2°C - 8°C.[3] Under these conditions, the powder is stable for at least four years.[2] It is crucial to keep the vial tightly sealed to prevent moisture absorption.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, you can dissolve the powder in an organic solvent such as DMSO, where its solubility is approximately 10 mg/mL.[2][4] It is also soluble in ethanol, methanol, and DMF.[1] For aqueous solutions, this compound is soluble in PBS (pH 7.2) at about 5 mg/mL.[2][4] When preparing a stock solution, it's good practice to purge the solvent with an inert gas.[2]
Q3: What is the stability of this compound in solution, and how should I store it?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[2] For reconstituted vials for clinical use, it is advised to use them within 8 hours at room temperature as they do not contain preservatives.[5] Stock solutions in organic solvents like DMSO should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[6][7]
Q4: Can I freeze and thaw my stock solution of this compound multiple times?
A4: It is not recommended to undergo multiple freeze-thaw cycles as this can degrade the compound. For this reason, it is best practice to prepare single-use aliquots of your stock solution.
Q5: What are the safety precautions I should take when handling this compound powder?
A5: this compound should be handled as a hazardous material.[2] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Wash hands thoroughly after handling.[2]
Troubleshooting Guide
Issue 1: My this compound powder won't dissolve in aqueous buffer.
-
Possible Cause: The concentration you are trying to achieve is higher than its solubility limit in the chosen buffer. The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[2][4]
-
Solution: Try preparing a stock solution in an organic solvent like DMSO (solubility ~10 mg/mL) first.[2][4] You can then make further dilutions into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.[2]
Issue 2: I am not observing the expected level of adenosine (B11128) deaminase (ADA) inhibition in my assay.
-
Possible Cause 1: Degraded this compound solution. Aqueous solutions of this compound are not stable for long periods.[2]
-
Solution 1: Prepare a fresh solution from powder for each experiment. If using a frozen stock in an organic solvent, ensure it has been stored correctly in single-use aliquots and has not been subjected to multiple freeze-thaw cycles.
-
Possible Cause 2: Incorrect pH of the buffer. The binding of this compound to ADA can be influenced by pH.
-
Solution 2: Ensure your experimental buffer is within the optimal pH range for both the enzyme and the inhibitor.
Issue 3: I see precipitation in my stock solution after taking it out of the freezer.
-
Possible Cause: The compound may have come out of solution at low temperatures.
-
Solution: Before use, allow the vial to warm to room temperature for at least 60 minutes and vortex to ensure the compound is fully redissolved before making any dilutions.[6]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | ≥ 4 years | [2] |
| Powder | 2°C - 8°C | Long-term | [3][5] |
| Solution in DMSO | -20°C | Up to 1 month | [6][7] |
| Aqueous Solution (PBS) | Room Temperature | ≤ 1 day | [2] |
| Reconstituted Vial | Room Temperature | ≤ 8 hours | [5] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 10 mg/mL | [2][4] |
| PBS (pH 7.2) | 5 mg/mL | [2][4] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| DMF | Soluble | [1] |
| Water | Good solubility | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of powder. The molecular weight of this compound is 268.27 g/mol .
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration. For example, to make a 10 mM solution from 1 mg of powder, add 372.7 µL of DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store the aliquots at -20°C for up to one month.
Visual Guides
Caption: Workflow for preparing and using this compound solutions.
Caption: Inhibition of adenosine deaminase by this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | 53910-25-1 | AD03945 | Biosynth [biosynth.com]
- 4. caymanchem.com [caymanchem.com]
- 5. globalrph.com [globalrph.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
Validation & Comparative
Validating the Inhibition of Adenosine Deaminase by 2'-Deoxycoformycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2'-Deoxycoformycin (also known as Pentostatin) and other common adenosine (B11128) deaminase (ADA) inhibitors. The information presented, supported by experimental data and detailed protocols, is intended to assist researchers in selecting and validating the appropriate inhibitor for their studies.
Performance Comparison of Adenosine Deaminase Inhibitors
This compound is a potent, transition-state analog inhibitor of adenosine deaminase, an essential enzyme in purine (B94841) metabolism.[1] Its high affinity and slow dissociation make it a powerful tool for both in vitro and in vivo studies, as well as a clinically approved therapeutic for hairy cell leukemia.[1][2] The following tables summarize the inhibitory potency of this compound in comparison to other frequently used ADA inhibitors.
| Inhibitor | Target(s) | Ki Value | IC50 Value | Mechanism of Action |
| This compound (Pentostatin) | ADA1, ADA2[1] | 2.5 pM[3] | 0.25 µM (in L1210 cells with coformycin)[3], 1.9 µM (in L1210 cells without coformycin)[3] | Competitive, Tight-binding[1] |
| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Primarily ADA1[1][4] | 1.6-7.0 nM[5] | 6 nM[6] | Primarily Noncompetitive[1] |
| Coformycin | ADA | 10 pM[5] | Not widely reported | Transition-state inhibitor |
| Naringin | ADA | ~200 µM[5] | Not widely reported | Competitive |
| Curcumin | ADA | Not reported | 13.6 µM[5] | Not reported |
| Hibifolin | ADA | 49.92 µM[7] | Not reported | Not reported |
Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Signaling Pathway: Purine Metabolism
Adenosine deaminase plays a critical role in the purine salvage pathway by catalyzing the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively.[8] Inhibition of ADA leads to an accumulation of adenosine and 2'-deoxyadenosine, which can have significant physiological effects, particularly on lymphocyte function.[8]
Caption: Role of Adenosine Deaminase in Purine Metabolism.
Experimental Workflow for Validating ADA Inhibition
A systematic approach is crucial for validating the inhibitory activity of a compound against adenosine deaminase. The following workflow outlines the key steps from initial screening to determination of the inhibition mechanism.
Caption: Experimental workflow for ADA inhibitor validation.
Experimental Protocols
The following protocols describe common methods for determining the in vitro inhibitory activity of compounds against adenosine deaminase.
Spectrophotometric ADA Inhibition Assay
This assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.[4]
Materials:
-
Adenosine Deaminase (ADA) enzyme
-
Adenosine (substrate)
-
This compound or other test inhibitor
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ADA in cold potassium phosphate buffer.
-
Prepare a stock solution of adenosine in potassium phosphate buffer.
-
Prepare a stock solution of the inhibitor (e.g., this compound) in an appropriate solvent (e.g., DMSO) and then serially dilute in potassium phosphate buffer to desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control: Add buffer, ADA enzyme, and solvent (without inhibitor).
-
Inhibitor Wells: Add buffer, ADA enzyme, and the desired concentration of the inhibitor.
-
Blank: Add buffer and substrate (no enzyme).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction: Add adenosine substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 265 nm in kinetic mode at 37°C for at least 30 minutes, taking readings every minute.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Colorimetric Coupled ADA Inhibition Assay
This is a more sensitive method that involves a series of coupled enzymatic reactions resulting in a colored product.[4]
Principle:
-
Deamination: ADA converts adenosine to inosine and ammonia.
-
Conversion: Purine nucleoside phosphorylase (PNP) converts inosine to hypoxanthine.
-
Oxidation: Xanthine oxidase (XO) oxidizes hypoxanthine to uric acid and hydrogen peroxide (H₂O₂). The production of H₂O₂ is then measured using a colorimetric probe.
Materials:
-
Adenosine Deaminase (ADA) enzyme
-
Adenosine (substrate)
-
This compound or other test inhibitor
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XO)
-
A suitable colorimetric probe for H₂O₂ (e.g., Amplex Red) and horseradish peroxidase (HRP)
-
Assay Buffer (e.g., potassium phosphate buffer, 50 mM, pH 7.5)
-
96-well plate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen probe.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ADA, adenosine, and the inhibitor as described in the spectrophotometric assay.
-
Prepare a reaction mixture containing PNP, XO, the colorimetric probe, and HRP in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control: Add buffer, ADA enzyme, and solvent.
-
Inhibitor Wells: Add buffer, ADA enzyme, and the desired concentration of the inhibitor.
-
Blank: Add buffer (no enzyme).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction: Add the reaction mixture containing the substrate (adenosine) to all wells.
-
Measurement: Measure the absorbance at the appropriate wavelength in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of increase in absorbance from the linear portion of the curve.
-
Determine the percentage of inhibition and the IC50 value as described previously.
-
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the inhibition of adenosine deaminase by this compound and other compounds, facilitating further investigation into their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine deaminase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. Autoimmune Dysregulation and Purine Metabolism in Adenosine Deaminase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive In Vitro Efficacy Guide: Pentostatin (2'-Deoxycoformycin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective overview of the in vitro efficacy of Pentostatin (B1679546), also known as 2'-Deoxycoformycin. As these are two names for the same potent inhibitor of adenosine (B11128) deaminase (ADA), this document will focus on the singular compound's performance, supported by experimental data and detailed methodologies.[1][2][3][4][5][6][7] Pentostatin is a purine (B94841) analog used in the treatment of certain leukemias and lymphomas.[6][7][8][9]
Mechanism of Action
Pentostatin is a transition-state analog inhibitor of adenosine deaminase (ADA), an essential enzyme in the purine salvage pathway.[1][8][10] ADA catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[1] By potently inhibiting ADA, Pentostatin leads to an accumulation of intracellular deoxyadenosine and its phosphorylated metabolite, deoxyadenosine triphosphate (dATP).[1][2][11] Elevated levels of dATP are cytotoxic, particularly to lymphocytes, as they can inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, and can also trigger apoptosis (programmed cell death).[1][2]
Signaling Pathway of Pentostatin's Action
References
- 1. What is the mechanism of Pentostatin? [synapse.patsnap.com]
- 2. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentostatin - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. Pentostatin (CI-825; Deoxycoformycin) | irreversible inhibitor of adenosine deaminase | CAS 53910-25-1 | antimetabolite anticancer agent | Buy CI825 from Supplier InvivoChem [invivochem.com]
- 6. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. A Comprehensive Review of Pentostatin's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 9. Pentostatin (2'deoxycoformycin) for the treatment of lymphoid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. minicule.com [minicule.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Adenosine Deaminase (ADA) Inhibitors for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative adenosine (B11128) deaminase (ADA) inhibitors for in vitro immunological research. Adenosine deaminase is a crucial enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine.[1][2] Its inhibition has significant implications for modulating adenosinergic signaling, which is a key regulator of immune responses.[1] This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in the selection of the most suitable inhibitor for your research needs.
The Role of Adenosine Deaminase in Immunology
Adenosine deaminase (ADA) is an enzyme critical for the development and maintenance of the immune system.[3] It exists as two main isoenzymes, ADA1 and ADA2.[4] ADA1 is found in most cells, particularly lymphocytes and macrophages, while ADA2 is primarily found in plasma and serum.[5] ADA regulates the concentration of adenosine, a molecule that generally has immunosuppressive effects by binding to its receptors on immune cells.[6][7] By breaking down adenosine, ADA counteracts these immunosuppressive effects, thereby promoting immune responses.[6] Deficiency in ADA leads to severe combined immunodeficiency (SCID), highlighting its critical role in lymphocyte function.[2] Consequently, inhibiting ADA is a key strategy for modulating immune cell activation and function in various research contexts.
Comparative Analysis of Alternative ADA Inhibitors
The following table summarizes the key characteristics of various ADA inhibitors, providing a basis for selection based on potency, selectivity, and mechanism of action.
| Inhibitor | Target Isoform(s) | IC50 / Ki Value | Mechanism of Inhibition | Cell Permeable | Key Features & Considerations |
| EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine) | Primarily ADA1 | IC50 = 6 nM[8]Ki = 139 nM (noncompetitive vs. cordycepin)[1] | Noncompetitive[1] | Yes[1] | Selective for ADA1, but can inhibit ADA2 at higher concentrations.[1] |
| Deoxycoformycin (Pentostatin) | ADA1 and ADA2 | Ki = 4.9 nM (ADA1)Ki = 19 nM (ADA2)[1] | Competitive, transition-state analog[1] | Yes[1] | A potent inhibitor of both ADA isoforms.[1] |
| Naringin | ADA1 | Ki = 58.8 µmol/L (mouse erythrocytes)Ki = 168.3 µmol/L (human erythrocytes)[9] | Not specified | Not specified | A natural flavonoid that can potentiate the effects of adenosine analogs like cordycepin (B1669437).[9] |
| Kaempferol | Not specified | IC50 ≈ 30 µM[10] | Substrate and inhibitor concentration-dependent[10] | Not specified | A natural flavonoid inhibitor.[10] |
| Quercetin | Not specified | IC50 ≈ 30 µM[10] | Substrate and inhibitor concentration-dependent[10] | Not specified | A natural flavonoid inhibitor.[10] |
| 1,3-Dinitrobenzene (1,3-DNB) | Not specified | IC50 = 284 µM[11] | Mixed inhibition[11] | Not specified | Binds to both the active and peripheral sites of the enzyme.[11] |
| Adenine | Bovine Spleen ADA | Ki = 0.17 mM[12] | Competitive[12] | Not specified | A purine base with competitive inhibitory activity.[12] |
| Inosine | Bovine Spleen ADA | Ki = 0.35 mM[12] | Competitive[12] | Not specified | The product of the ADA reaction, acting as a competitive inhibitor.[12] |
| 2-imidazolyl phenol | Not specified | IC50 = 93 µM[8] | Not specified | Not specified | Identified through a metal-binding pharmacophore screen.[8] |
| 2-oxazolyl phenol | Not specified | IC50 = 260 µM[8] | Not specified | Not specified | Identified through a metal-binding pharmacophore screen.[8] |
Experimental Protocols
Adenosine Deaminase (ADA) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published methods for measuring ADA activity by monitoring the production of uric acid at 293 nm.[5][13]
Materials:
-
ADA Assay Buffer (e.g., 10X buffer to be diluted to 1X)[13]
-
ADA Substrate (Adenosine)[13]
-
ADA Convertor (contains purine nucleoside phosphorylase and xanthine (B1682287) oxidase)[13]
-
ADA Developer[13]
-
Inosine Standard (e.g., 10 mM)[13]
-
96-well UV-transparent microplate[14]
-
Spectrophotometric microplate reader capable of reading at 293 nm[5]
-
Test inhibitor and appropriate solvent
-
Purified ADA enzyme or cell/tissue lysate
Procedure:
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Sample and Inhibitor Preparation:
-
For inhibitor screening, add 10 µL of the test compound (at 10X the desired final concentration) to the appropriate wells.[15]
-
Add the ADA enzyme to the inhibitor wells.
-
For sample activity measurement, add 2-50 µL of the sample (e.g., cell lysate) to the wells.[13]
-
Include an enzyme control well (with solvent but no inhibitor) and a reagent background control well (50 µL of 1X ADA Assay Buffer without the enzyme).[13][15]
-
Adjust the volume in all sample and control wells to 50 µL with 1X ADA Assay Buffer.[13]
-
Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.[15]
-
-
Reaction and Measurement:
-
Prepare a Reaction Mix for each well by combining:
-
44 µL 1X ADA Assay Buffer
-
2 µL ADA Convertor
-
2 µL ADA Developer
-
2 µL ADA Substrate[15]
-
-
Add 50 µL of the Reaction Mix to each well to start the reaction.
-
Immediately measure the absorbance at 293 nm (OD 293) in kinetic mode for at least 30 minutes at 37°C.[15]
-
-
Data Analysis:
-
Calculate the change in absorbance over time (ΔOD/min).
-
Subtract the background reading from all sample and standard readings.
-
Plot the Inosine standard curve (nmol vs. ΔOD/min).
-
Calculate the ADA activity in the samples based on the standard curve.
-
For inhibitor screening, calculate the percent inhibition relative to the enzyme control.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.[1]
-
T-Cell Proliferation Assay
This protocol provides a general framework for assessing T-cell proliferation in response to stimulation, a common method to evaluate the immunological effects of ADA inhibitors. This is based on a standard protocol for in vitro T-cell activation.[16]
Materials:
-
Isolated T-cells (e.g., from mouse spleen or human peripheral blood)
-
Complete RPMI-1640 medium
-
Anti-CD3e antibody (for T-cell stimulation)[16]
-
Anti-CD28 antibody (for co-stimulation)[16]
-
Sterile PBS
-
96-well flat-bottom microtiter plates[16]
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., [3H]-thymidine or MTT)
-
Test ADA inhibitor
Procedure:
-
Plate Coating (for antibody stimulation):
-
Prepare a 5-10 µg/mL solution of anti-CD3e antibody in sterile PBS.[16]
-
Add 50 µL of the antibody solution to each well of a 96-well plate. For unstimulated controls, add 50 µL of sterile PBS.[16]
-
Incubate the plate at 37°C for 2 hours or at 4°C overnight.[16]
-
Before adding cells, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.[16]
-
-
Cell Preparation and Seeding:
-
Prepare a single-cell suspension of T-cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640.
-
If using a proliferation dye like CFSE, label the cells according to the manufacturer's protocol prior to this step.
-
Prepare serial dilutions of the ADA inhibitor in complete RPMI-1640.
-
Add the T-cell suspension to the wells of the antibody-coated plate.
-
Add the ADA inhibitor at various concentrations to the appropriate wells. Include a vehicle control.
-
For co-stimulation, soluble anti-CD28 antibody can be added to the culture medium.
-
-
Incubation:
-
Incubate the plate for 2-4 days in a humidified incubator at 37°C with 5% CO2.[16]
-
-
Measurement of Proliferation:
-
CFSE Dilution: If cells were labeled with CFSE, harvest the cells and analyze the dilution of the dye by flow cytometry. Each cell division will halve the fluorescence intensity.
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
MTT Assay: Add MTT solution to the wells for the final 4 hours of incubation. Lyse the cells with a solubilization buffer and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Quantify the level of proliferation for each condition.
-
Compare the proliferation in the presence of the ADA inhibitor to the vehicle control to determine the inhibitor's effect on T-cell proliferation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Adenosine signaling pathway and the role of ADA.
Caption: Experimental workflow for an ADA activity assay.
Caption: Workflow for a T-cell proliferation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.febscongress.org [2024.febscongress.org]
- 4. Distinct Roles of Adenosine Deaminase Isoenzymes ADA1 and ADA2: A Pan-Cancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Adenosine signaling and adenosine deaminase regulation of immune responses: impact on the immunopathogenesis of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine, bridging chronic inflammation and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study on the inhibition of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to 2'-Deoxycoformycin: Efficacy, Mechanism, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2'-Deoxycoformycin (Pentostatin), a potent adenosine (B11128) deaminase inhibitor, with other key purine (B94841) analogue antimetabolites used in the treatment of lymphoid malignancies. The following sections detail its mechanism of action, comparative clinical efficacy, and associated toxicities, supported by experimental data and protocols to aid in research and development.
Mechanism of Action: Adenosine Deaminase Inhibition
This compound (dCF), commercially known as Pentostatin (B1679546), is a purine analogue that acts as a powerful and specific inhibitor of the enzyme adenosine deaminase (ADA).[1][2] ADA is a critical enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine (B7792050).[3] Its inhibition by Pentostatin leads to an intracellular accumulation of deoxyadenosine.
This excess deoxyadenosine is then phosphorylated by cellular kinases, primarily deoxycytidine kinase, to form high levels of deoxyadenosine triphosphate (dATP).[4] The accumulation of dATP has two primary cytotoxic effects:
-
Inhibition of DNA Synthesis: dATP allosterically inhibits ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis and repair.[3]
-
Induction of Apoptosis: High concentrations of dATP can trigger programmed cell death (apoptosis), particularly in lymphocytes, which have high ADA activity.[3][4]
This selective toxicity towards lymphocytes makes Pentostatin an effective agent against various lymphoid malignancies.[1]
Comparative Efficacy in Hematological Malignancies
Pentostatin has demonstrated significant activity in several lymphoid neoplasms, most notably Hairy Cell Leukemia (HCL).[5] Its performance is often compared with other purine analogues like Cladribine (B1669150) and Fludarabine (B1672870), and in the context of T-cell malignancies, with Nelarabine.
Table 1: Comparative Clinical Efficacy of Pentostatin and Alternatives
| Drug | Malignancy | Patient Population | Key Efficacy Results | Citation(s) |
|---|---|---|---|---|
| Pentostatin | Hairy Cell Leukemia (HCL) | Evaluable (n=148) | CR: 74.3%, PR: 22.3% | [6] |
| Hairy Cell Leukemia (HCL) | Evaluable (n=28) | CR: 89.3% (25/28), PR: 10.7% (3/28) | [7] | |
| Cutaneous T-Cell Lymphoma | Advanced (n=4) | CR: 50% (2/4), PR: 50% (2/4) | [8] | |
| Cladribine | Hairy Cell Leukemia (HCL) | N/A | Highly effective agent, often compared to Pentostatin. | [4] |
| Fludarabine | Chronic Lymphocytic Leukemia (CLL) | Previously Untreated (n=81) | Oral formulation: Overall Response: 63%, CR: 20% | [9] |
| Nelarabine | T-Cell ALL (T-ALL) | Pediatric/Young Adult (Moderate/High Risk) | Added to chemo: 4-Year Disease-Free Survival: 89% (vs. 83% chemo alone) | [10] |
| Relapsed/Refractory T-ALL | Pediatric (n=39) | CR: 13%, CR + CR*: 23% | [11] |
| | Relapsed/Refractory T-ALL | Adult (n=28) | CR: 18%, CR + CR*: 21% |[11] |
CR: Complete Remission; PR: Partial Response; CR: Complete Remission with incomplete hematologic or bone marrow recovery.
Comparative Safety and Toxicity
The clinical utility of purine analogues is often limited by their toxicity profiles. Myelosuppression is a common side effect, but specific agents carry unique risks, such as the neurotoxicity associated with Nelarabine.
Table 2: Common and Serious Adverse Events
| Drug | Common Side Effects | Serious/Dose-Limiting Toxicities | Citation(s) |
|---|---|---|---|
| Pentostatin | Nausea, vomiting, fatigue, rash, fever, chills, cough, myalgia | Myelosuppression (neutropenia, lymphocytopenia), increased risk of infection, renal toxicity (at high doses) | [5][7][12][13] |
| Cladribine | N/A | Lymphopenia, increased risk of herpetic infections (herpes zoster) | [14][15] |
| Fludarabine | N/A | Myelosuppression (neutropenia), increased risk of infection, potential for autoimmune hemolytic anemia | [9] |
| Nelarabine | N/A | Neurotoxicity (peripheral neuropathy, somnolence, confusion, seizures), myelosuppression |[11][16] |
Experimental Protocols
Cross-validation of results requires standardized and reproducible experimental methods. Below is a detailed protocol for a key assay used to evaluate this compound's primary activity.
This spectrophotometric assay measures the inhibitory effect of a compound on ADA activity by monitoring the conversion of adenosine to inosine (B1671953).
Materials:
-
Adenosine Deaminase (e.g., from bovine spleen)
-
Adenosine (Substrate)
-
This compound (or other inhibitors)
-
Phosphate (B84403) Buffer (50 mM, pH 7.4)
-
UV-transparent 96-well microplates
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ADA in phosphate buffer.
-
Prepare a stock solution of adenosine in phosphate buffer.
-
Create serial dilutions of this compound in phosphate buffer to cover a range of concentrations (e.g., 1 nM to 10 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate Buffer
-
Inhibitor solution (or buffer for control wells)
-
ADA enzyme solution
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the adenosine substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 265 nm over time. The conversion of adenosine to inosine results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of ADA inhibition against the inhibitor concentration.
-
Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition of ADA activity).[17]
-
References
- 1. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pentostatin? [synapse.patsnap.com]
- 4. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of pentostatin (this compound, dCF) in the management of lymphoproliferative malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long term results with 2'deoxycoformycin in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound in hairy-cell leukemia: a study of the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Development of fludarabine formulations in the treatment of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nelarabine Improves Survival in Young Patients with T-Cell ALL - NCI [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HealthTree Foundation for Chronic Lymphocytic Leukemia, pentostatin Treatment Details [healthtree.org]
- 13. The clinical pharmacology of the adenosine deaminase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Long-term safety data from the cladribine tablets clinical development program in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A PHASE I STUDY TO EVALUATE THE SAFETY, PHARMACOLOGY, AND FEASIBILITY OF CONTINUOUS INFUSION NELARABINE IN PATIENTS WITH RELAPSED/REFRACTORY LYMPHOID MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Confirming 2'-Deoxycoformycin Activity in Cells: A Comparative Guide to Biochemical Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biochemical markers to confirm the cellular activity of 2'-Deoxycoformycin (Pentostatin), a potent adenosine (B11128) deaminase (ADA) inhibitor. We will explore the downstream effects of ADA inhibition and compare these markers with those of an alternative purine (B94841) analog, Cladribine (B1669150), supported by experimental data and detailed protocols.
Introduction to this compound and its Mechanism of Action
This compound is a purine analog that acts as a powerful inhibitor of the enzyme adenosine deaminase.[1] ADA plays a critical role in the purine salvage pathway by catalyzing the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. By inhibiting ADA, this compound leads to a buildup of deoxyadenosine, which is then phosphorylated by cellular kinases to deoxyadenosine triphosphate (dATP). The accumulation of dATP is a key event in the drug's mechanism of action, as it disrupts normal cellular processes, leading to the inhibition of DNA synthesis and, ultimately, apoptosis. This cytotoxic effect is particularly pronounced in lymphocytes, which have high levels of deoxycytidine kinase, the enzyme responsible for the initial phosphorylation of deoxyadenosine.
Primary Biochemical Markers of this compound Activity
The cellular activity of this compound can be confirmed by monitoring a series of biochemical changes. These markers provide a quantitative measure of the drug's engagement with its target and its downstream pharmacological effects.
Inhibition of Adenosine Deaminase (ADA) Activity
The most direct indicator of this compound activity is the inhibition of its target enzyme, ADA. A significant reduction in ADA activity within treated cells confirms that the drug has reached its site of action and is exerting its primary effect.
Accumulation of Deoxyadenosine Triphosphate (dATP)
The hallmark of this compound's mechanism is the intracellular accumulation of dATP. This buildup is a direct consequence of ADA inhibition and is a critical mediator of the drug's cytotoxic effects.
Depletion of Adenosine Triphosphate (ATP)
In some cellular contexts, the significant increase in dATP pools can lead to an imbalance in the overall nucleotide pool, resulting in a depletion of ATP.[2][3][4] This can further contribute to cellular dysfunction and apoptosis.
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase
This compound treatment can also lead to the inhibition of another crucial enzyme, S-adenosylhomocysteine (SAH) hydrolase.[5][6][7] This enzyme is responsible for the breakdown of SAH, a potent inhibitor of cellular methylation reactions. The inhibition of SAH hydrolase can disrupt essential cellular processes that rely on methylation.
Induction of DNA Strand Breaks
The accumulation of dATP can interfere with DNA replication and repair processes, leading to the formation of DNA strand breaks.[8][9] This DNA damage is a key trigger for the activation of apoptotic pathways.
Comparative Analysis with Cladribine
Cladribine (2-chlorodeoxyadenosine) is another purine analog used in the treatment of certain leukemias. While both drugs induce apoptosis in malignant cells, their primary mechanisms of action and, consequently, some of their biochemical markers, differ significantly.[8][9]
Cladribine is resistant to deamination by ADA and is directly phosphorylated to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (CdATP).[8] CdATP is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, and ultimately, apoptosis.
Quantitative Comparison of Biochemical Markers
The following table summarizes the key biochemical markers for this compound and provides a comparison with Cladribine based on available in vitro data.
| Biochemical Marker | This compound (Pentostatin) | Cladribine | Rationale for Difference |
| ADA Activity | Strong Inhibition | No direct inhibition | This compound is a potent ADA inhibitor, while Cladribine is resistant to ADA-mediated deamination.[8] |
| dATP/CdATP Accumulation | Significant accumulation of dATP | Accumulation of CdATP | This compound leads to the buildup of the natural substrate's triphosphate, while Cladribine is converted to its own active triphosphate form.[8] |
| ATP Levels | Potential for depletion | Potential for depletion | Both drugs can disrupt the nucleotide pool balance, leading to ATP depletion, often as a consequence of DNA damage and repair processes.[8][9] |
| SAH Hydrolase Activity | Inhibition | Can also inhibit SAH hydrolase, but the direct comparative extent is less documented. | The accumulation of adenosine due to ADA inhibition by this compound can lead to SAH hydrolase inhibition. Cladribine's effect is also linked to adenosine metabolism disruption. |
| DNA Strand Breaks | Induction | Induction | Both dATP (from this compound) and CdATP (from Cladribine) interfere with DNA synthesis and repair, leading to DNA damage.[8][9] |
Experimental Protocols
Accurate measurement of these biochemical markers is crucial for confirming drug activity. Below are detailed methodologies for key experiments.
Adenosine Deaminase (ADA) Activity Assay
This protocol describes a colorimetric assay to measure ADA activity in cell lysates.
Materials:
-
ADA Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Adenosine solution (substrate)
-
Coupled enzyme system (e.g., purine nucleoside phosphorylase and xanthine (B1682287) oxidase)
-
Colorimetric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in cold ADA Assay Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the coupled enzyme system, colorimetric probe, and HRP in ADA Assay Buffer.
-
Add a standardized amount of cell lysate to each well of a 96-well plate.
-
Initiate the reaction by adding the adenosine substrate.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength in a microplate reader at 37°C.
-
Take kinetic readings over a set period.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time.
-
Determine ADA activity relative to a standard curve and normalize to the protein concentration of the cell lysate.
-
Quantification of dATP by HPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of intracellular dATP levels.
Materials:
-
Methanol
-
Water (LC-MS grade)
-
Internal standard (e.g., ¹³C₁₀,¹⁵N₅-dATP)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Metabolite Extraction:
-
Harvest a known number of cells and wash with cold PBS.
-
Quench metabolism and extract metabolites by adding a cold methanol/water solution.
-
Include an internal standard in the extraction solvent for accurate quantification.
-
Vortex and centrifuge to pellet precipitated proteins and debris.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Separate dATP from other nucleotides using a gradient elution.
-
Detect and quantify dATP using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of dATP.
-
Calculate the intracellular concentration of dATP based on the peak area ratio of the analyte to the internal standard and normalize to the cell number.
-
Comet Assay for DNA Strand Breaks
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Low melting point agarose
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer
-
Neutralizing buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Cell Embedding:
-
Mix a suspension of treated cells with low melting point agarose.
-
Pipette the cell/agarose mixture onto a specially coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
-
Electrophoresis:
-
Place the slides in an electrophoresis chamber with alkaline buffer.
-
Apply an electric field to allow the negatively charged, fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
-
S-adenosylhomocysteine (SAH) Hydrolase Activity Assay
This protocol describes a colorimetric assay to measure SAH hydrolase activity.
Materials:
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
S-adenosylhomocysteine (SAH) solution (substrate)
-
Adenosine deaminase (to drive the reaction in the hydrolytic direction)
-
Ellman's reagent (DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for the ADA activity assay.
-
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, adenosine deaminase, and Ellman's reagent.
-
Add a standardized amount of cell lysate.
-
Initiate the reaction by adding the SAH substrate.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm to detect the product of the reaction between the liberated homocysteine and DTNB.
-
Take kinetic readings at 37°C.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance.
-
Determine SAH hydrolase activity from a standard curve and normalize to the protein concentration.
-
Visualizing the Pathways and Workflows
To better understand the relationships between this compound, its biochemical markers, and the experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of this compound.
References
- 1. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-adenosylhomocysteine hydrolase activity, deoxyadenosine triphosphate accumulation, and competence of thymocyte and spleen leucocyte response to mitogens in coformycin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound infusion on S-adenosylhomocysteine hydrolase and the amount of S-adenosylhomocysteine and related compounds in tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-adenosylhomocysteine catabolism and basis for acquired resistance during treatment of T-cell acute lymphoblastic leukemia with this compound alone and in combination with 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparative effects of cladribine, fludarabine and pentostatin on nucleotide metabolism in T- and B-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cladribine Treatment Improved Homocysteine Metabolism and Increased Total Serum Antioxidant Activity in Secondary Progressive Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of 2'-Deoxycoformycin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of 2'-Deoxycoformycin (Pentostatin) with other chemotherapeutic agents. The following sections detail quantitative data from preclinical and clinical studies, experimental protocols for assessing synergy, and the underlying signaling pathways involved in these combination therapies.
Quantitative Analysis of Synergistic Efficacy
The synergistic potential of this compound in combination with other agents has been evaluated in both preclinical and clinical settings. While in vitro quantitative synergy data, such as Combination Index (CI) values, are not extensively available in publicly accessible literature for all combinations, clinical trial results and in vivo preclinical studies provide strong evidence of synergistic anti-tumor activity.
Preclinical Synergy Data: Pentostatin and Cyclophosphamide
A key preclinical study in a murine bone marrow transplantation model demonstrated a synergistic effect between Pentostatin and the alkylating agent cyclophosphamide. This synergy was evidenced by enhanced host T-cell depletion, a critical factor for successful alloengraftment, suggesting a potentiation of cyclophosphamide's cytotoxic effects by Pentostatin.[1] This in vivo synergy is attributed to the purine (B94841) analog's ability to inhibit DNA synthesis and repair, thereby increasing the susceptibility of T cells to DNA-damaging agents like cyclophosphamide.[1]
Clinical Efficacy of Combination Regimens
Clinical trials have provided substantial data on the enhanced efficacy of this compound-based combination therapies, particularly in hematological malignancies such as Chronic Lymphocytic Leukemia (CLL) and other B-cell lymphomas.
Table 1: Clinical Outcomes of this compound Combination Therapies in Chronic Lymphocytic Leukemia (CLL)
| Combination Regimen | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Findings & Citations |
| PCR (Pentostatin, Cyclophosphamide, Rituximab) | Previously untreated, symptomatic CLL | 91% | 41% | The PCR regimen demonstrated significant clinical activity with manageable toxicity.[2][3] |
| PC (Pentostatin, Cyclophosphamide) | Previously treated CLL | 74% | 17% | The PC combination was shown to be safe and effective in a heavily pretreated patient population.[4] |
| PR (Pentostatin, Rituximab) | Previously untreated CLL | 76% | 27% | While effective, the PR combination showed lower response rates compared to the three-drug PCR regimen, suggesting a significant contribution from cyclophosphamide.[5] |
| FCR (Fludarabine, Cyclophosphamide, Rituximab) vs. PCR | Previously untreated or minimally treated B-cell CLL | FCR: 59%PCR: 49% | FCR: 14%PCR: 7% | In a direct comparison, FCR showed a non-statistically significant trend towards a higher CR rate. Both regimens had significant activity but also considerable toxicity.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing cytotoxicity and calculating synergy.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the combination agent, and the combination of both drugs at fixed ratios. Include untreated and solvent-treated cells as controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Synergy Analysis: Chou-Talalay Method and Combination Index (CI)
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy. The Combination Index (CI) is calculated using software such as CompuSyn.[7][8][9]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI value is derived from the dose-effect curves of the individual drugs and their combination. The formula for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition of cell growth), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.[7]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other chemotherapeutic agents are rooted in their complementary mechanisms of action, targeting multiple pathways to induce cancer cell death.
Core Mechanism of this compound
This compound is a potent inhibitor of adenosine (B11128) deaminase (ADA), a key enzyme in purine metabolism. Inhibition of ADA leads to the intracellular accumulation of deoxyadenosine (B7792050), which is subsequently phosphorylated to its toxic triphosphate form, dATP. Elevated dATP levels inhibit ribonucleotide reductase, leading to a depletion of other deoxynucleotides necessary for DNA synthesis and repair, ultimately inducing apoptosis.[10][11]
Synergy with Cyclophosphamide
Cyclophosphamide is an alkylating agent that causes DNA damage. The synergistic effect with this compound likely arises from the latter's ability to inhibit DNA repair mechanisms, making cancer cells more susceptible to the DNA lesions induced by cyclophosphamide.
Synergy with Rituximab (B1143277)
Rituximab is a monoclonal antibody that targets the CD20 antigen on B-cells, leading to cell death through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct apoptosis induction.[12][13][14] While the exact synergistic mechanism with this compound is not fully elucidated, it is hypothesized that Pentostatin-induced cellular stress may sensitize B-cells to Rituximab-mediated killing. Furthermore, recent evidence suggests that this compound can act as an immunomodulatory agent by indirectly triggering Toll-like receptor 3 (TLR3) signaling, leading to the production of type I interferons and enhanced immune cell infiltration into tumors. This immunomodulatory effect could potentially augment the efficacy of an antibody-based therapy like Rituximab.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound in combination with another chemotherapeutic agent in vitro.
References
- 1. The Pentostatin Plus Cyclophosphamide (PC) Non-myeloablative Regimen Induces Durable Host T Cell Functional Deficits and Prevents Murine Marrow Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination chemoimmunotherapy with pentostatin, cyclophosphamide, and rituximab shows significant clinical activity with low accompanying toxicity in previously untreated B chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination chemoimmunotherapy with pentostatin, cyclophosphamide, and rituximab shows significant clinical activity with low accompanying toxicity in previously untreated B chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentostatin and cyclophosphamide: an effective new regimen in previously treated patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentostatin and Rituximab Therapy for Previously Untreated B-CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase III trial of fludarabine, cyclophosphamide, and rituximab vs. pentostatin, cyclophosphamide, and rituximab in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. combosyn.com [combosyn.com]
- 10. Induction of apoptosis in vivo and in vitro in hairy cell leukemia treated by deoxycoformycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis in CD4+ prolymphocytic leukemia by deoxyadenosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Mechanism of action of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
A Comparative Guide to the In Vitro Potency of 2'-Deoxycoformycin and EHNA as Adenosine Deaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two commonly used adenosine (B11128) deaminase (ADA) inhibitors: 2'-Deoxycoformycin (Pentostatin) and erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA). This document summarizes their inhibitory activities, provides detailed experimental protocols for their evaluation, and illustrates the relevant biological pathways and experimental workflows.
Performance Comparison at a Glance
This compound is a potent, tight-binding inhibitor of adenosine deaminase, exhibiting inhibitory constants in the picomolar range.[1][2][3] In contrast, EHNA is a reversible and less potent inhibitor, with IC50 values typically in the micromolar range.[4][5][6] A key distinction is that EHNA also exhibits inhibitory activity against phosphodiesterase 2 (PDE2), making it a dual inhibitor.[1][6]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and EHNA against adenosine deaminase (ADA).
| Inhibitor | Target(s) | Potency (Ki / IC50) | Inhibition Mechanism |
| This compound (Pentostatin) | Adenosine Deaminase (ADA) | Ki: 2.5 pM[1][3], 23 pM[2] | Irreversible/Tight-binding, Competitive[7][8] |
| EHNA | Adenosine Deaminase (ADA), Phosphodiesterase 2 (PDE2) | ADA IC50: 1.2 µM (human red blood cells)[4][5] PDE2 IC50: 0.8 - 4 µM[1][6] | Reversible, Noncompetitive (against cordycepin)[7] |
Experimental Protocols
In Vitro Adenosine Deaminase (ADA) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds like this compound and EHNA against ADA. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 265 nm as adenosine is converted to inosine.
Materials:
-
Adenosine Deaminase (e.g., from calf intestine)
-
Adenosine (substrate)
-
Phosphate (B84403) Buffer (50 mM, pH 7.4)
-
This compound and/or EHNA
-
UV-transparent 96-well microplate
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of adenosine deaminase in phosphate buffer.
-
Prepare a stock solution of adenosine in phosphate buffer.
-
Prepare serial dilutions of the inhibitors (this compound, EHNA) in phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Inhibitor solution (or vehicle for control)
-
Adenosine deaminase solution
-
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the adenosine substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer. The rate of decrease is proportional to the ADA activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For tight-binding inhibitors like this compound, Ki values can be determined using Morrison's equation for tight-binding inhibition.
-
Visualizations
Adenosine Deaminase Signaling Pathway
The following diagram illustrates the central role of adenosine deaminase in purine (B94841) metabolism and the consequences of its inhibition.
Caption: Adenosine deaminase (ADA) in purine metabolism.
Experimental Workflow for ADA Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the in vitro potency of ADA inhibitors.
Caption: Workflow for ADA in vitro inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
Unveiling the Specificity of 2'-Deoxycoformycin for Adenosine Deaminase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2'-Deoxycoformycin (DCF), a potent adenosine (B11128) deaminase (ADA) inhibitor, with other alternative inhibitors. Through the presentation of supporting experimental data, detailed methodologies, and visual workflows, this document aims to offer an objective resource for researchers investigating purine (B94841) metabolism and developing novel therapeutics.
Performance Comparison of Adenosine Deaminase Inhibitors
This compound stands out for its exceptional potency and specificity as an inhibitor of adenosine deaminase. The following table summarizes the quantitative data for DCF and a range of alternative ADA inhibitors, allowing for a direct comparison of their inhibitory activities. The data is presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), where lower values indicate higher potency.
| Inhibitor | Type | Organism/Tissue Source | Ki | IC50 |
| This compound (Pentostatin) | Transition-State Analog | Rat Brain | 23 pM[1] | - |
| Murine | ~10⁻¹³ M | - | ||
| EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) | Non-nucleoside | - | 7 nM / 10 µM | 6 nM[2], 1.2 µM[3] |
| Cladribine (2-Chlorodeoxyadenosine) | Nucleoside Analog | - | - | - |
| 1-Deazaadenosine | Deazaadenosine Derivative | - | 0.66 µM[4] | - |
| FR-221647 | Non-nucleoside | - | - | - |
| Hibifolin | Flavonol Glycoside | - | 49.92 µM[4] | - |
| Morin | Flavonoid | - | 120.007 µM | 235.2 µM |
| Quercetin | Flavonoid | - | - | ~30 µM[5] |
| Kaempferol | Flavonoid | - | - | ~30 µM[5] |
| Curcumin | Flavonoid | - | - | 13.6 µM[5] |
| Naringin | Flavonoid | - | ~200 µM[5] | - |
| 2-imidazolyl phenol | Metal-binding Pharmacophore | - | - | 93 ± 17 µM[2] |
| 2-oxazolyl phenol | Metal-binding Pharmacophore | - | - | 260 ± 14 µM[2] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH.
A significant indicator of this compound's specificity is the vast difference in its inhibitory potency against its primary target, adenosine deaminase (ADA), versus other enzymes. For instance, the Ki value for the inhibition of adenylate deaminase (AMPDA) by DCF was found to be 233 µM, which is approximately 10 million times higher than its Ki for ADA, demonstrating a remarkable degree of selectivity.[1]
Experimental Protocols
To ensure the validity and reproducibility of the data presented, this section outlines the detailed methodologies for key experiments used to assess the specificity and potency of adenosine deaminase inhibitors.
Adenosine Deaminase (ADA) Activity Assay (Colorimetric)
This protocol is adapted from a common method used to determine the activity of ADA by measuring the production of inosine (B1671953) from adenosine.
Materials:
-
Adenosine Deaminase (e.g., from calf intestine)
-
Adenosine (substrate)
-
Inhibitor of interest (e.g., this compound)
-
50 mM Phosphate (B84403) Buffer (pH 7.4)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of adenosine (e.g., 1 mM) in 50 mM phosphate buffer.
-
Prepare a stock solution of the inhibitor at a known concentration. Perform serial dilutions to obtain a range of inhibitor concentrations for testing.
-
Dilute the ADA enzyme to a working concentration (e.g., 0.1 µM) in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Inhibitor solution at various concentrations (or buffer for the control)
-
ADA enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To start the reaction, add the adenosine substrate to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 265 nm over time using a spectrophotometer in kinetic mode. The deamination of adenosine to inosine leads to a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the enzyme activity (velocity) against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the Ki value, the experiment should be repeated with varying substrate concentrations to perform a Lineweaver-Burk or Dixon plot analysis.
-
High-Throughput Screening (HTS) of ADA Inhibitors using a Fluorescence-Based Assay
This protocol describes a more rapid method for screening potential ADA inhibitors.[2]
Materials:
-
Bovine spleen ADA
-
Fluorescent adenosine analog (e.g., tzA)
-
Library of potential inhibitors
-
Phosphate buffer
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
Prepare dilutions of the inhibitor library compounds in phosphate buffer.
-
Prepare a solution of bovine spleen ADA in phosphate buffer.
-
Prepare a solution of the fluorescent adenosine analog.
-
-
Screening:
-
In a 96-well plate, add the ADA enzyme solution to each well.
-
Add the inhibitor compounds from the library to the respective wells. Include positive controls (a known inhibitor like EHNA) and negative controls (buffer only).
-
Initiate the enzymatic reaction by adding the fluorescent adenosine analog to all wells.
-
-
Fluorescence Measurement:
-
Monitor the change in fluorescence intensity over time using a fluorescence plate reader. The conversion of the fluorescent adenosine analog to its inosine counterpart results in a change in fluorescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound by comparing the fluorescence change in the presence of the inhibitor to the negative control.
-
Identify "hit" compounds that show significant inhibition.
-
For the hit compounds, perform dose-response experiments to determine their IC50 values.
-
Visualizing the Validation Process and Biological Context
To further clarify the experimental and biological frameworks, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating ADA inhibitor specificity.
Caption: Adenosine signaling pathway and the role of ADA.
References
- 1. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine deaminase | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
Assessing the Dose-Response Relationship of 2'-Deoxycoformycin Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response relationship of 2'-Deoxycoformycin (Pentostatin) in various cell lines. This compound is a potent inhibitor of adenosine (B11128) deaminase (ADA), a key enzyme in purine (B94841) metabolism. Its inhibition leads to the accumulation of deoxyadenosine (B7792050) and its subsequent phosphorylation to deoxyadenosine triphosphate (dATP). Elevated intracellular levels of dATP are cytotoxic, primarily through the inhibition of ribonucleotide reductase and DNA polymerase, leading to DNA strand breaks and apoptosis. This guide summarizes quantitative data on its cytotoxic effects, details experimental protocols for assessment, and visualizes the underlying molecular mechanisms.
Dose-Response of this compound in Various Cell Lines
The cytotoxic effects of this compound, often in combination with deoxyadenosine (dAdo) to enhance its potency, have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary depending on the cell type, highlighting differential sensitivities.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Notes |
| T-cell Leukemia | Hematological Malignancy | DNA synthesis completely inhibited by ≥10 µM dAdo in the presence of 10 µM this compound[1] | High sensitivity observed in T-cell malignancies. |
| γδ+ T-cell Lymphoma | Hematological Malignancy | >90% reduction in viable tumor cells with 10 µM this compound + dAdo[2] | Demonstrates selective cytotoxicity towards γδ+ tumor T-cells. |
| L1210 | Murine Leukemia | Not specified | Often used in preclinical models to evaluate purine analogs. |
| Breast Cancer (HTB-26) | Solid Tumor | Effective concentrations between 10 and 50 µM[3] | Shows activity in aggressive breast cancer subtypes. |
| Pancreatic Cancer (PC-3) | Solid Tumor | Effective concentrations between 10 and 50 µM[3] | Demonstrates potential in treating pancreatic cancer. |
| Hepatocellular Carcinoma (HepG2) | Solid Tumor | Effective concentrations between 10 and 50 µM[3] | Indicates a broad spectrum of activity against solid tumors. |
| Colon Carcinoma | Solid Tumor | Cytotoxicity demonstrated[4] | Specific IC50 values require further investigation. |
Note: The efficacy of this compound is often significantly enhanced in the presence of deoxyadenosine, as the inhibition of ADA prevents the breakdown of deoxyadenosine, leading to higher intracellular dATP concentrations.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the dose-response relationship of this compound. Below are protocols for two key experiments: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis detection.
Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound (Pentostatin)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solvent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations to be tested.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.
-
Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (Pentostatin)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.
-
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Suspension cells: Collect the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Workflow for determining IC50 using the MTT assay.
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
References
- 1. Effects of this compound on the metabolism of purines and the survival of malignant cells in a patient with T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of this compound (Pentostatin) on tumour cells from human gammadelta+ T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of deoxycoformycin on human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2'-Deoxycoformycin: A Procedural Guide
For Immediate Implementation: The proper disposal of 2'-Deoxycoformycin, a potent antineoplastic agent, is critical to ensure the safety of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for its handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative to mitigate risks associated with this cytotoxic compound.
This compound, also known as Pentostatin, is classified as a hazardous drug and must be managed as cytotoxic waste.[1][2] Exposure can occur during preparation, administration, spill cleanup, and waste disposal.[3] Therefore, stringent waste management protocols are essential.
Core Principles of this compound Waste Management
All materials contaminated with this compound are considered chemical waste and must be segregated from non-hazardous trash.[4] It is crucial to never dispose of this compound or its contaminated materials down the drain or in regular trash.[4][5]
Waste Segregation and Containerization:
Proper segregation of waste streams is fundamental to safe disposal. The type of container is dictated by the nature of the waste:
-
Trace Chemotherapy Waste: Items with less than 3% of the original drug remaining, such as empty vials, gloves, gowns, and other disposable personal protective equipment (PPE), should be disposed of in designated yellow chemotherapy waste containers.[6][7] These containers are intended for incineration.[8]
-
Bulk Chemotherapy Waste: Materials containing more than 3% of the drug, including partially full vials, syringes, and materials used to clean up spills, are classified as hazardous waste.[6][7] These must be disposed of in black RCRA-rated hazardous waste containers.[6]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a yellow, puncture-proof sharps container specifically labeled for chemotherapy waste.[1][8]
Labeling and Storage:
All waste containers must be clearly labeled with "Chemotherapeutic Waste" or "Hazardous Waste" as appropriate, and the full chemical name "this compound" should be clearly visible.[4][5] Store sealed waste containers in a designated and secure satellite accumulation area away from general laboratory traffic until they are collected by the institution's Environmental Health and Safety (EHS) department.[4]
Quantitative Data Summary for this compound Disposal
| Waste Type | Container Type | Container Color | Disposal Method | Key Considerations |
| Trace Waste | Leak-proof, puncture-resistant bags or containers | Yellow | Incineration | For items with <3% residual drug by weight.[7] |
| Bulk Waste | RCRA-rated, DOT-approved containers | Black | Hazardous Waste Incineration | For items with >3% residual drug by weight.[6] |
| Sharps | Puncture-proof sharps container | Yellow with purple lid or labeled "Chemo Sharps" | Incineration | Must be specifically for chemotherapy sharps.[1][8] |
| Unused Product | Original container or hazardous waste container | Black | Hazardous Waste Incineration | Dispose of as bulk chemotherapy waste.[5] |
Step-by-Step Disposal Protocol
-
Wear Appropriate PPE: Always handle this compound and its waste while wearing appropriate personal protective equipment (PPE), including double chemotherapy-grade gloves, a disposable gown, and eye protection.[9]
-
Segregate at the Point of Generation: Immediately place contaminated items into the correct waste container as described in the table above.
-
Manage Liquid Waste: Collect used liquid chemotherapeutic waste in leak-proof glass or plastic containers with tight-fitting lids.[5] For added safety, an absorbent material can be added to the container to solidify the liquid before placing it in the appropriate chemotherapeutic waste container.[5]
-
Seal Containers: When a waste container is three-quarters full, seal it securely.[5]
-
Label and Store: Ensure the sealed container is properly labeled and stored in the designated satellite accumulation area.
-
Request Pickup: Contact your institution's EHS department for waste pickup.[4]
Spill Management
In the event of a spill, immediately restrict access to the area. Wearing appropriate PPE, use a chemotherapy spill kit to absorb the spill. All materials used for cleanup, including contaminated absorbent pads and PPE, must be disposed of as bulk chemotherapy waste in a black hazardous waste container.[4][6]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. This compound | 53910-25-1 | AD03945 | Biosynth [biosynth.com]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. web.uri.edu [web.uri.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling 2'-Deoxycoformycin
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling 2'-Deoxycoformycin (Pentostatin). Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe research environment. The following procedures detail the necessary personal protective equipment (PPE), a step-by-step operational plan for handling, and a comprehensive disposal strategy.
This compound is a potent inhibitor of adenosine (B11128) deaminase and should be handled as a hazardous substance.[1][2][3][4] The Safety Data Sheet (SDS) for similar compounds classifies them as toxic if swallowed and may cause genetic defects. Therefore, stringent safety measures are required at all stages of handling, from receipt to disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of appropriate PPE is the primary barrier against exposure to this compound. All personnel must be trained on the correct donning and doffing procedures for the equipment listed below.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-tested gloves (e.g., nitrile) meeting ASTM D6978 standard.[5][6] | To prevent skin contact and absorption. The outer glove should be removed and disposed of in a designated hazardous waste container immediately after handling the compound. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[6] |
| Body Protection | Disposable, impermeable, long-sleeved gown that closes in the back.[5][6] | To protect skin and personal clothing from contamination. Gowns should be changed every 2-3 hours or immediately if contaminated.[6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) is required, especially when handling the solid form or when there is a risk of aerosolization.[6][7] | To prevent inhalation of the powdered compound or any aerosols generated during handling. A surgical mask is not sufficient.[6][7] |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[8][9][10] | To protect eyes from splashes and airborne particles. Standard safety glasses with side shields are not adequate.[6] |
| Foot Protection | Two pairs of disposable shoe covers.[6][11] | To prevent the tracking of contamination outside of the designated handling area. |
| Head and Hair Covering | Disposable bouffant cap and beard cover (if applicable).[5][11] | To contain hair and prevent contamination of the work area. |
Operational Plan for Handling this compound
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of the experiment. The following steps must be followed:
1. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize airborne exposure.[7]
-
Gather Supplies: Before beginning, ensure all necessary equipment and supplies are within the containment area. This includes the compound, solvents, consumables (pipette tips, tubes), and designated hazardous waste containers.
-
Donning PPE: Don all required PPE in the correct order before entering the designated handling area.
2. Handling and Experimental Procedure:
-
Weighing: If handling the solid form, weigh the compound carefully within the containment area to avoid generating dust.
-
Reconstitution: When preparing solutions, add the solvent slowly to the solid to minimize aerosolization. This compound is soluble in DMSO and PBS (pH 7.2).[1]
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
Spill Management: In the event of a spill, immediately follow your institution's established spill cleanup procedures for hazardous drugs. A spill kit must be readily available.[5]
3. Post-Handling and Decontamination:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment within the containment area using an appropriate deactivating agent, followed by cleaning with a germicidal detergent and sterile water.
-
Doffing PPE: Remove PPE in the designated doffing area in a manner that prevents self-contamination. The outer gloves and gown should be disposed of in a designated hazardous waste container before exiting the handling area.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan: A Critical Final Step
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound are considered hazardous waste. This includes unused compound, solutions, contaminated labware (e.g., pipette tips, vials, tubes), and all used PPE.[12]
2. Waste Containers:
-
Use designated, leak-proof, and puncture-resistant hazardous waste containers.[13]
-
Containers must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the appropriate hazard symbols.[12]
3. Disposal Procedure:
-
Do not dispose of any this compound waste down the drain or in the regular trash.[12]
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for the collection and disposal of hazardous chemical waste.[14]
-
Cytotoxic waste is typically disposed of via high-temperature incineration.[13]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the essential steps for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 53910-25-1 | AD03945 | Biosynth [biosynth.com]
- 3. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. gerpac.eu [gerpac.eu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. benchchem.com [benchchem.com]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
